1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-2,5-dihydropyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-7-4-2-3-5(7)6(8)9/h2-3,5H,4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTVQMZAYAYIJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
Introduction
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, featuring a tertiary amine, a carboxylic acid, and a dihydro-pyrrole ring, suggests a molecule with distinct physicochemical properties that can be tailored for various therapeutic applications. The pyrrole scaffold is a privileged structure in numerous natural products and commercial drugs, highlighting its importance in molecular design.[1][2] This guide provides a comprehensive overview of the core basic properties of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid, offering insights for researchers and scientists in the field. Due to the limited direct experimental data on this specific molecule, this guide will leverage data from structurally similar compounds to provide a robust predictive analysis.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the behavior of a molecule is to analyze its structure and predict its physical and chemical properties.
Chemical Structure
Caption: Chemical structure of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid. These values are estimated based on the properties of structurally related compounds and computational models.
| Property | Predicted Value | Notes |
| Molecular Formula | C₆H₉NO₂ | |
| Molecular Weight | 127.14 g/mol | |
| Appearance | Expected to be a solid at room temperature. | Based on the hydrochloride salt being a solid. |
| pKa (Acidic) | ~3.8 - 4.5 | Estimated from the pKa of 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid (3.83) and Pyrrole-2-carboxylic acid (4.45).[3][4] The electron-donating methyl group may slightly increase the pKa compared to the acetyl derivative. |
| pKa (Basic) | ~8.5 - 9.5 | The basicity of the tertiary amine is estimated to be in this range, typical for cyclic tertiary amines. This is a key parameter for its behavior in physiological conditions. |
| LogP | ~0.4 | Estimated based on related structures.[5] |
| Water Solubility | Expected to be soluble in water, especially at acidic or basic pH. | The presence of both a carboxylic acid and a tertiary amine will enhance water solubility. |
Core Directive: Understanding the Basic Properties
The defining feature of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is its amphoteric nature, possessing both a basic tertiary amine and an acidic carboxylic acid. This duality governs its behavior in different chemical environments and is crucial for its application in drug development.
The Basic Center: The Tertiary Amine
The nitrogen atom in the dihydro-pyrrole ring is a tertiary amine, which acts as a Lewis base. The basicity of this nitrogen is a critical determinant of the molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
Caption: Protonation equilibrium of the tertiary amine.
The pKa of the conjugate acid of the tertiary amine is predicted to be in the range of 8.5 to 9.5. This means that at physiological pH (around 7.4), a significant portion of the molecules will exist in their protonated, cationic form. This has several important implications:
-
Increased Water Solubility: The charged, protonated form will have significantly higher water solubility than the neutral form.
-
Interaction with Biological Targets: The positive charge can facilitate electrostatic interactions with negatively charged residues in biological targets such as enzymes and receptors.
-
Membrane Permeability: While the charged form is more water-soluble, the neutral form is generally more lipid-soluble and can more readily cross biological membranes. The equilibrium between the two forms is therefore critical for oral absorption and distribution into tissues.
The Acidic Center: The Carboxylic Acid
The carboxylic acid group is the acidic center of the molecule. Its acidity is influenced by the electronic effects of the rest of the molecule.
Caption: Deprotonation equilibrium of the carboxylic acid.
The pKa of the carboxylic acid is predicted to be around 3.8 to 4.5.[3][4] This indicates that at physiological pH, the carboxylic acid group will be predominantly in its deprotonated, anionic (carboxylate) form.
-
Enhanced Water Solubility: Similar to the protonated amine, the carboxylate form increases the molecule's water solubility.
-
Zwitterionic Nature: At physiological pH, the molecule is likely to exist predominantly as a zwitterion, with a positively charged amine and a negatively charged carboxylate. This can influence its crystal packing, melting point, and solubility.
-
Drug Formulation: The ability to form salts at both the acidic and basic centers provides flexibility in drug formulation. For instance, the hydrochloride salt is a common strategy to improve the stability and solubility of basic drugs.
Experimental Protocols
While specific experimental data for 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is scarce, the following sections outline established methodologies for its synthesis and characterization, adapted from similar compounds.
Synthesis Protocol
A potential synthetic route can be adapted from the synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid.[6][7]
Caption: Proposed synthesis workflow.
Step-by-Step Methodology:
-
Ring-Closing Metathesis (RCM) of N-Methyl-diallylamine:
-
Dissolve N-methyl-diallylamine in an appropriate solvent (e.g., dichloromethane).
-
Add a Grubbs catalyst (e.g., Grubbs' second-generation catalyst).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Purify the resulting 1-methyl-2,5-dihydro-1H-pyrrole by distillation or column chromatography.
-
-
Directed Alkoxycarbonylation:
-
Dissolve the 1-methyl-2,5-dihydro-1H-pyrrole in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a strong lithium base (e.g., n-butyllithium or LDA) dropwise to deprotonate the C2 position.
-
Add an alkyl chloroformate (e.g., methyl chloroformate) to introduce the ester group.
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography.
-
-
Ester Hydrolysis:
-
Dissolve the resulting ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Add a base (e.g., lithium hydroxide or sodium hydroxide) and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 4-5 to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Characterization
Standard spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals for the methyl group, the protons on the dihydro-pyrrole ring, and the carboxylic acid proton. The chemical shift of the carboxylic acid proton is typically downfield (>10 ppm).[8]
-
¹³C NMR: Expect signals for the methyl carbon, the carbons of the dihydro-pyrrole ring, and the carbonyl carbon of the carboxylic acid (typically in the 165-185 ppm range).[8]
-
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
Conclusion
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is an intriguing molecule with amphoteric properties that are highly relevant to drug design and development. While direct experimental data is limited, a thorough analysis of its structure and comparison with related compounds allows for a reliable prediction of its fundamental basic properties. The presence of both a basic tertiary amine and an acidic carboxylic acid will dictate its behavior in biological systems, influencing its solubility, membrane permeability, and interactions with molecular targets. The synthetic and characterization protocols outlined in this guide provide a solid foundation for researchers to further investigate this promising compound and unlock its full potential in medicinal chemistry.
References
-
Cheméo. Chemical Properties of 1H-Pyrrole-2-carboxylic acid (CAS 634-97-9). [Link]
-
SpectraBase. 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-2-methyl-1-[(4-methylphenyl)sulfonyl]-4-[[(4-methylphenyl)sulfonyl]amino]-5-oxo-, ethyl ester, (.+/-.)-. [Link]
-
Wikipedia. Pyrrole-2-carboxylic acid. [Link]
-
U.S. Environmental Protection Agency. 1-Acetyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid Properties. [Link]
-
SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. [Link]
-
Pham, T. T., et al. (2020). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ChemSusChem, 13(21), 5769-5776. [Link]
-
Koot, W. J., et al. (2001). A Short and Efficient Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Synthesis, 2001(1), 47-50. [Link]
-
PubChem. 5-methyl-1H-pyrrole-2-carboxylic acid. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Slagra, S., et al. (2002). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. The Journal of Physical Chemistry A, 106(44), 10613-10621. [Link]
-
Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current medicinal chemistry, 29(13), 2203–2234. [Link]
-
Carbogen Amcis. Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2- carboxylic Acid. [Link]
-
El-Sayed, M. A. A., et al. (2020). A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. RSC Advances, 10(49), 29333-29344. [Link]
-
Wilsens, C., et al. (2020). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. ChemSusChem, 13(16), 4141-4148. [Link]
-
Sriram, D., et al. (2012). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 4(3), 965-971. [Link]
-
OpenStax. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]
Sources
- 1. scitechnol.com [scitechnol.com]
- 2. researchgate.net [researchgate.net]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. Pyrrole-2-carboxylic acid | 634-97-9 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2- carboxylic Acid [carbogen-amcis.com]
- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
Introduction: The Significance of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid and its derivatives are pivotal structural motifs in the landscape of medicinal chemistry and drug development. As constrained analogues of amino acids and key components of various natural products and pharmacologically active compounds, these substituted pyrroline structures offer a unique combination of conformational rigidity and chemical functionality. This guide provides an in-depth exploration of the core synthetic pathways to 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid, designed for researchers, scientists, and professionals in the field of drug development. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a comprehensive resource for the synthesis of this important molecule.
Retrosynthetic Analysis: Devising a Synthetic Strategy
A logical approach to the synthesis of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. The target molecule possesses a dihydro-pyrrole (pyrroline) core, an N-methyl group, and a carboxylic acid at the 2-position.
Caption: Retrosynthetic analysis of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid.
This analysis reveals two primary synthetic strategies:
-
1,3-Dipolar Cycloaddition: A powerful method for constructing five-membered heterocyclic rings. This approach involves the reaction of an azomethine ylide with a suitable dipolarophile.[1][2][3]
-
Ring-Closing Metathesis (RCM): A robust technique for the formation of cyclic olefins from acyclic diene precursors.[4][5]
This guide will delve into both pathways, providing theoretical grounding and practical, step-by-step protocols.
Pathway 1: Synthesis via 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is a highly efficient and stereoselective method for the synthesis of pyrrolidine and pyrroline derivatives.[2][6][7] The core of this strategy lies in the generation of an azomethine ylide, which then undergoes a concerted [3+2] cycloaddition with a dipolarophile, typically an electron-deficient alkene.
Caption: Workflow for 1,3-Dipolar Cycloaddition Pathway.
Causality in Experimental Choices:
-
Choice of Azomethine Ylide Precursor: Sarcosine (N-methylglycine) ester is an ideal precursor as it already contains the required N-methyl group and an ester functionality that can be later hydrolyzed to the carboxylic acid. The in situ generation of the azomethine ylide is typically achieved through condensation with an aldehyde, such as formaldehyde.[1][6]
-
Selection of Dipolarophile: An α,β-unsaturated ester, such as methyl acrylate, serves as a suitable dipolarophile. The electron-withdrawing nature of the ester group activates the double bond for cycloaddition.
-
Stereochemical Control: The concerted nature of the 1,3-dipolar cycloaddition reaction often leads to a high degree of stereocontrol, which is a significant advantage of this method.[2]
Experimental Protocol: 1,3-Dipolar Cycloaddition
Step 1: In situ generation of Azomethine Ylide and Cycloaddition
-
To a solution of sarcosine methyl ester hydrochloride (1.0 eq.) and methyl acrylate (1.2 eq.) in anhydrous toluene, add triethylamine (1.1 eq.) at room temperature under an inert atmosphere.
-
Add paraformaldehyde (1.5 eq.) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude cycloadduct.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the substituted pyrrolidine ester.
Step 2: Conversion to the Dihydropyrrole
This step may not be necessary if the reaction conditions lead directly to the dihydropyrrole or if the saturated pyrrolidine is the desired intermediate for other transformations. If the dihydropyrrole is required, an oxidation or elimination step would be necessary.
Step 3: Hydrolysis to 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
-
Dissolve the purified pyrrolidine or dihydropyrrole ester in a mixture of methanol and water.
-
Add lithium hydroxide (2.0 eq.) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target molecule.
Pathway 2: Synthesis via Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic compounds.[4][5] This pathway involves the use of a ruthenium-based catalyst to facilitate the intramolecular cyclization of a diallylic amine derivative.
Caption: Workflow for Ring-Closing Metathesis Pathway.
Causality in Experimental Choices:
-
N-Protection: The secondary amine of diallylamine is typically protected, often with a tert-butyloxycarbonyl (Boc) group, prior to the RCM reaction.[4] This prevents side reactions and can influence the reactivity and stability of the intermediates.
-
RCM Catalyst: Grubbs' first or second-generation catalysts are commonly employed for this transformation due to their high efficiency and functional group tolerance.
-
Carboxylation: Following the formation of the dihydropyrrole ring, a carboxylic acid or ester group is introduced at the 2-position. This can be achieved through directed alkoxycarbonylation using a strong base like s-butyllithium and an alkyl carbonate.[4]
-
N-Methylation: The final step involves the removal of the Boc protecting group and subsequent N-methylation. The Eschweiler-Clarke reaction (using formic acid and formaldehyde) is a classic and effective method for this transformation.
Experimental Protocol: Ring-Closing Metathesis
Step 1: Synthesis of N-Boc-diallylamine
-
To a solution of diallylamine (1.0 eq.) in cyclohexane, add a solution of di-tert-butyl dicarbonate (1.0 eq.) in cyclohexane dropwise at 10 °C.[4]
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to obtain N-Boc-diallylamine, which can often be used in the next step without further purification.
Step 2: Ring-Closing Metathesis
-
Dissolve N-Boc-diallylamine (1.0 eq.) in anhydrous dichloromethane.
-
Add Grubbs' second-generation catalyst (1-5 mol%) to the solution and heat the mixture to reflux.
-
Monitor the reaction progress by TLC. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-2,5-dihydropyrrole.
Step 3: Directed Alkoxycarbonylation
-
Dissolve N-Boc-2,5-dihydropyrrole (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Add s-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture for 1 hour at -78 °C, then add dimethyl carbonate (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the combined organic layers, filter, and concentrate. Purify the residue by column chromatography to obtain the methyl ester of N-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid.
Step 4: Boc Deprotection and N-Methylation
-
Dissolve the Boc-protected ester in a mixture of formic acid and formaldehyde.
-
Heat the reaction mixture to reflux for several hours.
-
Cool the reaction and basify with a strong base (e.g., NaOH).
-
Extract the product with an organic solvent.
-
Dry, filter, and concentrate to yield the N-methylated ester.
Step 5: Hydrolysis
-
Perform hydrolysis of the methyl ester as described in Pathway 1, Step 3, to obtain the final product, 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid.
Data Summary and Comparison of Pathways
| Feature | Pathway 1: 1,3-Dipolar Cycloaddition | Pathway 2: Ring-Closing Metathesis |
| Key Reaction | [3+2] Cycloaddition | Olefin Metathesis |
| Starting Materials | Sarcosine ester, Aldehyde, Dipolarophile | Diallylamine |
| Key Reagents | Triethylamine, Paraformaldehyde | Grubbs' Catalyst, Strong Base, Alkyl Carbonate |
| Advantages | High stereoselectivity, Atom economy | High functional group tolerance, Convergent |
| Disadvantages | Potential for side reactions, May require subsequent oxidation | Use of expensive catalyst, Multi-step sequence |
| Typical Yields | Moderate to High | Moderate to High |
Conclusion and Future Perspectives
Both the 1,3-dipolar cycloaddition and ring-closing metathesis pathways offer viable and robust strategies for the synthesis of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need for stereochemical control. The methodologies outlined in this guide provide a solid foundation for researchers to access this important molecule and its derivatives for further investigation in drug discovery and development. Future research may focus on the development of more efficient and environmentally benign catalytic systems for these transformations, as well as the exploration of novel synthetic routes to access a wider range of substituted dihydropyrroles.
References
-
Beilstein Journals. (2019). Synthesis of pyrrolo[1,2-a]quinolines by formal 1,3-dipolar cycloaddition reactions of quinolinium salts. Available at: [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Available at: [Link]
-
PMC. (2021). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Available at: [Link]
-
Chemical Communications (RSC Publishing). (2011). Multicomponent synthesis of unnatural pyrrolizidines using 1,3-dipolar cycloaddition of proline esters. Available at: [Link]
-
Springer. (2017). 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. Available at: [Link]
-
Organic Letters. (2002). An Effective New Synthesis of 4-Aminopyrrole-2-carboxylates. Available at: [Link]
-
PubMed. (2005). Synthesis of some diguanidino 1-methyl-2,5-diaryl-1H-pyrroles as antifungal agents. Available at: [Link]
-
ACS Publications. (2024). B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. Available at: [Link]
-
PMC. (2023). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Available at: [Link]
-
MDPI. (2021). Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles. Available at: [Link]
-
PapersFlow. (2026). Catalytic Pyrrole Synthesis Methods Research Guide. Available at: [Link]
-
Wikipedia. (n.d.). Pyrrole. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrrolines. Available at: [Link]
-
PMC. (2021). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. Available at: [Link]
-
Bulletin of the Korean Chemical Society. (2015). Synthesis of Pyrrole by 1,5,3,7-Diazadiphosphocine-1,5-Dicarboxylic Acid as Acid Catalyst. Available at: [Link]
-
University of Cambridge. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. Available at: [Link]
-
ResearchGate. (2014). A Short and Efficient Synthesis of (S)-1Boc2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Available at: [Link]
-
Open Access Journals - Research and Reviews. (2015). Clean and Efficient One-Pot Synthesis of New 2-Oxo-2,3-Dihydro-1H-Pyrrole-3-Carboxylic Acid and 2-Oxo-1,2-Dihydro-Pyridine-3-Carboxylic Acid Derivatives through Ball Milling under Catalyst-Free and Solvent-Free Conditions. Available at: [Link]
-
Carbogen Amcis. (n.d.). Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2- carboxylic Acid. Available at: [Link]
-
MDPI. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Available at: [Link]
-
PMC. (2025). Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. Available at: [Link]
-
ResearchGate. (2010). ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Available at: [Link]
-
RSC Publishing. (2016). A straightforward sequence to alkyl 1H-pyrrole-2,5-dicarboxylates starting from acylhydrazono esters and alkyl 2-aroyl-1-chlorocyclopropanecarboxylates. Available at: [Link]
- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
Sources
- 1. BJOC - Synthesis of pyrrolo[1,2-a]quinolines by formal 1,3-dipolar cycloaddition reactions of quinolinium salts [beilstein-journals.org]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2- carboxylic Acid [carbogen-amcis.com]
- 6. Multicomponent synthesis of unnatural pyrrolizidines using 1,3-dipolar cycloaddition of proline esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. 1, 3-Dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles] [ccspublishing.org.cn]
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic Acid: A Comprehensive Technical Guide to Synthesis, Conformational Dynamics, and Peptidomimetic Applications
Executive Summary
In the landscape of modern drug discovery and peptidomimetic design, the strategic restriction of conformational space is a primary driver for enhancing target affinity and metabolic stability. 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid (commonly referred to as N-methyl-3,4-dehydroproline or N-methyl-3-pyrroline-2-carboxylic acid) represents a highly specialized, rigidified proline surrogate.
By incorporating both an endocyclic double bond (Δ^3,4^) and an N-methyl group, this non-canonical amino acid derivative forces the pyrrolidine ring into a flattened conformation while significantly altering the cis-trans isomerization equilibrium of the preceding amide bond. This whitepaper provides an in-depth analysis of its physicochemical properties, structural logic, and a field-proven synthetic methodology designed for high-fidelity integration into discovery libraries[1].
Structural Logic and Conformational Profiling
The utility of 1-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid stems from two distinct structural modifications compared to canonical L-proline:
-
The Δ^3,4^ Endocyclic Double Bond: The
hybridization at C3 and C4 eliminates the typical envelope ( -endo/exo) puckering observed in saturated proline rings. This flattens the heterocycle, reducing the entropic penalty upon binding to rigid receptor pockets. -
N-Methylation: In standard peptide chains, the trans-amide bond is overwhelmingly favored. However, proline is unique in that its cis-amide conformer is energetically accessible. The addition of an N-methyl group on the dehydroproline scaffold sterically clashes with preceding residues in the trans state, artificially stabilizing the cis-amide conformation. This is a critical vector for inducing
-turns in synthetic peptides.
Diagram 1: Conformational logic of N-methyl-3,4-dehydroproline in peptide sequences.
Physicochemical and Analytical Data
To ensure rigorous quality control during synthesis and library generation, the following quantitative data and analytical markers must be verified[2][3].
| Property / Parameter | Value / Signature |
| IUPAC Name | 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid |
| Common Synonyms | N-Methyl-3,4-dehydroproline; N-Methyl-3-pyrroline-2-carboxylic acid |
| CAS Registry Numbers | 1256642-90-6 (Free Base)[2]; 1609395-30-3 (HCl Salt) |
| Molecular Formula | |
| Molecular Weight | 127.14 g/mol (Free Base); 163.60 g/mol (HCl Salt) |
| Key | |
| Mass Spectrometry (ESI+) |
Synthetic Methodologies
While Ring-Closing Metathesis (RCM) of N-methyl diallylamine derivatives is a viable route, the most scalable and cost-effective methodology for generating the 2-carboxylic acid core relies on the Birch reduction of commercially available pyrrole-2-carboxylic acid[4], followed by selective reductive amination.
Diagram 2: Two-step synthesis via Birch reduction and reductive amination.
Step-by-Step Protocol: A Self-Validating System
As an Application Scientist, I emphasize that protocols must not merely list steps, but incorporate physical and chemical feedback loops to validate the reaction state in real-time.
Phase 1: Birch Reduction to 3,4-Dehydroproline
Causality: The aromaticity of pyrrole-2-carboxylic acid is disrupted using dissolving metal reduction. tert-Butanol (
-
Setup: Equip a 3-neck flask with a dry ice/acetone condenser. Condense anhydrous ammonia (
, ~50 mL per gram of substrate) at -78 °C. -
Substrate Addition: Dissolve pyrrole-2-carboxylic acid (1.0 eq) and
-BuOH (2.5 eq) in anhydrous THF, and add dropwise to the liquid ammonia. -
Reduction: Add lithium wire (4.0 eq) in small pieces.
-
Self-Validation Check: The solution must turn a deep, persistent blue, indicating the presence of solvated electrons. If the blue color dissipates rapidly, moisture is present, and additional lithium must be added until the color persists for at least 20 minutes.
-
-
Quench: Cautiously add solid
until the blue color completely discharges, yielding a colorless or pale yellow suspension. Allow the ammonia to evaporate overnight. -
Workup: Acidify the aqueous residue to pH 3.0 using 1M HCl and extract with ethyl acetate.
-
Self-Validation Check: Monitor via TLC (n-hexane/EtOAc 1:1). The starting pyrrole is highly UV-active. The successful formation of 3,4-dehydroproline is confirmed by the disappearance of the UV spot and the appearance of a new spot that stains yellow/brown with ninhydrin (characteristic of secondary amines).
-
Phase 2: N-Methylation via Reductive Amination
Causality: Formaldehyde (
-
Iminium Formation: Dissolve the isolated 3,4-dehydroproline (1.0 eq) in methanol. Add aqueous formaldehyde (37% w/w, 2.0 eq).
-
pH Adjustment: Add glacial acetic acid dropwise until the pH is exactly 5.5.
-
Self-Validation Check: Use a calibrated pH meter. If pH > 7, iminium formation stalls. If pH < 4, the subsequent addition of
will result in rapid, dangerous off-gassing of hydrogen cyanide and boranes, destroying the reagent before reduction occurs.
-
-
Reduction: Cool the mixture to 0 °C and add
(1.5 eq) in portions. Stir for 4 hours, allowing the reaction to warm to room temperature. -
Isolation: Quench with saturated
to neutralize the acid, concentrate the methanol in vacuo, and purify the residue via cation-exchange chromatography (e.g., Dowex 50WX8) to isolate the pure 1-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid.
Applications in Drug Development
The integration of 1-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid into discovery libraries has yielded significant advancements in the development of enzyme inhibitors and receptor antagonists. By utilizing solid-phase peptide synthesis (SPPS) or microwave-assisted amide coupling[1], researchers can rapidly generate libraries of dehydroproline amides.
Because the N-methyl group effectively locks the local backbone trajectory, these molecules are highly valuable as structural probes. When a biological target (such as a protease or a GPCR) shows a sudden spike in affinity upon the substitution of canonical proline with this methylated dehydro-analog, it provides definitive structural evidence that the receptor's binding pocket requires a cis-amide geometry and a flattened pyrrolidine ring for optimal engagement.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1256642-90-6|1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 3,4-Dehydro-L-proline | 4043-88-3 [chemicalbook.com]
- 4. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. 1-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride | 1609395-30-3 [sigmaaldrich.com]
Discovery and Application of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic Acid in Modern Therapeutics
A Technical Whitepaper on Scaffold Rigidification and Peptidomimetic Design
Executive Summary
The pursuit of conformational restriction in drug discovery has driven the evolution of unnatural amino acids and specialized building blocks. 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid (commonly referred to as N-methyl-3,4-dehydroproline) represents a highly specialized, rigidified scaffold. By introducing a C3-C4 double bond and an N-methyl group into the native proline architecture, this compound flattens the pyrrolidine ring and locks the tertiary amine geometry.
Unlike standard proline, which forms internal peptide bonds, the N-methylated tertiary amine of this compound dictates its strategic use as an N-terminal capping motif, a basic pharmacophore in small molecule libraries, or a conformationally rigid
Structural & Physicochemical Profiling
Understanding the baseline physicochemical properties of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is critical for its integration into medicinal chemistry workflows. The compound is commercially available in both its free base[1] and hydrochloride salt forms[2].
| Property | Value / Description |
| Chemical Name | 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid |
| Synonyms | N-methyl-3,4-dehydroproline; N-methyl-3-pyrroline-2-carboxylic acid |
| CAS Number | 1256642-90-6 (Free Base)[1] 1609395-30-3 (HCl Salt)[2] |
| Molecular Formula | |
| Molecular Weight | 127.14 g/mol (Free Base) 163.60 g/mol (HCl Salt) |
| H-Bond Donors | 1 (Carboxylic acid OH) |
| H-Bond Acceptors | 3 (Carboxyl oxygens, Tertiary amine) |
| Structural Features |
Mechanistic Rationale: Conformational Restriction in Drug Design
The historical replacement of proline by 3,4-dehydroproline in biologically active peptides has been shown to rarely cause a loss of activity; in many cases, target affinity is increased while simultaneous toxicity is reduced[3].
The addition of the N-methyl group to the dehydroproline scaffold fundamentally alters its utility.
-
Ring Flattening: The C3-C4 double bond forces the normally puckered pyrrolidine ring into a nearly planar envelope. This eliminates the entropic penalty associated with the rapid interconversion of
-endo and -exo conformers. -
Tertiary Amine Sterics: The N-methyl group prevents the nitrogen from acting as a hydrogen bond donor and introduces significant steric bulk. This restricts the
(phi) and (psi) dihedral angles of any attached functional groups. -
FBDD Utility: In fragment-based drug discovery, flat aromatic rings often suffer from poor solubility and off-target toxicity. The 1-methyl-2,5-dihydro-1H-pyrrole core provides a partially saturated (
- ) alternative that maintains 3D vectorality while improving the pharmacokinetic profile.
Fig 1: Structural evolution and drug design applications of N-methyl-3,4-dehydroproline.
Scalable Synthetic Methodologies
Historically, the synthesis of 3,4-dehydroproline derivatives relied on the thermal cis-elimination of S-methylxanthate from hydroxyproline (the Tchugaeff method). This approach was notoriously elaborate, required large amounts of methyl iodide, and generated highly toxic byproducts like methyl mercaptan and carbon oxysulfide[4]. Alternatively, the reduction of pyrrole-2-carboxylic acid with phosphonium iodide was plagued by low yields and polymerization[4].
Modern Causality-Driven Synthesis: The contemporary, scalable route relies on a four-step process starting from N-Boc-diallylamine[5].
-
Why not start with N-methyl-diallylamine? While Ring-Closing Metathesis (RCM) of N-methyl-diallylamine easily yields 1-methyl-3-pyrroline, the subsequent directed lithiation step fails. The N-methyl group is a poor Directed Metalation Group (DMG). Conversely, the Boc group is a powerful DMG; its carbonyl oxygen coordinates the lithium ion, directing deprotonation exclusively to the C2 position[5].
-
Therefore, the synthesis must proceed through the N-Boc intermediate, followed by deprotection and a highly controlled reductive amination to install the N-methyl group without over-alkylation.
Fig 2: Self-validating synthetic workflow for 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid.
Experimental Protocols: Self-Validating Synthetic Workflow
The following protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity at each step.
Step 1: Ring-Closing Metathesis (RCM)
-
Procedure: Dissolve N-Boc-diallylamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M). Degas with argon for 15 minutes. Add Grubbs 1st Generation Catalyst (0.05 eq). Stir at room temperature for 12 hours.
-
Causality: Grubbs 1st Gen is chosen for its high tolerance to the Boc carbamate and its efficiency in forming unhindered 5-membered rings.
-
IPC Validation: Monitor via TLC (Hexane/EtOAc 8:2). The disappearance of the diene starting material and the appearance of a lower
UV-active spot confirms cyclization.
Step 2: Directed Lithiation and Carboxylation
-
Procedure: Dissolve 1-Boc-2,5-dihydro-1H-pyrrole (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF. Cool to -78°C. Dropwise add sec-butyllithium (s-BuLi, 1.2 eq). Stir for 2 hours at -78°C. Bubble dry
gas through the solution for 30 minutes. Quench with saturated aqueous . -
Causality: TMEDA breaks down s-BuLi hexamers, dramatically increasing basicity. The strict -78°C temperature prevents nucleophilic attack of the alkyllithium on the Boc carbonyl[5].
-
IPC Validation: Before
addition, quench a 50 µL aliquot with . LC-MS must show a +1 Da mass shift corresponding to deuterium incorporation exclusively at C2, validating regioselective metalation.
Step 3: Boc Deprotection
-
Procedure: Dissolve the intermediate in 4N HCl in Dioxane. Stir at room temperature for 2 hours. Concentrate in vacuo to yield 3,4-dehydroproline hydrochloride.
-
IPC Validation: Ninhydrin stain on TLC. A deep purple color confirms the unmasking of the secondary amine.
Step 4: Reductive Amination (N-Methylation)
-
Procedure: Dissolve 3,4-dehydroproline HCl (1.0 eq) in Methanol. Add 37% aqueous formaldehyde (1.5 eq). Adjust pH to 5-6 with acetic acid. Add sodium cyanoborohydride (
, 1.5 eq) in portions. Stir for 4 hours. -
Causality:
is specifically chosen over because it is stable at mildly acidic pH (which is required to form the iminium ion intermediate) and selectively reduces the iminium ion without reducing the unreacted formaldehyde. -
IPC Validation: LC-MS analysis. The mass must shift from 113 [M+H]+ (dehydroproline) to 127[M+H]+ (N-methylated product).
Analytical Validation Framework
To confirm the final identity and purity of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid, the following analytical parameters must be met:
| Analytical Method | Expected Validation Signatures |
| LC-MS (ESI+) | |
| HPLC Purity | >95% (C18 Column, Gradient: 5-95% MeCN in |
References
- Google Patents. "AU748779B2 - The preparation of 3-pyrroline-2-carboxylic acid amine derivatives". Google Patents.
Sources
- 1. 1256642-90-6|1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 1-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride | 1609395-30-3 [sigmaaldrich.com]
- 3. AU748779B2 - The preparation of 3-pyroline-2-carboxylic acid amine derivatives - Google Patents [patents.google.com]
- 4. AU748779B2 - The preparation of 3-pyroline-2-carboxylic acid amine derivatives - Google Patents [patents.google.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
A Comprehensive Technical Guide to 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic Acid and Its Derivatives: Synthesis, Characterization, and Therapeutic Applications
Executive Summary: The pyrrole ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] This guide provides an in-depth analysis of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid, a specific, non-aromatic pyrroline scaffold, and its derivatives. We will explore efficient synthetic routes to the core structure, detail methods for its physicochemical and spectroscopic characterization, and survey the diverse and potent biological activities of its derivatives, which range from anti-inflammatory to anticancer and antimicrobial agents. This document serves as a technical resource for researchers and drug development professionals aiming to leverage this privileged scaffold for the discovery of novel therapeutics.
Introduction to the Pyrrole-2-Carboxylic Acid Scaffold
The five-membered, nitrogen-containing pyrrole heterocycle is a "privileged scaffold" in drug discovery, a designation earned due to its recurrence in a multitude of bioactive compounds.[3][4] Its unique electronic properties and the ability to be functionalized at multiple positions allow for the creation of vast chemical libraries with diverse pharmacological profiles.[5]
The Pyrrole Moiety in Medicinal Chemistry
From the essential tetrapyrrolic systems of heme and chlorophyll to blockbuster drugs like atorvastatin and sunitinib, the pyrrole nucleus is integral to both biology and medicine.[5] Its derivatives have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3] The versatility of the pyrrole ring, including its partially saturated forms like the 2,5-dihydropyrrole (or pyrroline) core, allows medicinal chemists to finely tune properties such as solubility, lipophilicity, and hydrogen bonding capacity to optimize pharmacokinetic and pharmacodynamic profiles.[4]
Structural Features of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic Acid
The subject of this guide, 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid, represents a specific and valuable building block. Key structural features include:
-
A Pyrroline Ring: The 2,5-dihydro-1H-pyrrole core is a non-aromatic, cyclic amine, providing conformational rigidity distinct from its aromatic pyrrole counterpart.
-
A Carboxylic Acid: This functional group at the C2 position is a critical handle for derivatization and a key pharmacophoric element, often involved in binding to biological targets.
-
An N-Methyl Group: Substitution on the nitrogen atom blocks a hydrogen bond donor site and increases lipophilicity, which can significantly impact cell permeability and metabolic stability.
-
Chirality: The C2 position is a stereocenter, meaning the molecule exists as enantiomers. The biological activity of its derivatives is often stereospecific, making chiral synthesis or resolution a critical consideration.
Synthesis Strategies
The synthesis of substituted 2,5-dihydro-1H-pyrrole-2-carboxylic acids can be achieved through several strategic pathways. A highly effective and modular approach involves ring-closing metathesis (RCM) of a diallylamine precursor, followed by functionalization.[6]
Key Synthetic Protocol: Ring-Closing Metathesis and Carboxylation
A robust method for accessing the core scaffold begins with a suitably protected diallylamine. The N-Boc (tert-butyloxycarbonyl) protected analogue provides a well-documented route, which can be adapted for the N-methyl target.[6]
Step 1: Synthesis of N-Methyl-N,N-diallylamine N-methylamine is reacted with two equivalents of an allyl halide (e.g., allyl bromide) under basic conditions to yield the diallylated amine precursor.
Step 2: Ring-Closing Metathesis (RCM) The diene precursor undergoes RCM using a ruthenium-based catalyst (e.g., Grubbs' catalyst). This powerful reaction efficiently forms the five-membered pyrroline ring.
-
Causality: The choice of a Grubbs-type catalyst is crucial for its high functional group tolerance and efficiency in forming the desired cyclic olefin from the acyclic diene.
Step 3: α-Carboxylation The resulting N-methyl-2,5-dihydropyrrole is then carboxylated at the C2 position. This is typically achieved by deprotonation with a strong base (e.g., n-butyllithium in the presence of a ligand like TMP) at low temperature, followed by quenching the resulting anion with an electrophilic carbon source like methyl chloroformate to install the carboxylic acid ester.
Step 4: Saponification The methyl ester is hydrolyzed to the final carboxylic acid using a base such as sodium hydroxide.
Experimental Workflow: Synthesis of a Racemic Precursor
Caption: Conceptual diagram of COX-2 inhibition by pyrrole-2,5-dione derivatives.
Quantitative Data: The inhibitory potency of these compounds is often superior to that of the commercial drug celecoxib.
| Compound | COX-2 IC₅₀ (nM) | COX-1 IC₅₀ (nM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |
| Compound 9d (MPO-0029) | 6.0 | >1000 | >167 |
| Celecoxib | 30.0 | 2500 | 83.3 |
| Data sourced from Kim et al. (2014). | |||
| [7] |
Cholesterol Absorption Inhibitors
Atherosclerosis is linked to the accumulation of lipids and the formation of macrophage-derived foam cells. Derivatives of 1H-pyrrole-2,5-dione have been developed as cholesterol absorption inhibitors. [8]One lead compound demonstrated stronger in vitro cholesterol absorption activity than the drug ezetimibe and was shown to suppress the formation of foam cells and the associated inflammatory response. [8]
Antimicrobial Agents
The broader class of pyrrole derivatives, including those derived from pyrrole-2-carboxylic acid, has shown significant promise as antimicrobial agents. [9]* Antitubercular Activity: Pyrrole-2-carbohydrazide derivatives have been designed as inhibitors of the Enoyl-acyl carrier protein reductase (ENR), a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. [9]* Antifungal Activity: The natural product pyrrolnitrin, a halogenated pyrrole, is a potent antifungal agent, inspiring the synthesis of numerous analogues. [1]
Future Directions and Conclusion
The 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid scaffold and its derivatives represent a fertile ground for drug discovery. The core structure provides a rigid, three-dimensional framework that can be strategically decorated to achieve high potency and selectivity for a wide range of biological targets.
Future research should focus on:
-
Expanding Chemical Diversity: Exploring a wider range of substitutions on the pyrroline ring and modifications of the carboxylic acid group to generate novel chemical entities.
-
Structure-Based Drug Design: Using computational docking and structural biology to design derivatives with improved binding affinity and optimized pharmacokinetic profiles for targets like COX-2, ENR, and others.
-
Exploring New Therapeutic Areas: Screening existing and new derivatives against a broader panel of biological targets to uncover novel activities.
In conclusion, the chemical tractability and proven biological relevance of this scaffold ensure that its derivatives will continue to be a significant source of innovation in medicinal chemistry and contribute to the development of next-generation therapeutics. [5]
References
Sources
- 1. rjpn.org [rjpn.org]
- 2. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets | Scilit [scilit.com]
- 3. A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
Thermochemical Properties of Pyrrole Carboxylic Acids: A Comprehensive Guide to Molecular Energetics and Phase Transitions
Introduction & Scientific Rationale
Pyrrole carboxylic acids—most notably pyrrole-2-carboxylic acid —are indispensable pharmacophores and synthetic building blocks used in the development of kinase inhibitors, porphyrin-based therapeutics, and advanced organic materials. For drug development professionals and chemical engineers, understanding the precise thermochemical properties of these compounds is not a mere academic exercise; it is a critical prerequisite for predicting molecular stability, guiding synthetic scale-up, and modeling reaction thermodynamics.
As an application scientist, I approach thermochemical profiling as a self-validating system. We cannot rely on a single experimental vector. Instead, we must construct a closed thermodynamic cycle where solid-state combustion data, phase-transition measurements, and high-level ab initio computational models cross-validate one another. This guide details the causal mechanisms, quantitative data, and rigorous protocols required to accurately determine the standard molar enthalpies of formation (
Mechanistic Insights: Aromaticity and Dimerization
Before measuring energetic values, we must understand the structural causality driving them. The thermochemical behavior of pyrrole-2-carboxylic acid is dictated by two primary molecular phenomena:
-
Intermolecular Hydrogen Bonding & Dimerization: Pyrrole-2-carboxylic acid possesses both a proton donor (the N–H group) and a proton acceptor (the C=O group). This structural duality strongly favors the formation of doubly hydrogen-bonded cyclic dimers in the crystalline state[1]. The tendency to form these centrosymmetric motifs stabilizes the syn-conformation. Consequently, breaking these robust intermolecular networks requires significant energy, which explains the high enthalpy of sublimation observed in these compounds.
-
-Electron Delocalization: The electron-withdrawing nature of the carboxylic acid functional group directly impacts the
-electron delocalization of the pyrrole ring. By calculating the Harmonic Oscillator Model of Aromaticity (HOMA) indices, researchers have demonstrated that the introduction of the carboxylic group alters the aromaticity and ground-state stability of the ring, which is directly reflected in the gas-phase enthalpy of formation ()[1][2].
Thermochemical Data Profile
The following table summarizes the critically evaluated thermochemical properties for pyrrole-2-carboxylic acid and its key derivatives at standard temperature (
| Compound | Structural Note | ||
| Pyrrole-2-carboxylic acid | 100.8 ± 0.9 | -286.3 ± 1.7 | Strong cyclic dimerization |
| 1-Methyl-2-pyrrolecarboxylic acid | 87.8 ± 0.8 | -291.6 ± 1.7 | N-methylation disrupts H-bonding |
| Methyl pyrrole-2-carboxylate | - | -265.1 ± 2.3 | Esterification alters dipole |
| Ethyl pyrrole-2-carboxylate | - | -299.3 ± 2.4 | Increased aliphatic chain length |
Data derived from combined calorimetric and computational studies ()[3][4].
Experimental Workflows: A Self-Validating System
To establish trustworthy thermochemical data, we employ a tripartite methodology. The causality behind this specific workflow is rooted in the First Law of Thermodynamics: the gas-phase enthalpy of formation cannot be measured directly for these solids; it must be derived by summing the crystalline enthalpy of formation and the enthalpy of sublimation, and then validated computationally.
Protocol 1: Static Bomb Combustion Calorimetry
Purpose: To determine the crystalline standard enthalpy of formation (
Step-by-Step Methodology:
-
Sample Preparation: Press high-purity crystalline pyrrole-2-carboxylic acid into a pellet to ensure uniform, controlled burning without scattering.
-
Bomb Loading: Place the pellet into a platinum crucible inside the static bomb. Attach a cotton thread fuse to a platinum ignition wire in contact with the sample.
-
Purging and Pressurization: Purge the bomb with high-purity oxygen to displace ambient nitrogen (preventing excessive
formation), then pressurize to 3.04 MPa to guarantee complete oxidation to , , and . -
Ignition and Measurement: Submerge the bomb in an isoperibol calorimeter. Ignite the sample electrically and record the temperature rise (
) of the calorimetric fluid using a high-precision quartz thermometer. -
Correction and Derivation: Wash the bomb contents and quantify the formation of nitric acid via titration. Apply Washburn corrections to adjust the process to standard states, yielding the standard massic energy of combustion (
), from which is calculated.
Protocol 2: Knudsen Mass-Loss Effusion Technique
Purpose: To measure the enthalpy of sublimation (
Step-by-Step Methodology:
-
Cell Preparation: Load the crystalline sample into a Knudsen effusion cell equipped with a calibrated microscopic orifice (known area
and Clausing factor ). -
Vacuum Establishment: Evacuate the sublimation chamber to high vacuum (
Pa). This ensures the mean free path of the effusing vapor molecules exceeds the orifice diameter, maintaining molecular flow. -
Isothermal Mass Loss: Heat the cell to a constant temperature (
). Measure the mass loss ( ) over a specific time interval ( ) using a quartz crystal microbalance. -
Vapor Pressure Calculation: Calculate the vapor pressure (
) using the Knudsen equation: . -
Enthalpy Derivation: Plot
versus . According to the Clausius-Clapeyron relationship, the slope yields the enthalpy of sublimation at the mean temperature. Adjust this value to the standard reference temperature (298.15 K) using heat capacity differentials ()[5][6][7].
Protocol 3: Computational Cross-Validation
Purpose: To independently verify the experimentally derived gas-phase enthalpy of formation (
Step-by-Step Methodology:
-
Geometry Optimization: Optimize the molecular geometry of the pyrrole-2-carboxylic acid conformers using the B3LYP/6-31G(d) level of theory.
-
Frequency Calculation: Perform vibrational frequency calculations to confirm the structures are true minima (no imaginary frequencies) and to obtain zero-point energy (ZPE) corrections.
-
Single-Point Energy: Execute high-level MP2 and CCSD(T) single-point energy calculations as dictated by the G3(MP2) protocol.
-
Isodesmic Reaction Modeling: Construct gas-phase working reactions (e.g., reacting pyrrole-2-carboxylic acid with methane to form pyrrole and acetic acid). Calculate the reaction enthalpy and extract the theoretical
to cross-validate against the experimental sum of and [4][8].
Thermodynamic Cycle Visualization
The logical relationship between the solid state, combustion, sublimation, and computational validation is mapped in the following thermodynamic cycle.
Thermodynamic cycle for determining the gas-phase enthalpy of formation.
References
-
Santos, A. F. L. O. M.; Ribeiro da Silva, M. A. V. "Experimental and Computational Study on the Molecular Energetics of 2-Pyrrolecarboxylic Acid and 1-Methyl-2-pyrrolecarboxylic Acid." The Journal of Physical Chemistry A, 2009, 113 (35), 9741–9750. URL:[Link]
-
Acree, W.; Chickos, J. S. "Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Sublimation, Vaporization and Fusion Enthalpies From 1880 to 2015. Part 1. C1 − C10." Journal of Physical and Chemical Reference Data, 2016, 45, 033101. URL:[Link]
-
Dubis, A. T.; Wojtulewski, S.; Filipkowski, K. "Spectroscopic and theoretical studies on the aromaticity of pyrrol-2-yl-carbonyl conformers." Journal of Molecular Structure, 2013, 1044, 120-125. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Energetic Effect of the Carboxylic Acid Functional Group in Indole Derivatives [academia.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 6. "Phase Transition Enthalpy Measurements of Organic and Organometallic C" by William Acree and James Chickos [irl.umsl.edu]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Experimental and computational study on the molecular energetics of 2-pyrrolecarboxylic acid and 1-methyl-2-pyrrolecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Privileged Scaffold: Potential Therapeutic Applications of Pyrrole Derivatives
Executive Summary
The pyrrole ring—a five-membered, nitrogen-containing aromatic heterocycle—is universally recognized in medicinal chemistry as a "privileged scaffold" [1]. Its unique electronic distribution allows it to participate in diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets. By systematically modifying the pyrrole core, drug development professionals can tune its pharmacokinetic and pharmacodynamic profiles to address complex pathologies. This technical guide synthesizes recent advancements in the therapeutic application of pyrrole derivatives, focusing on their dominant roles in oncology and immunology. Furthermore, it provides validated, step-by-step experimental protocols designed to ensure high-fidelity data acquisition during preclinical screening.
Oncology: Targeted Anticancer Agents
Pyrrole derivatives have demonstrated profound efficacy in oncology by disrupting critical cellular machinery necessary for tumor proliferation [2]. The two most prominent mechanisms of action include the inhibition of tubulin polymerization and the targeted blockade of receptor tyrosine kinases (RTKs) such as VEGFR and EGFR[3].
Mechanistic Causality in Oncology
Certain synthetic 3-aroyl-1-arylpyrroles (ARAPs) function by binding directly to the colchicine site of tubulin. This binding prevents the formation of the mitotic spindle, arresting the cell cycle in the G2/M phase and subsequently triggering apoptosis [4]. Alternatively, fused pyrrole systems (e.g., pyrrolo[2,3-d]pyrimidines) act as ATP-competitive inhibitors of RTKs. By blocking VEGFR-2, these compounds starve the tumor of its blood supply (anti-angiogenesis), while EGFR inhibition suppresses the PI3K/Akt survival pathway, shifting the intracellular balance toward pro-apoptotic proteins (Bax, Bim) [3].
Fig 1: Kinase inhibition by pyrrole derivatives triggering intrinsic apoptosis.
Quantitative Efficacy Data
The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative natural and synthetic pyrrole derivatives against established human cancer cell lines and isolated targets [1][3][4].
| Compound Class | Specific Derivative | Target / Cell Line | IC₅₀ (µM) | Mechanism of Action |
| Natural | Lamellarin D | A549 (Lung Carcinoma) | 0.038 | Topoisomerase I Inhibition |
| Natural | Prodigiosin | RT-112 (Bladder Carcinoma) | 0.074 | Apoptosis Induction |
| Synthetic (ARAP) | Compound 28 | MCF-7 (Breast Carcinoma) | 0.060 | Tubulin Polymerization Inhibition |
| Synthetic (ARAP) | Compound 28 | Tubulin Assembly (Isolated) | 0.860 | Colchicine-site Binding |
| Fused Pyrrole | Compound 1a | A549 (Lung Carcinoma) | 0.350 | VEGFR/EGFR Inhibition |
Validated Protocol: MTT Cell Viability Assay for Anticancer Screening
To ensure high-fidelity data, the MTT assay must be tightly controlled. The causality behind this protocol relies on the mitochondrial enzyme succinate dehydrogenase, which is only active in living cells, reducing the yellow tetrazolium salt (MTT) to insoluble purple formazan.
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmic-phase cancer cells and seed into a 96-well microplate at a density of 5,000–10,000 cells/well. Self-Validation: Include cell-free wells containing only culture medium to serve as a background absorbance blank. Incubate for 24h at 37°C, 5% CO₂ to allow adherence.
-
Compound Treatment: Dissolve pyrrole derivatives in DMSO (stock solution). Serially dilute in culture medium to achieve final testing concentrations (e.g., 0.01 µM to 100 µM). Crucial Causality: The final DMSO concentration must not exceed 0.5% v/v to prevent solvent-induced cytotoxicity. Treat cells for 48–72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Formazan Solubilization: Carefully aspirate the media. Add 150 µL of pure DMSO to each well. Causality: Formazan crystals are impermeable to aqueous solutions; DMSO completely solubilizes them, ensuring an accurate spectrophotometric read.
-
Data Acquisition: Agitate the plate for 15 minutes. Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis against the vehicle-treated control.
Immunology: Dual COX-2 / 5-LOX Inhibitors
Chronic inflammation is a primary driver of tissue damage and oncogenesis. Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) often cause gastrointestinal toxicity due to the non-selective inhibition of Cyclooxygenase-1 (COX-1), which is responsible for maintaining the gastric mucosa[5]. Pyrrole derivatives, particularly pyrrole-cinnamate hybrids, have been engineered to selectively target COX-2 and 5-Lipoxygenase (5-LOX), offering a potent, dual-action anti-inflammatory profile with reduced side effects [6].
Mechanistic Causality in Inflammation
Arachidonic acid is metabolized via two primary pathways: the COX pathway (yielding pro-inflammatory prostaglandins) and the LOX pathway (yielding leukotrienes). Blocking only COX-2 can cause a "shunting" effect, pushing arachidonic acid down the 5-LOX pathway and exacerbating leukotriene-mediated conditions like asthma. Dual pyrrole inhibitors block both enzymatic pockets simultaneously, shutting down the entire inflammatory cascade [6].
Fig 2: Dual inhibition of COX-2 and 5-LOX pathways by pyrrole hybrids.
Quantitative Efficacy Data
The table below contrasts the inhibitory profiles of novel pyrrole-cinnamate hybrids against standard reference drugs [6].
| Compound | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Selectivity / Notes |
| Pyrrole 4 | 0.65 | >100 | Highly COX-2 selective |
| Hybrid 5 | 0.55 | 30.0 | Dual Inhibitor |
| Hybrid 6 | 7.00 | 27.5 | Balanced Dual Inhibitor |
| Celecoxib (Standard) | 0.05 - 0.78 | Inactive | COX-2 Selective (Cardiotoxic risk) |
| Indomethacin (Standard) | 24.60 | Inactive | Non-selective (GI toxicity risk) |
Validated Protocol: In Vitro COX-2 Fluorometric Screening
To accurately determine the IC₅₀ of pyrrole derivatives against COX-2, a cell-free enzymatic assay is utilized. This isolates the direct binding affinity of the compound from cellular permeability factors.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the COX-2 assay buffer. Crucial Causality: Hemin (heme) must be added to the buffer to a final concentration of 1 µM. COX-2 requires heme as a prosthetic group for its peroxidase activity; omitting it will result in false-negative enzymatic baselines.
-
Enzyme Incubation: In a 96-well black microplate, combine assay buffer, heme, recombinant human COX-2 enzyme, and the fluorometric probe (e.g., ADHP). Add the pyrrole derivative at varying concentrations.
-
Self-Validation Controls: Include a 100% Initial Activity (IA) well (vehicle only) and a background well (buffer only, no enzyme). Use Celecoxib as a positive control. Incubate for 10 minutes at 25°C to allow the inhibitor to bind the enzyme pocket.
-
Reaction Initiation: Add Arachidonic Acid (substrate) to all wells to initiate the reaction. The COX-2 enzyme converts the substrate to PGG₂, and its peroxidase activity converts PGG₂ to PGH₂, simultaneously oxidizing the non-fluorescent ADHP into highly fluorescent resorufin.
-
Data Acquisition: Read the plate immediately using a fluorescence microplate reader (Ex/Em = 535/587 nm) in kinetic mode for 5 minutes. Calculate the slope of the linear portion of the curve to determine enzyme velocity, and derive the IC₅₀.
Conclusion & Future Perspectives
Pyrrole derivatives represent a highly versatile and potent class of therapeutic agents. As demonstrated by quantitative in vitro data, subtle structural modifications—such as the fusion of pyrimidine rings or hybridization with cinnamic acid—can drastically shift a molecule's target from tubulin polymerization in cancer cells to dual COX/LOX inhibition in inflammatory macrophages. Future drug development should focus on optimizing the pharmacokinetic properties (ADMET) of these compounds, specifically enhancing their aqueous solubility and oral bioavailability, to transition these potent in vitro candidates into successful clinical therapeutics.
References
-
Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Bioactive pyrrole-based compounds with target selectivity. National Center for Biotechnology Information (PMC). Available at:[Link]
-
New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]
Methodological & Application
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid NMR analysis protocol
An Application Guide and Standard Operating Protocol for the NMR Analysis of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
Introduction: Elucidating the Structure of a Novel Amino Acid Analog
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is a cyclic amino acid analog with potential applications in medicinal chemistry and drug development. Its structural rigidity and unique stereochemical features make it an interesting building block for peptidomimetics and other bioactive molecules. Accurate structural confirmation and purity assessment are paramount for its use in research and development, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose.[1][2]
This document, intended for researchers, chemists, and drug development professionals, provides a comprehensive guide to the NMR analysis of this compound. It moves beyond a simple list of steps to explain the underlying principles and rationale, ensuring robust and reproducible results. We will cover sample preparation, data acquisition for both ¹H and ¹³C NMR, and a detailed guide to spectral interpretation.
The Foundational Principles of NMR Spectroscopy
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[3] When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating two distinct energy states. By applying a radiofrequency (RF) pulse, the nuclei can be excited from the lower to the higher energy state.[4] As they relax back to the lower state, they emit a signal that is detected and converted into an NMR spectrum via a Fourier transform.[4]
The precise frequency at which a nucleus resonates is called its chemical shift (δ) and is highly sensitive to its local electronic environment.[2][5] This allows us to distinguish between different atoms within a molecule. Furthermore, the interaction between neighboring nuclear spins leads to signal splitting, known as spin-spin coupling , which provides information about the connectivity of atoms.[5]
Core Protocol: From Sample to Spectrum
This protocol is designed to be a self-validating system, with quality control checks integrated throughout the workflow.
Diagram: Overall NMR Analysis Workflow
Caption: Experimental workflow from sample preparation to final analysis.
Part 1: Sample Preparation - The Key to Quality Data
The quality of your NMR spectrum is critically dependent on proper sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[6][7]
Step-by-Step Protocol:
-
Weigh the Sample: Accurately weigh 5-10 mg of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid for ¹H NMR. For ¹³C NMR, which is inherently less sensitive, a higher concentration of 15-25 mg is recommended.[8]
-
Select a Deuterated Solvent: The choice of solvent is crucial. Deuterated solvents are used to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum and to provide a "lock" signal for the spectrometer to stabilize the magnetic field.[9] For this compound, which contains a carboxylic acid and a tertiary amine, solubility and proton exchange are key considerations.
Solvent Formula Rationale for Use Residual ¹H Peak (ppm) Deuterium Oxide D₂O Recommended. Excellent for polar, zwitterionic compounds. Allows for the exchange and subsequent disappearance of the acidic COOH proton, which can simplify the spectrum and confirm its identity. ~4.79 Methanol-d₄ CD₃OD Good solubility for polar compounds. The COOH and any residual NH protons will exchange with the solvent's deuterium, often leading to their disappearance or broadening. ~3.31 DMSO-d₆ (CD₃)₂SO Aprotic solvent; will show the COOH proton, which can be useful. However, the residual water peak in DMSO can be broad and may obscure signals. ~2.50 Table 1: Recommended deuterated solvents for analysis.[6][10][11] -
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial containing your sample.[12] Gently vortex or sonicate to ensure complete dissolution. The solution should be clear and free of any visible particles.
-
Filtration and Transfer: Use a Pasteur pipette with a small plug of cotton or glass wool at the neck to filter the sample solution directly into a clean, dry 5 mm NMR tube.[7][8] This removes any microparticulates that can degrade spectral quality by disrupting the magnetic field homogeneity.[7]
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.
Part 2: Data Acquisition
The following are typical parameters for a 400-500 MHz spectrometer.
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock: The instrument will automatically lock onto the deuterium signal of the solvent.
-
Shimming: The magnetic field is homogenized (shimmed) to maximize resolution. This is often an automated process, but manual shimming may be required for optimal lineshape.
-
Set Parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans (ns): 8-16 (can be increased for dilute samples)
-
-
Acquire Data: Start the acquisition to obtain the Free Induction Decay (FID).
¹³C NMR Acquisition:
-
Use the same locked and shimmed sample.
-
Set Parameters:
-
Experiment: Proton-decoupled (e.g., zgpg30)
-
Spectral Width: 0-200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 128-1024 (or more, depending on concentration, as ¹³C has a low natural abundance of ~1.1%).[8]
-
-
Acquire Data: Start the acquisition.
Part 3: Data Processing
-
Fourier Transform: The raw FID (time-domain data) is converted into the spectrum (frequency-domain data).
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the correct absorptive mode (pointing upwards from a flat baseline).
-
Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the baseline.
-
Referencing: Calibrate the chemical shift axis. If using D₂O, the residual HDO peak can be set to 4.79 ppm. If using DMSO-d₆, its residual peak is set to 2.50 ppm.[4]
-
Integration: Integrate the area under each peak in the ¹H NMR spectrum. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.
Spectral Interpretation: Decoding the Molecular Structure
The structure of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid with expected proton and carbon environments is shown below.
Diagram: Molecular Structure and Atom Numbering
Caption: Structure of the target molecule with atom numbering for NMR assignment.
Predicted ¹H NMR Spectrum (in D₂O, 400 MHz)
The presence of the chiral center at C2 makes the two protons on C5 (H₅ₐ and H₅ᵦ) diastereotopic, meaning they are chemically non-equivalent and should appear as separate signals, each coupling to the other.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling (J) | Rationale |
| H₃, H₄ | 5.8 - 6.2 | Multiplet (m) | - | Vinylic protons on the double bond; expected to be in the downfield region.[5] |
| H₂ | 4.2 - 4.5 | Multiplet (m) | to H₃ | Methine proton alpha to both the nitrogen and the electron-withdrawing carboxyl group, causing significant deshielding. |
| H₅ₐ, H₅ᵦ | 3.5 - 4.0 | Multiplet (m) | to H₄, geminal | Methylene protons adjacent to the nitrogen and the double bond. Expected to be complex due to diastereotopicity and coupling to H₄. |
| H₇ (N-CH₃) | ~3.0 | Singlet (s) | None | N-methyl protons typically appear as a sharp singlet. |
| COOH | Not observed | - | - | The acidic proton rapidly exchanges with the D₂O solvent and will not be visible. |
| Table 2: Predicted ¹H NMR chemical shifts and multiplicities. |
Predicted ¹³C NMR Spectrum (in D₂O, 100 MHz)
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C₆ (C=O) | 170 - 175 | Carboxylic acid carbonyl carbons are highly deshielded and appear far downfield.[13] |
| C₃, C₄ | 125 - 135 | Vinylic carbons of the double bond. |
| C₂ | 65 - 75 | Methine carbon alpha to both nitrogen and the carboxyl group. |
| C₅ | 55 - 65 | Methylene carbon adjacent to nitrogen. |
| C₇ (N-CH₃) | ~40 | N-methyl carbon, typically found in this aliphatic region. |
| Table 3: Predicted ¹³C NMR chemical shifts. |
Troubleshooting Common Issues
-
Broad Peaks: This can be caused by solid particles (re-filter the sample), paramagnetic impurities, or chemical exchange phenomena. For the COOH proton (if using an aprotic solvent), broadening is expected.
-
Poor Resolution: Usually a result of poor shimming. The instrument's auto-shim routine should be re-run. Using high-quality NMR tubes also improves resolution.[7]
-
Unexpected Peaks: These are likely impurities from the synthesis (e.g., residual starting materials, solvents) or degradation products.[14] Compare the spectrum to that of known starting materials and check for common solvent peaks.
References
-
Merck Millipore. (n.d.). Deuterated Solvents for Nuclear Magnetic Resonance Spectroscopy MagniSolv™. Retrieved from [Link]
-
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]
-
Perez Rial, L. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing. Retrieved from [Link]
-
ResearchGate. (2014, July 7). Why it is necessary to used deuterated solvents for NMR experiments? Retrieved from [Link]
-
Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
-
JoVE. (2015, March 4). Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. Retrieved from [Link]
-
Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2014, November 15). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Unknown Source. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of York. (n.d.). Preparing an NMR sample. Retrieved from [Link]
-
PubChem. (n.d.). Pyrrole-2-Carboxylic Acid. Retrieved from [Link]
-
Hornak, J. P. (n.d.). Sample Preparation. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
- Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159.
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C-NMR spectrum of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 125 MHz). Retrieved from [Link]
-
ChEMBL. (n.d.). Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective c.... Retrieved from [Link]
-
ResearchGate. (2014, October 15). A Short and Efficient Synthesis of (S)-1Boc2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Methyl-5-nitro-pyrrole-2-carboxylic acid, ethyl ester - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. Retrieved from [Link]
-
YouTube. (2018, May 13). NMR Analysis of Amino Acids. Retrieved from [Link]
-
Unknown Source. (n.d.). 1-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride | 1609395-30-3. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural characterization of cyclic peptide 2 a by NMR spectroscopy.... Retrieved from [Link]
-
PMC - NIH. (n.d.). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Retrieved from [Link]
-
Research and Reviews: Journal of Chemistry. (2015, November 20). Clean and Efficient One-Pot Synthesis of New 2-Oxo-2,3-Dihydro-1H-Pyrrole-3-Carboxylic Acid and 2-Oxo-1,2-Dihydro-Pyridine-3-Carboxylic Acid Derivatives through Ball Milling under Catalyst-Free and Solvent-Free Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
MDPI. (2025, April 3). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 3. technologynetworks.com [technologynetworks.com]
- 4. ijirset.com [ijirset.com]
- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. labinsights.nl [labinsights.nl]
- 12. sites.bu.edu [sites.bu.edu]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Utilizing 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid in Advanced Peptide Synthesis and Peptidomimetic Design
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide, Mechanistic Analysis, and Validated Protocols.
Introduction & Scientific Rationale
The pursuit of peptide-based therapeutics is frequently bottlenecked by poor pharmacokinetic (PK) properties, notably susceptibility to proteolytic degradation and low membrane permeability[1]. To overcome these limitations, the incorporation of highly specialized unnatural amino acids has become a cornerstone of peptidomimetic design.
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid (also known as N-methyl-3,4-dehydroproline) is a uniquely powerful building block. Structurally, it combines the conformational rigidity of a pyrroline ring with the lipophilic, protease-resistant properties of an
Mechanistic Insights (Causality in Design)
-
Conformational Restriction: The C3-C4 double bond and the 5-membered ring lock the peptide backbone's
and dihedral angles, stabilizing specific secondary structures (such as polyproline type II helices) and reducing the entropic cost of receptor binding. -
Proteolytic Evasion & Permeability:
-methylation eliminates the amide hydrogen, directly preventing recognition by aminopeptidases and increasing the overall lipophilicity (LogP) of the peptide, which is critical for cellular penetration[1]. -
Prolyl Hydroxylase (PHD) Inhibition: Dehydroproline derivatives are classical inhibitors of prolyl hydroxylase enzymes[2]. By capping a peptide with this moiety, researchers can design targeted inhibitors that prevent the hydroxylation of HIF-1
, leading to its stabilization and downstream gene transcription. -
Radiolabeling Precursor: The internal alkene provides a chemoselective handle for catalytic tritiation, allowing for the generation of
H-labeled peptides essential for ADME (Absorption, Distribution, Metabolism, and Excretion) tracking[3].
Mandatory Visualizations
Workflow: Solid-Phase Peptide Synthesis (SPPS)
The following workflow illustrates the strategic incorporation of the sterically hindered unnatural amino acid during the final stage of SPPS.
Caption: Solid-Phase Peptide Synthesis workflow featuring N-terminal capping with the unnatural amino acid.
Biological Pathway: PHD Inhibition
Caption: Mechanism of action for prolyl hydroxylase (PHD) inhibition stabilizing HIF-1α.
Quantitative Data & Reagent Selection
Coupling an
Table 1: Comparison of Coupling Reagents for N-Methyl-3,4-Dehydroproline
| Reagent System | Active Intermediate Formed | Relative Steric Tolerance | Typical Yield (1h Coupling) | Recommendation |
| DIC / HOBt | OBt ester | Low | 40 - 50% | Not recommended |
| PyBOP / DIPEA | OBt ester | Moderate | 65 - 75% | Acceptable for short chains |
| HATU / HOAt / DIPEA | OAt ester (7-aza) | High | > 95% | Optimal |
Table 2: Pharmacokinetic & Structural Impacts
| Property | Standard Proline | N-Methyl-3,4-Dehydroproline | Mechanistic Rationale |
| Proteolytic Stability | Susceptible | Highly Resistant | |
| Lipophilicity (LogP) | Baseline | Increased | The methyl group increases hydrophobicity, enhancing membrane permeability[1]. |
| Conformational State | Flexible cis/trans | Highly Restricted | The C3-C4 double bond and ring strain lock the backbone dihedral angles[2]. |
Experimental Methodologies
Protocol 1: N-Terminal Capping via SPPS
Objective: To quantitatively couple 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid to the N-terminus of a resin-bound peptide.
Causality Note: We utilize HATU/HOAt because the nitrogen atom at position 7 of the HOAt ring provides a neighboring-group effect, accelerating the acylation of the sterically hindered amine via a hydrogen-bonded cyclic transition state.
Step-by-Step Procedure:
-
Resin Preparation: Following the final Fmoc deprotection of your sequence, wash the resin thoroughly with DMF (5 × 3 mL) and DCM (5 × 3 mL).
-
Pre-activation: In a separate vial, dissolve 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid (4.0 equivalents relative to resin loading) and HATU (3.9 equivalents) in anhydrous DMF (minimal volume, typically 0.1 M).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 8.0 equivalents) to the vial. Vortex for 2 minutes to allow the formation of the reactive OAt ester.
-
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours. (Do not use microwave heating, as the tertiary amine can catalyze premature cleavage or epimerization at elevated temperatures).
-
Validation (Self-Validating System): Perform a Kaiser Test (Ninhydrin assay) on a few resin beads. A successful coupling will yield yellow/colorless beads. If the beads are blue (indicating unreacted primary amines), perform a second coupling cycle using PyAOP/DIPEA.
-
Cleavage: Wash the resin with DMF and DCM. Cleave the peptide using a standard cocktail (95% TFA, 2.5% TIPS, 2.5% H
O) for 2 hours, precipitate in cold diethyl ether, and purify via RP-HPLC.
Protocol 2: Post-Synthetic Catalytic Tritiation
Objective: To generate a
Causality Note: Standard Palladium on Carbon (Pd/C) can cause non-specific hydrogenolysis or be poisoned by the peptide's heteroatoms. We utilize Palladium Oxide on Barium Sulfate (PdO/BaSO
Step-by-Step Procedure:
-
Preparation: Dissolve 2.0 mg of the purified N-methyl-dehydroproline-capped peptide in 0.5 mL of anhydrous DMA[4].
-
Catalyst Addition: Add 1.5 mg of PdO/BaSO
catalyst to the reaction vial[4]. -
Degassing: Seal the vial and carefully degas the mixture using three freeze-pump-thaw cycles to remove atmospheric oxygen.
-
Tritiation: Introduce carrier-free Tritium gas (
H ) into the reaction vessel at 1 atm. Stir vigorously at room temperature for 4 hours[3]. -
Quenching & Filtration: Evacuate the excess
H gas (ensure proper radiological trapping). Quench the reaction with 1 mL of methanol. Filter the mixture through a 0.22 µm PTFE syringe filter to remove the PdO/BaSO catalyst. -
Purification: Remove the solvent under reduced pressure and purify the tritiated peptide via radio-HPLC to isolate the fully saturated, radiolabeled N-methylproline derivative[3].
References
-
Title: An Improved Synthesis of S-3,4-Dehydroproline Source: Synthetic Communications, 10(7), 529-540 (1980). URL: [Link]
-
Title: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry Source: Accounts of Chemical Research, 41(10), 1331–1342 (2008). URL: [Link]
-
Title: Synthesis and utilization of peptides containing 3,4-dehydroproline Source: Collection Symposium Series, 8, 28-32 (2005). URL: [Link]
Sources
Application Note: Advanced Paal-Knorr Synthesis of N-Substituted Pyrroles
Introduction & Scope
The Paal-Knorr pyrrole synthesis, independently reported by Carl Paal and Ludwig Knorr in 1884, remains one of the most robust and widely applied methodologies for the construction of the pyrrole core[1][2]. By condensing a 1,4-dicarbonyl compound with a primary amine or ammonia, this reaction provides direct access to N-substituted pyrroles[1][3]. These heterocycles are privileged scaffolds in medicinal chemistry, materials science, and the total synthesis of natural products[2]. This application note provides drug development professionals and synthetic chemists with an in-depth mechanistic understanding, optimization strategies, and validated protocols for executing this critical transformation.
Mechanistic Causality and Reaction Dynamics
Understanding the exact reaction mechanism is critical for optimizing yields, selecting appropriate catalysts, and troubleshooting failed syntheses. Historically, two competing pathways were debated: the enamine pathway and the hemiaminal pathway. Modern computational studies and the seminal investigations by Amarnath et al. have confirmed that the reaction predominantly proceeds via the hemiaminal pathway [2][4].
Causality in Catalyst Selection and pH Control
The reaction is typically catalyzed by Brønsted or Lewis acids[1]. The addition of an acid serves a specific causal purpose: it protonates the carbonyl oxygen of the 1,4-diketone, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the primary amine[5].
However, the system requires a delicate pH balance. If the reaction medium is too acidic (pH < 3), the primary amine becomes fully protonated, converting into an ammonium ion. This strips the amine of its nucleophilicity, effectively halting the reaction[6]. Therefore, weak acids (e.g., acetic acid) or strictly controlled catalytic amounts of stronger acids (e.g., trifluoroacetic acid) are optimal for maintaining the amine in its active, free-base form while still activating the carbonyl[7].
Thermodynamic Driving Force
The final step of the mechanism is a dual dehydration process. Removing water from the system—whether through the use of a Dean-Stark apparatus, molecular sieves, or chemical dehydrating agents—pushes the equilibrium forward according to Le Chatelier’s principle, ensuring complete aromatization to the thermodynamically stable pyrrole ring[1].
Mechanistic pathway of the Paal-Knorr synthesis via the hemiaminal intermediate.
Industrial Application: Atorvastatin (Lipitor) Synthesis
The Paal-Knorr synthesis is the cornerstone of several blockbuster drug manufacturing processes. The most prominent example is Atorvastatin, a globally prescribed HMG-CoA reductase inhibitor used to treat hypercholesterolemia[4][8].
The convergent step in Atorvastatin's industrial synthesis involves a Paal-Knorr condensation between a highly sterically hindered 1,4-diketone and a complex chiral primary amine (an acetonide ester derivative)[8]. Because this specific cyclization is sterically demanding and traditionally slow, industrial optimizations often employ specialized catalysts—such as amine-acid co-catalysts or saccharin derivatives—to accelerate the rate-limiting hemiaminal cyclization step and improve throughput[8][9].
Quantitative Data: Catalyst Optimization
The choice of catalyst profoundly impacts the reaction kinetics and overall yield. The following table summarizes the optimization of a standard Paal-Knorr reaction (2,5-hexanedione reacting with an aniline derivative) using various catalytic systems[7][10].
| Catalyst System | Loading (mol %) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| None (Control) | N/A | Ethanol | Reflux | 24 | < 20 |
| Acetic Acid | 20 | Ethanol | Reflux | 12 | 65 |
| p-Toluenesulfonic Acid (p-TsOH) | 10 | Dichloromethane | Reflux | 8 | 80 |
| Trifluoroacetic Acid (TFA) | 20 | Dichloromethane | Reflux | 4 | 92 |
| β-Cyclodextrin (Green) | 10 | Water | 60 | 24 | 85 |
Experimental Protocols
General experimental workflow for the synthesis and isolation of N-substituted pyrroles.
Protocol A: Conventional Acid-Catalyzed Synthesis (TFA-Mediated)
Self-Validating Principle: This protocol utilizes TFA as a homogenous catalyst. The reaction progress is self-indicating when monitored by Thin Layer Chromatography (TLC); the highly polar starting amine spot will cleanly disappear, replaced by the non-polar, UV-active pyrrole product. The subsequent bicarbonate wash self-validates the removal of the acid catalyst by the cessation of CO2 gas evolution.
-
Preparation : In a 50 mL round-bottom flask, dissolve 10 mmol of the primary amine and 10 mmol of the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) in 5 mL of dichloromethane (MDC)[7].
-
Catalysis : Add 2 mmol (20 mol%) of Trifluoroacetic Acid (TFA) dropwise to the stirring mixture[7]. (Caution: TFA is highly corrosive; perform this step in a certified fume hood).
-
Reaction : Equip the flask with a reflux condenser and heat the mixture to a gentle reflux. Stir continuously for 4-6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2) until the primary amine is completely consumed[7].
-
Quenching & Workup : Cool the reaction mixture to room temperature. Dilute with an additional 15 mL of dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO3 (2 x 10 mL) to neutralize the TFA, followed by a brine wash (10 mL).
-
Isolation : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude residue via flash column chromatography or recrystallization (using a methanol/water mixture) to afford the analytically pure N-substituted pyrrole[3][7].
Protocol B: Green Microwave-Assisted Synthesis
Self-Validating Principle: Microwave irradiation provides uniform, rapid heating, drastically reducing reaction times from hours to minutes. This minimizes the formation of thermal degradation byproducts, validating the method through higher crude purity profiles.
-
Preparation : In a specialized microwave-safe reaction vial, combine 2.0 mmol of the 1,4-dicarbonyl compound and 2.0 mmol of the primary amine[6].
-
Solvent/Catalyst Addition : Add 0.5 mL of a green solvent (e.g., ethanol or water) and a catalytic amount of a mild promoter (e.g., 1 drop of concentrated HCl or 10 mol% β-cyclodextrin for aqueous systems)[6][10].
-
Irradiation : Seal the vial with a crimp cap and place it in the microwave synthesizer. Irradiate at 100°C for 10–15 minutes under dynamic magnetic stirring[6].
-
Workup & Isolation : Cool the vial rapidly using the instrument's compressed air feature. If the highly hydrophobic pyrrole product precipitates upon cooling in the aqueous/ethanolic mixture, isolate it directly via vacuum filtration. Otherwise, extract the mixture with ethyl acetate (3 x 5 mL), dry over MgSO4, and concentrate[6].
References
-
An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media Journal of Zhejiang University SCIENCE A [Link]
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas MDPI [Link]
-
Paal–Knorr synthesis of pyrroles RGM College Of Engineering and Technology [Link]
-
Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection Asian Journal of Chemistry [Link]
- Preparation of an atorvastatin intermediate using a paal-knorr condensation (EP1861364B1)
-
The synthesis of atorvastatin intermediates ResearchGate [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. html.rhhz.net [html.rhhz.net]
Application Note: Regioselective N-Alkylation of Pyrrole Derivatives in Drug Development
Introduction & Mechanistic Insights
The functionalization of the pyrrole nitrogen is a critical transformation in medicinal chemistry, allowing for the precise modulation of a pharmacophore’s lipophilicity, metabolic stability, and target affinity [1]. However, the pyrrolide anion—generated upon deprotonation of the pyrrole N-H bond—is an ambident nucleophile. The negative charge is delocalized across the nitrogen and the C2/C3 carbon atoms, presenting a significant regioselectivity challenge.
The Hard and Soft Acids and Bases (HSAB) Principle: The regiochemical outcome of pyrrole alkylation is strictly governed by the nature of the counterion and the solvent [1]. According to Pearson’s HSAB theory, the highly electronegative nitrogen atom is the "harder" nucleophilic site, while the carbon atoms are "softer."
-
C-Alkylation: Hard cations (e.g., Li⁺, Mg²⁺) coordinate tightly to the hard nitrogen atom. This tight ion pairing sterically and electronically blocks the N-site, forcing the electrophile to attack the softer C2 or C3 positions.
-
N-Alkylation: Soft cations (e.g., K⁺, Cs⁺, quaternary ammonium ions) or highly solvated cations (e.g., Na⁺ in polar aprotic solvents like DMF) form loose ion pairs. This dissociation leaves the highly nucleophilic nitrogen exposed, driving exclusive N-alkylation [2].
Strategic Selection of Reaction Conditions
To achieve high yields and strict N-selectivity, the reaction environment must promote ion pair dissociation. Researchers typically rely on two primary strategies:
-
Strong Base / Polar Aprotic Solvent (NaH in DMF): Sodium hydride ensures complete and irreversible deprotonation. DMF strongly solvates the Na⁺ cation, leaving a highly reactive, "naked" pyrrolide nitrogen. This is the gold standard for unreactive alkyl halides [2].
-
Mild Base / Phase Transfer Catalysis (PTC or Cs₂CO₃): For substrates bearing base-sensitive functional groups (e.g., esters, hemiacetals), milder bases like Cs₂CO₃ in acetonitrile [3] or biphasic PTC systems (KOH/TBAB) are preferred. The bulky tetrabutylammonium (TBA⁺) cation forms a very loose ion pair, ensuring excellent N-selectivity without harsh conditions [1].
Workflow for selecting optimal N-alkylation conditions based on substrate sensitivity.
Quantitative Data & Optimization
The following table summarizes the causal relationship between the chosen base/solvent system and the resulting regioselectivity.
Table 1: Optimization of Reaction Conditions for Pyrrole Alkylation
| Entry | Base (Equiv) | Solvent | Temp | Time | N:C Selectivity | Yield (%) | Mechanistic Rationale |
| 1 | NaH (1.2) | DMF | 0 °C → RT | 4 h | >99:1 | 88 | Strong Na⁺ solvation by DMF leaves N-site highly reactive. |
| 2 | K₂CO₃ (2.0) | DMF | 60 °C | 12 h | 95:5 | 82 | Milder base; requires heating, slight risk of C-alkylation [4]. |
| 3 | Cs₂CO₃ (1.5) | MeCN | RT | 8 h | >99:1 | 91 | Soft Cs⁺ cation forms loose ion pair, excellent N-selectivity [3]. |
| 4 | KOH (3.0) + TBAB | PhMe / H₂O | RT | 6 h | >99:1 | 85 | Bulky TBA⁺ counterion ensures completely unhindered N-attack [1]. |
| 5 | LiHMDS (1.1) | THF | -78 °C | 12 h | 15:85 | 74 | Hard Li⁺ coordinates tightly to N, forcing electrophile to C-site. |
Detailed Experimental Protocols
Protocol A: Standard Strong Base N-Alkylation (NaH / DMF)
This protocol is optimized for robust substrates and moderately reactive alkyl halides.
Reagents: Pyrrole derivative (1.0 eq), Sodium Hydride (60% dispersion in mineral oil, 1.2 eq), Alkyl Halide (1.1–1.5 eq), Anhydrous DMF (0.2 M).
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (N₂ or Argon).
-
Deprotonation: Suspend NaH (1.2 eq) in anhydrous DMF and cool the mixture to 0 °C using an ice bath. Causality: Cooling prevents the exothermic deprotonation from causing localized degradation of the solvent or substrate.
-
Substrate Addition: Dissolve the pyrrole derivative (1.0 eq) in a minimal volume of DMF and add it dropwise to the NaH suspension. Stir at 0 °C for 30–60 minutes until H₂ gas evolution ceases, indicating complete formation of the pyrrolide anion [2].
-
Alkylation: Add the alkyl halide (1.1–1.5 eq) dropwise. Causality: Dropwise addition prevents concentration spikes that could lead to polyalkylation if the pyrrole ring is highly activated.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–14 hours, monitoring via TLC.
-
Quench & Workup: Cool the flask back to 0 °C and carefully quench excess NaH with saturated aqueous NH₄Cl. Extract the aqueous layer with Diethyl Ether or Ethyl Acetate (3x).
-
Washing: Wash the combined organic layers with distilled water (3x) and brine (1x). Causality: Multiple water washes are strictly required to partition the highly polar DMF out of the organic extract. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Protocol B: Phase Transfer Catalysis (Mild Conditions)
This protocol is ideal for base-sensitive substrates or large-scale, green-chemistry applications [1].
Reagents: Pyrrole derivative (1.0 eq), Alkyl Halide (1.2 eq), KOH (powdered or 50% aq, 3.0 eq), Tetrabutylammonium bromide (TBAB, 0.1 eq), Toluene or Dichloromethane (0.3 M).
Step-by-Step Methodology:
-
Biphasic Setup: To a round-bottom flask, add the pyrrole derivative, alkyl halide, and TBAB in the chosen organic solvent.
-
Base Addition: Add the aqueous KOH solution (or powdered KOH for a solid-liquid PTC system).
-
Vigorous Agitation: Stir the biphasic mixture vigorously (≥800 rpm) at room temperature for 4–8 hours. Causality: High shear mixing is required to maximize the interfacial surface area, allowing the TBA⁺ catalyst to effectively shuttle the pyrrolide anion into the organic phase.
-
Workup: Once complete (via TLC), separate the phases. Wash the organic phase with water and brine, dry over MgSO₄, and concentrate.
Troubleshooting & Self-Validation
To ensure the trustworthiness of the executed protocol, researchers must validate the regiochemical outcome using Nuclear Magnetic Resonance (NMR) spectroscopy:
-
Validation of N-Alkylation: In ¹H NMR, the disappearance of the broad pyrrole N-H signal (typically 8.0–11.0 ppm) and the emergence of a new aliphatic signal corresponding to the N-CH₂ group (typically shifted downfield to 3.8–4.5 ppm due to the adjacent electronegative nitrogen) confirm success. The symmetry and integration of the aromatic pyrrole protons (6.0–6.8 ppm) will remain intact.
-
Detecting C-Alkylation (Failure Mode): If C-alkylation occurs, the N-H proton will remain visible in the ¹H NMR spectrum, and the integration of the aromatic ring protons will decrease from three to two (for mono-substituted pyrroles), indicating substitution on the carbon backbone.
References
-
Wang, N.-C., Teo, K.-E., & Anderson, H. J. (1977). Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Canadian Journal of Chemistry, 55(24), 4112-4115. URL:[Link]
-
Zhai, H., et al. (2015). Cascade N-Alkylation/Hemiacetalization for Facile Construction of the Spiroketal Skeleton of Acortatarin Alkaloids with Therapeutic Potentiality in Diabetic Nephropathy. National Center for Biotechnology Information (PMC). URL:[Link]
-
Santaniello, E., et al. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. ResearchGate. URL:[Link]
Application Notes & Protocols: Investigating the Antifungal Potential of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the antifungal properties of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid. This document provides a scientifically grounded framework for in vitro and preliminary in vivo assessment, drawing upon established methodologies and the known bioactivity of related pyrrole derivatives.
Introduction: The Promise of Pyrrole Derivatives in Antifungal Research
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities, including antifungal properties.[1][2][3] Naturally occurring pyrroles such as pyrrolnitrin and fludioxonil have well-established antifungal efficacy.[1] The emergence of drug-resistant fungal pathogens, including species of Candida and Aspergillus, necessitates the exploration of novel chemical entities.[4] Dihydropyrrole derivatives, in particular, have demonstrated promising in vitro activity against a range of clinically significant fungi, suggesting that 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is a compelling candidate for investigation.[5]
This guide will provide detailed protocols for assessing its antifungal spectrum, potency, and potential mechanisms of action, adhering to standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data reproducibility and integrity.[4][6]
Postulated Mechanism of Action
While the precise mechanism of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid has not been empirically determined, research on analogous dihydropyrrole compounds offers a plausible starting point for investigation.[1] Unlike conventional azoles that target ergosterol synthesis, some pyrrole derivatives may exert their antifungal effects through novel pathways, such as the inhibition of key secretory proteins, including metalloproteases that are known virulence factors in fungi like Aspergillus fumigatus.[1][7][8]
This distinct mechanism suggests a lower potential for cross-resistance with existing antifungal drug classes. The proposed workflow aims to not only quantify the antifungal activity but also to lay the groundwork for future mechanistic studies.
Caption: High-level workflow for antifungal compound evaluation.
Conclusion and Future Directions
These protocols provide a robust framework for the initial evaluation of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid as a potential antifungal agent. Positive results from these in vitro studies, characterized by potent MIC values and a high therapeutic index, would warrant progression to more advanced studies. These include time-kill assays to assess fungicidal versus fungistatic activity, investigations into its effect on fungal biofilms, and ultimately, in vivo efficacy studies in established animal models of fungal infection. [9][10]The exploration of novel pyrrole derivatives like the one described herein is a critical endeavor in the ongoing search for new therapies to combat the global threat of fungal infections.
References
-
Pierce, C. G., & Lopez-Ribot, J. L. (2013). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 26(3), 498–512. Available at: [Link]
-
Pierce, C. G., Uppuluri, P., Tristan, A. R., Wormley, F. L., Jr, Mowat, E., Ramage, G., & Lopez-Ribot, J. L. (2008). A Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PLoS ONE, 3(6), e2399. Available at: [Link]
-
Jenks, J. D., & Hoenigl, M. (2018). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 4(3), 98. Available at: [Link]
-
Pfaller, M. A., & Sheehan, D. J. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 8(9), ofab399. Available at: [Link]
-
El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Scientific Reports, 11(1), 19736. Available at: [Link]
-
Özdemir, A., & Altıntop, M. D. (2016). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Acta Chimica Slovenica, 63(1), 216-222. Available at: [Link]
-
El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Scientific Reports, 11(1). Available at: [Link]
-
Kumar, P., Narasimhan, B., Sharma, D., & Judge, V. (2005). Synthesis of some diguanidino 1-methyl-2,5-diaryl-1H-pyrroles as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 15(15), 3592-3595. Available at: [Link]
-
Hilmy, K. M. H., Khalifa, M. M. A., Hawata, M. A., Keshk, R. M. A., & el-Torgman, A. A. (2010). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 45(11), 5243-5250. Available at: [Link]
-
Pham, T. T., Guo, Z., Li, B., Lapkin, A. A., & Yan, N. (2020). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. Angewandte Chemie International Edition, 59(34), 14389-14393. Available at: [Link]
-
Jaenicke, S., & Schurig, V. (2001). A Short and Efficient Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Synthesis, 2001(1), 47-50. Available at: [Link]
-
Li, Y., Wang, C., Liu, B., Chen, Y., Li, X., & Zhang, X. (2023). Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi. Journal of Fungi, 9(7), 743. Available at: [Link]
-
Carbogen Amcis. (n.d.). Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid. Available at: [Link]
-
Khan, I. A., Singh, P., Kumar, D., & Khan, S. I. (2005). Efficacy of 2-(3,4-dimethyl-2,5-dihydro-1h-pyrrole-2-yl)-1-methylethyl Pentanoate in a Murine Model of Invasive Aspergillosis. Antimicrobial Agents and Chemotherapy, 49(10), 4365-4367. Available at: [Link]
-
Singh, P., Kumar, D., & Khan, I. A. (2005). In vitro antifungal activity of 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, a dihydropyrrole derivative. Journal of Antimicrobial Chemotherapy, 55(6), 1024-1026. Available at: [Link]
-
Lee, M. H., Jones, C. A., Dimasi, N., Sivam, D., Garcia, J., & Isett, K. (2019). Bifunctional Small Molecules Enhance Neutrophil Activities Against Aspergillus fumigatus in vivo and in vitro. Frontiers in Immunology, 10, 775. Available at: [Link]
-
ResearchGate. (n.d.). Correlation of activity against Candida albicans clinical isolate 18.... Available at: [Link]
-
Al-Ghorbani, M., Al-Anshori, M. M., Al-Ghamdi, S. A., & El-behery, M. (2022). Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Derivatives. Journal of Chemistry, 2022, 1-13. Available at: [Link]
-
MDPI. (2025). Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. Available at: [Link]
-
Liu, X., Wang, Y., Sun, S., & Han, X. (2017). Potential Antifungal Targets against a Candida Biofilm Based on an Enzyme in the Arachidonic Acid Cascade—A Review. Frontiers in Microbiology, 8, 198. Available at: [Link]
-
Frontiers. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Available at: [Link]
-
Journal of Pure and Applied Microbiology. (2019). Inhibition of Aspergillus fumigatus Biofilm and Cytotoxicity Study of Natural Compound Cis-9-Hexadecenal. Available at: [Link]
-
AIR Unimi. (2025). Activity of Azole and Non-Azole Substances Against Aspergillus fumigatus in Clinical and Environmental Samples to Address Antimicrobial Resistance. Available at: [Link]
-
CABI Digital Library. (n.d.). Efficient click chemistry towards fatty acids containing 1,2,3-triazole: design and synthesis as potential antifungal drugs for Candida albicans. Available at: [Link]
-
Benfenati, E., Gini, G., & Pizzo, F. (2021). Azole Compounds as Inhibitors of Candida albicans: QSAR Modelling. Processes, 9(12), 2139. Available at: [Link]
-
ResearchGate. (2021). In silico Discovery of a New Potent Inhibitor for Sterol 14- alpha Demethylase as a Promising Antifungal Drug against Aspergillus fumigatus Infection. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro antifungal activity of 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, a dihydropyrrole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. air.unimi.it [air.unimi.it]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of 2-(3,4-dimethyl-2,5-dihydro-1h-pyrrole-2-yl)-1-methylethyl pentanoate in a murine model of invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Bifunctional Small Molecules Enhance Neutrophil Activities Against Aspergillus fumigatus in vivo and in vitro [frontiersin.org]
Application Note: Design, Synthesis, and Antibacterial Evaluation of Substituted Pyrrole Derivatives
Introduction and Rationale
The pyrrole ring is a five-membered, nitrogen-containing aromatic heterocycle that serves as a privileged scaffold in modern drug discovery. Natural pyrrole-containing products, such as Marinopyrrole A, as well as synthetic pyrrole-2-carboxylate derivatives, have demonstrated profound broad-spectrum antibacterial activity, particularly against multi-drug resistant (MDR) pathogens like methicillin-resistant Staphylococcus aureus (MRSA)[1].
The strategic functionalization of the pyrrole core is critical for optimizing its pharmacokinetic and pharmacodynamic properties. The incorporation of electron-withdrawing and highly lipophilic groups—most notably the trifluoromethyl (-CF₃) moiety—significantly enhances the antibacterial profile of these compounds[2].
Causality in Design: The -CF₃ group increases the overall lipophilicity (LogP) of the molecule. This physicochemical shift is essential for facilitating deeper penetration through the thick peptidoglycan layer of Gram-positive bacteria and the complex, lipid-rich outer membrane of Gram-negative strains. Furthermore, the robust C-F bond increases metabolic stability, preventing rapid degradation by bacterial efflux pumps or target-site modifying enzymes, ultimately leading to potent membrane disruption and cellular leakage[1],[2].
Experimental Workflow and Logic
Figure 1: End-to-end workflow for the design, synthesis, and validation of antibacterial pyrroles.
Synthetic Methodology: Multicomponent Synthesis of Trifluoromethyl Pyrroles
While traditional methods like the Paal-Knorr synthesis and [3+2] cycloadditions with Tosylmethyl Isocyanides (TosMICs) are widely utilized[3], multicomponent reactions (MCRs) such as the Doebner reaction offer superior atom economy and rapid access to highly functionalized pyrrole derivatives[2].
Protocol 1: One-Pot Synthesis of Trifluoromethylated Pyrrol-2-ones
Causality Focus: This protocol utilizes a solvent-optimized precipitation approach. Glacial acetic acid is employed as a catalytic Brønsted acid to activate the carbonyl carbon of the pyruvic acid, lowering the activation energy for nucleophilic attack by the amine. Ethanol is selected as the solvent because it dissolves the starting materials at reflux but forces the highly lipophilic trifluoromethylated product to precipitate upon cooling. This thermodynamic driving force enables purification by simple filtration, bypassing resource-intensive column chromatography.
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of the selected aromatic aldehyde (e.g., benzaldehyde) and 10 mmol of pyruvic acid in 20 mL of absolute ethanol.
-
Amine Addition: Slowly add 20 mmol of 4-(trifluoromethyl)aniline to the mixture. (Note: The amine is added in a 2:1 stoichiometric ratio as it participates twice in the cascade: initial imine formation and subsequent cyclization).
-
Catalysis: Add 3-5 drops of glacial acetic acid. The acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating Schiff base formation.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C for 4-6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
-
Precipitation & Recovery: Once TLC indicates complete consumption of the aldehyde, remove the flask from the heat. Allow it to cool to room temperature, then transfer to an ice bath for 30 minutes. The target pyrrole derivative will precipitate as a solid crystal[2].
-
Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold ethanol (2 × 5 mL) to remove unreacted starting materials and trace impurities.
-
Characterization: Dry the solid in a vacuum oven at 40°C overnight. Confirm the structure via ¹H-NMR (identifying the characteristic pyrrole ring proton doublets around 6.2–6.6 ppm) and FT-IR (N-H stretching at ~3317 cm⁻¹)[2].
Antibacterial Evaluation Protocol (MIC & Mechanism)
To evaluate the antibacterial potential, the Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.
Causality Focus: To eliminate the subjectivity of visual turbidity assessments, Resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide) is employed. Resazurin is a blue, non-fluorescent dye. Viable, metabolically active bacteria reduce resazurin to resorufin, which is pink and highly fluorescent. This provides a definitive, binary colorimetric endpoint. Furthermore, the assay incorporates a self-validating control matrix to ensure data integrity.
Protocol 2: Resazurin-Assisted Broth Microdilution
-
Inoculum Preparation: Cultivate MRSA and E. coli strains in Mueller-Hinton Broth (MHB) at 37°C until the log phase is reached. Adjust the suspension to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL), then dilute 1:150 in MHB.
-
Compound Dilution: Dissolve the synthesized pyrrole derivatives in 100% DMSO to create a 10 mg/mL stock. Perform two-fold serial dilutions in MHB across a 96-well plate. (Critical Step: Ensure the final concentration of DMSO in any test well does not exceed 1% v/v. Higher concentrations of DMSO disrupt bacterial membranes, leading to false-positive antibacterial activity).
-
Self-Validating Controls:
-
Sterility Control (Media Only): Validates that the MHB and plate are free of contamination (Must remain Blue).
-
Growth Control (Media + Bacteria): Validates the viability of the bacterial inoculum (Must turn Pink).
-
Vehicle Control (Media + Bacteria + 1% DMSO): Validates that the solvent is not causing background inhibition (Must turn Pink).
-
Positive Control (Media + Bacteria + Vancomycin/Ciprofloxacin): Validates the susceptibility of the strain to known clinical antibiotics (Must remain Blue at the expected standard MIC).
-
-
Incubation: Inoculate each test well with 50 µL of the bacterial suspension. Incubate the plate at 37°C for 18 hours.
-
Resazurin Addition: Add 30 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2-4 hours in the dark.
-
Endpoint Determination: The MIC is defined as the lowest concentration of the pyrrole derivative that prevents the color change from blue to pink.
-
Mechanistic Validation: To confirm membrane disruption, treat MRSA cells with the lead compound at 2× MIC and analyze via Scanning Electron Microscopy (SEM). Active pyrrole derivatives frequently induce significant membrane changes, such as pores, misshapes, and cellular content leakage[4].
Quantitative Data Summary
The table below summarizes the comparative antibacterial efficacy of various functionalized pyrrole derivatives against standard reference drugs based on recent literature findings.
| Compound Class | Key Substitution | MRSA MIC (µg/mL) | E. coli MIC (µg/mL) | Primary Mechanism of Action |
| Pyrrole-2-carboxylate | -CH₃ (3,5-dimethyl) | 12.5 | 25.0 | InhA Inhibition / Membrane Disruption |
| Marinopyrrole A Analog | -CF₃ (para) | 0.13 - 0.25 | 4.0 | Severe Membrane Depolarization |
| Pyrrole Carbothioamide | Piperazine-linked | 18.0 | >50.0 | Cellular Leakage (Pore Formation) |
| Vancomycin (Control) | N/A | 0.5 - 1.0 | N/A | Cell Wall Synthesis Inhibition |
| Ciprofloxacin (Control) | N/A | 0.5 | 0.5 | DNA Gyrase / Topoisomerase Inhibition |
References
- Title: Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential Source: MDPI URL
- Title: Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity Source: Taylor & Francis URL
- Title: Design and Synthesis of Potential Pyrrole Coupled Carbothioamide Derivatives and its Antibacterial Studies against Superbug MRSA Source: Biointerface Research in Applied Chemistry URL
- Title: Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs)
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific synthesis. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to support your experimental success.
Introduction to the Synthesis
The synthesis of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid and its analogs is a nuanced process, often involving multi-step pathways without a single, standardized protocol. The inherent reactivity of the dihydropyrrole ring system, coupled with the challenges of controlling stereochemistry and preventing side reactions, necessitates a thorough understanding of the underlying chemical principles. This guide is structured to provide both troubleshooting solutions for issues as they arise and a foundational knowledge base to pre-empt potential difficulties.
Troubleshooting Guide
This section is formatted as a series of question-and-answer scenarios that address specific experimental problems.
Issue 1: Low Yields in the Ring-Closing Metathesis (RCM) Step
Question: We are attempting to synthesize the N-Boc protected precursor, (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid, via Ring-Closing Metathesis (RCM) of N-Boc-diallylamine, but are experiencing significantly low yields. What are the likely causes and how can we optimize this reaction?
Answer: Low yields in the RCM step for this synthesis are a common hurdle. The efficiency of this reaction is highly sensitive to several factors. Here is a breakdown of potential causes and their solutions:
-
Catalyst Choice and Handling: The choice of Grubbs' catalyst is critical. For this specific transformation, second-generation Grubbs' catalysts are generally more effective. Ensure the catalyst is fresh and has been stored under an inert atmosphere to prevent deactivation.
-
Solvent Purity: RCM reactions are notoriously sensitive to impurities in the solvent. Use a high-purity, degassed solvent (typically dichloromethane or toluene) to minimize catalyst decomposition.
-
Reaction Concentration: The concentration of the N-Boc-diallylamine substrate is a key parameter. The reaction should be run at high dilution to favor the intramolecular RCM over intermolecular polymerization, which is a common side reaction.
-
Reaction Temperature and Time: While many RCM reactions are run at room temperature, gentle heating (e.g., to 40 °C) can sometimes improve the reaction rate and yield. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time and avoid product decomposition.
A short and efficient synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid has been described starting from N-Boc-diallylamine, involving RCM as a key step.[1][2]
Issue 2: Difficulty in the Directed Alkoxycarbonylation Step
Question: Following the RCM, we are struggling with the directed alkoxycarbonylation of the N-Boc-2,5-dihydro-1H-pyrrole to introduce the carboxylic acid group at the 2-position. What are the critical parameters for this step?
Answer: The directed alkoxycarbonylation is a challenging transformation that relies on precise control of reaction conditions. Here are the key considerations:
-
Strong Base and Temperature Control: This reaction typically employs a strong lithium base, such as n-butyllithium (n-BuLi), to deprotonate the position alpha to the nitrogen.[1][2] It is crucial to maintain a very low temperature (e.g., -78 °C) during the addition of the base and the subsequent electrophilic quench to prevent side reactions and ensure regioselectivity.[3]
-
Electrophile Choice: Alkyl carbonates are commonly used as the electrophile in this step. The choice of alkyl group can influence the subsequent deprotection step.
-
Quenching Procedure: The reaction should be carefully quenched at low temperature with a suitable proton source to neutralize the strong base and any remaining reactive intermediates.
Issue 3: Formation of Side Products During N-Methylation
Question: We are observing the formation of multiple byproducts during the N-methylation of the dihydropyrrole ring. How can we improve the selectivity of this reaction?
Answer: N-alkylation of pyrrole and its derivatives can be complicated by competing reactions.[3][4] To achieve selective N-methylation, consider the following:
-
Choice of Methylating Agent: Use a mild and efficient methylating agent. Methyl iodide is commonly used, but if over-methylation or other side reactions are an issue, consider using dimethyl sulfate or a less reactive methylating agent.
-
Base and Solvent System: The choice of base and solvent is critical for controlling the reaction pathway. A non-nucleophilic base, such as sodium hydride (NaH) in an aprotic solvent like DMF or THF, is often effective for deprotonating the nitrogen without competing in the alkylation reaction.[3]
-
Reaction Temperature: Perform the reaction at a controlled temperature, starting at 0 °C and allowing it to slowly warm to room temperature, to manage the exothermic nature of the reaction and minimize side product formation.
Issue 4: Challenges in the Final Hydrolysis Step
Question: We are having trouble hydrolyzing the ester to the final carboxylic acid without degrading the dihydropyrrole ring. What are the recommended conditions for this final step?
Answer: The hydrolysis of the ester to the carboxylic acid requires careful selection of conditions to avoid unwanted side reactions, such as isomerization of the double bond or ring opening.
-
Mild Hydrolysis Conditions: Use mild basic conditions for the saponification. Lithium hydroxide (LiOH) in a mixture of THF and water is often a good choice, as it is generally less harsh than sodium or potassium hydroxide.[5]
-
Temperature Control: Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate. Monitoring the reaction by TLC is crucial to determine the point of completion and avoid prolonged exposure to basic conditions.
-
Acidic Workup: During the acidic workup to protonate the carboxylate, use a dilute acid and maintain a low temperature to prevent any acid-catalyzed degradation of the product.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the 2,5-dihydro-1H-pyrrole ring system?
A1: The primary strategies include:
-
Ring-Closing Metathesis (RCM): As discussed in the troubleshooting section, RCM of a diallylamine derivative is a powerful method for forming the five-membered ring.[1][2]
-
Cyclization of Amino-ketones or -nitriles: Another approach involves the cyclization of suitably substituted 2-amino-5-oxonitriles or similar precursors.[6] This method often requires careful control of pH to facilitate the cyclization and dehydration steps.
-
Partial Reduction of Pyrroles: While less common for this specific target, partial reduction of a corresponding pyrrole-2-carboxylic acid derivative can be a potential route, though controlling the regioselectivity of the reduction can be challenging.
Q2: How can we control the stereochemistry at the 2-position to obtain a specific enantiomer?
A2: Achieving enantioselectivity is a key challenge. The main approaches are:
-
Enzymatic Kinetic Resolution: A racemic mixture of the ester precursor can be resolved using a lipase, such as Candida antarctica lipase, which will selectively hydrolyze one enantiomer, allowing for the separation of the desired stereoisomer.[2]
-
Asymmetric Synthesis: Incorporating a chiral auxiliary or using a chiral catalyst during one of the key bond-forming steps can introduce the desired stereochemistry.
-
Starting from a Chiral Precursor: Utilizing a starting material that already possesses the desired stereocenter can be an effective, albeit potentially more expensive, strategy.
Q3: What are the recommended analytical techniques for characterizing the final product and intermediates?
A3: A combination of spectroscopic methods is essential for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the dihydropyrrole ring, the presence of the methyl group on the nitrogen, and the carboxylic acid moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is necessary to confirm the elemental composition and molecular weight of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the carboxylic acid (O-H and C=O stretches).
-
Chiral High-Performance Liquid Chromatography (HPLC): If the synthesis is enantioselective, chiral HPLC is required to determine the enantiomeric excess (ee) of the final product.
Experimental Workflow Overview
The following diagram illustrates a general workflow for the synthesis of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid, highlighting the key stages and potential challenges addressed in this guide.
Sources
- 1. Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2- carboxylic Acid [carbogen-amcis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. portal.fis.tum.de [portal.fis.tum.de]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids | MDPI [mdpi.com]
improving yield in Paal-Knorr pyrrole synthesis
Welcome to the Paal-Knorr Pyrrole Synthesis Technical Support Center. As application scientists, we know that while the Paal-Knorr condensation of 1,4-dicarbonyls with primary amines is a cornerstone of heterocyclic chemistry, achieving quantitative yields is rarely as simple as mixing reagents. Steric hindrance, sluggish nucleophilicity, and competing side reactions often compromise throughput.
This guide deconstructs the mechanistic causality behind these failures and provides validated, step-by-step troubleshooting protocols to ensure your syntheses act as self-validating, high-yield systems.
Mechanistic Causality & Pathway Divergence
The Paal-Knorr reaction proceeds via the nucleophilic attack of an amine on a carbonyl, forming a hemiaminal intermediate, followed by intramolecular cyclization and dehydration[1]. The ring-closing step is typically rate-determining. However, the exact energy landscape is highly dependent on hydration and acidity; recent quantum chemical studies suggest that water-mediated hemialcohol pathways significantly lower the activation barrier for cyclization[2].
Crucially, the reaction environment dictates the dominant pathway. Under strongly acidic conditions (pH < 3), the 1,4-dicarbonyl compound can undergo acid-catalyzed cyclization and dehydration without amine involvement, leading to furan byproducts[1]. Furthermore, highly reactive furan or pyrrole rings can polymerize into dark, insoluble tars under harsh thermal or acidic conditions[3].
Divergent pathways in Paal-Knorr synthesis highlighting furan byproduct and tar formation.
Troubleshooting FAQs
Q1: My reaction with an electron-poor aromatic amine is stalling at 40% yield. How can I drive it to completion? A: Electron-withdrawing groups on the amine reduce its nucleophilicity, making the initial attack on the carbonyl sluggish[1]. Prolonged conventional heating often leads to product degradation rather than higher yields. Solution: Transition to microwave irradiation under solvent-free conditions. Microwave heating provides rapid, uniform energy transfer that overcomes the high activation barrier of the ring-closing step. Using a crystalline organocatalyst like salicylic acid (15 mol%) under low-power microwave irradiation (420 W) can drive conversions of unreactive amines to >90% in under 60 seconds[4]. The vicinal -OH and -COOH groups of salicylic acid stabilize the conjugated carboxylate base via hydrogen bonding, enhancing its proton-donating ability for catalysis[4].
Q2: I am isolating a significant amount of a volatile byproduct instead of my pyrrole. NMR suggests it is a furan. How do I suppress this? A: Furan formation is the most common competing pathway and is strictly a function of over-acidification[1]. If your reaction pH drops below 3, the acid catalyzes the direct dehydration of the enolized 1,4-dicarbonyl before the amine can react[1]. Solution: Buffer your system or switch to a milder catalyst. Maintain a reaction pH between 4 and 7[1]. Instead of using strong mineral acids (like HCl) or neat p-TsOH, employ milder Lewis acids (e.g., Sc(OTf)3, Bi(NO3)3) or weak organic acids like acetic acid[1]. Alternatively, using an excess of the amine can kinetically favor the hemiaminal formation pathway over furan cyclization[1].
Q3: The reaction mixture turns black and yields a sticky tar. What causes this and how is it prevented? A: Tar formation indicates polymerization or decomposition of the highly electron-rich pyrrole (or furan byproduct)[3]. This is exacerbated by high temperatures and prolonged exposure to oxidative or acidic environments[3]. Solution: Minimize residence time. If using conventional heating, monitor the reaction strictly via TLC and quench immediately upon consumption of the limiting reagent. Alternatively, utilize catalytic Iron(III) chloride in aqueous media at room temperature, which has been shown to afford excellent yields of N-substituted pyrroles under very mild, non-destructive conditions[5].
Quantitative Data: Catalyst & Condition Comparison
To optimize your specific substrate class, compare the validated yield metrics across different catalytic systems:
| Methodology / Catalyst | Conditions | Reaction Time | Typical Yield | Key Advantage |
| Conventional (HCl) | Reflux in Methanol | 15 min - 24 h | 60 - 80% | Traditional baseline; highly prone to furan formation[1]. |
| Salicylic Acid | Microwave (420W), Solvent-Free | 15 - 60 seconds | 85 - 100% | Ultrafast; excellent for sterically hindered/electron-poor amines[4]. |
| Iron(III) Chloride | Water, Room Temp | 2 - 12 hours | 80 - 95% | Highly economical; environmentally benign aqueous conditions[5]. |
| Silica-Supported SbCl3 | Hexane, Reflux | 1 - 3 hours | 85 - 92% | Heterogeneous Lewis acid; easily recoverable by simple filtration[6]. |
Validated Experimental Protocols
Protocol A: Ultrafast Microwave-Assisted Synthesis (Salicylic Acid Catalyzed)
This protocol is highly recommended for sluggish or sterically hindered amines.
-
Reagent Preparation: To a microwave-safe vessel, add the 1,4-dicarbonyl compound (1.2 mmol) and the primary amine (1.0 mmol)[4].
-
Catalyst Addition: Add crystalline salicylic acid (0.15 mmol, 15 mol%) directly to the neat mixture[4]. Do not add any solvent.
-
Irradiation: Place the vessel in a dedicated microwave synthesizer. Irradiate at 420 W for 15 to 60 seconds[4]. (Note: Monitor closely; reactions often reach >90% conversion in 15 seconds).
-
Workup: Cool the vessel to room temperature. Dilute the mixture with ethyl acetate (10 mL) and wash with saturated aqueous NaHCO3 (2 x 5 mL) to remove the salicylic acid catalyst.
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via short-path column chromatography if necessary.
Step-by-step workflow for the solvent-free, microwave-assisted Paal-Knorr pyrrole synthesis.
Protocol B: Mild Aqueous Synthesis (FeCl3 Catalyzed)
Ideal for acid-sensitive substrates where furan formation or polymerization is a major concern.
-
Reaction Setup: In a round-bottom flask, suspend the primary amine (1.0 mmol) and 2,5-dimethoxytetrahydrofuran (1.0 mmol, acting as a protected 1,4-dicarbonyl) in distilled water (5.0 mL)[5].
-
Catalysis: Add a catalytic amount of Iron(III) chloride (FeCl3, 5-10 mol%)[5].
-
Stirring: Stir the mixture at room temperature. The reaction typically proceeds to completion within 2 to 12 hours depending on the amine's nucleophilicity.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 10 mL).
-
Purification: Wash the combined organic layers with brine, dry over MgSO4, and evaporate the solvent to yield the N-substituted pyrrole[5].
References
- Source: Indian Academy of Sciences (ias.ac.in)
- Source: Benchchem (benchchem.com)
- Source: Organic Chemistry Portal (organic-chemistry.org)
- Source: ResearchGate (researchgate.net)
- Source: Benchchem (benchchem.com)
- Source: SciSpace (scispace.com)
Sources
Technical Support Center: Purification of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
Welcome to the technical support center for the purification of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this unique cyclic amino acid analog.
Introduction
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is a hydrophilic molecule with both a tertiary amine and a carboxylic acid group, which can exist as a zwitterion. These structural features present specific challenges for purification. This guide provides a systematic approach to overcoming these challenges, ensuring high purity and yield.
Troubleshooting Guide
This section addresses common issues encountered during the purification of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid in a question-and-answer format.
Q1: My compound shows poor retention on a C18 reversed-phase HPLC column, eluting in or near the void volume. What's happening and how can I fix it?
Answer: This is a common issue for polar and zwitterionic compounds like 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid on standard C18 columns. The high polarity of the molecule leads to weak interaction with the nonpolar stationary phase.
Causality: At neutral pH, the compound can exist as a zwitterion, which minimizes its hydrophobicity. Additionally, the presence of both a positive (tertiary amine) and negative (carboxylate) charge can lead to complex interactions with the column matrix.
Solutions:
-
Mobile Phase Modification: The most critical parameter to adjust is the pH of the mobile phase.[1]
-
Acidic pH: Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase (both water and acetonitrile).[1][2] This will protonate the carboxylic acid group, neutralizing its negative charge and increasing the overall positive charge of the molecule. This can enhance retention on some C18 columns and improve peak shape. For mass spectrometry applications, 0.1% formic acid is preferred.[1]
-
Ion-Pairing Chromatography: If acidic mobile phases are insufficient, consider using an ion-pairing agent. For this cationic compound (at low pH), an anionic ion-pairing agent like heptafluorobutyric acid (HFBA) can be added to the mobile phase to form a more hydrophobic complex, thereby increasing retention.
-
-
Alternative Stationary Phases:
-
Polar-Embedded C18 Columns: These columns have a polar group embedded near the silica surface, which makes them more suitable for retaining polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar solvent (like acetonitrile) and a small amount of aqueous solvent.
-
Q2: I'm observing peak tailing in my HPLC chromatogram. How can I improve the peak shape?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase.
Causality: For 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid, the tertiary amine can interact with free silanol groups on the silica backbone of the HPLC column, leading to tailing.
Solutions:
-
Use End-Capped Columns: Select a high-quality, well-end-capped C18 column to minimize the number of available free silanol groups.[1]
-
Mobile Phase Additives:
-
Acidic Modifier: As mentioned above, adding 0.1% TFA or formic acid can protonate the tertiary amine, which can reduce its interaction with silanols.[2]
-
Competitive Amine: In some cases, adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can block the active silanol sites. However, this is less common in modern HPLC and can suppress ionization in mass spectrometry.
-
-
Lower Sample Concentration: Overloading the column can lead to peak tailing. Try injecting a smaller amount of your sample.
Q3: My final product has low purity despite careful fractionation during chromatography. What are potential sources of contamination?
Answer: Contamination can arise from the synthetic route or from degradation during purification and workup.
Causality: Impurities can include unreacted starting materials, byproducts from the synthesis, or degradation products of the target molecule itself.
Solutions:
-
Pre-Purification Workup: Before chromatography, consider a liquid-liquid extraction to remove non-polar impurities. Adjust the pH of the aqueous solution containing your crude product to modulate its solubility in organic solvents.
-
Orthogonal Purification Techniques: If one chromatographic method is insufficient, use a second, different method. For example, follow up reversed-phase HPLC with ion-exchange chromatography.
-
Purity Assessment: Use multiple analytical techniques to assess purity, such as HPLC with different detection wavelengths, LC-MS to identify the mass of the main peak and any impurities, and NMR spectroscopy.[3]
Q4: I'm experiencing low yield after purification. How can I improve my recovery?
Answer: Low yield can be due to several factors including compound instability, irreversible adsorption to the stationary phase, or loss during post-purification steps.
Solutions:
-
Assess Stability: Ensure your compound is stable under the purification conditions. The dihydro-pyrrole ring could be susceptible to oxidation or hydrolysis under harsh pH or high temperatures.
-
Column Conditioning and Passivation: Before injecting your sample, equilibrate the column thoroughly with the mobile phase. For particularly "sticky" compounds, a few injections of a blank solution or a sacrificial sample can help passivate active sites on the column.
-
Post-Purification Workup:
-
Solvent Evaporation: Use a rotary evaporator at a moderate temperature to remove the bulk of the solvent. Be aware that TFA is a high-boiling acid and can be difficult to remove completely.
-
Lyophilization: For final drying, freeze-drying (lyophilization) is often the best method to obtain a dry, fluffy powder, especially for polar compounds.[4]
-
Frequently Asked Questions (FAQs)
General Purification Strategy
Q: What is a good starting point for developing a purification strategy for 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid?
A: A recommended workflow is to start with an analytical scale separation to optimize conditions before moving to a preparative scale.
Chromatography Method Selection
Q: Which chromatographic technique is best for my compound?
A: The choice depends on the nature of the impurities and the scale of the purification.
Stability and Storage
Q: How should I store the purified 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid?
A: Based on data for similar pyrrole and carboxylic acid compounds, it is recommended to store the purified solid in a tightly sealed container at a low temperature (2-8°C) and protected from light and moisture.[5] For long-term storage, -20°C is preferable. In solution, the compound may be less stable, and it is best to prepare solutions fresh.
Purity and Characterization
Q: What is a typical purity for this compound after preparative HPLC?
A: With an optimized method, a purity of >95% is achievable.[6] However, this should always be confirmed by orthogonal analytical methods.
Q: What analytical techniques are recommended for final characterization?
A:
-
HPLC: To determine purity.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Elemental Analysis: To confirm the elemental composition.[3]
Safety Precautions
Q: What are the primary safety concerns when handling this compound and its purification solvents?
A: While specific data for this exact molecule is not available, related compounds can cause skin and serious eye irritation, as well as respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.[7]
-
Ventilation: Handle the compound and solvents in a well-ventilated area or a chemical fume hood.[7]
-
Solvent Safety: Acetonitrile is flammable and toxic. Trifluoroacetic acid is corrosive. Handle with care and refer to the specific Safety Data Sheets (SDS) for all chemicals used.
References
- BenchChem. (n.d.). Troubleshooting low yields in solid-phase synthesis of cyclic peptides.
- MilliporeSigma. (n.d.). 1-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride.
- Fisher Scientific. (2025). SAFETY DATA SHEET: N-Methylpyrrole-2-carboxylic acid.
- Vibrant Pharma Inc. (n.d.). 1-Methyl-1H-pyrrole-2-carboxylic acid.
- Reddit. (2025). Peptide Purification. r/CHROMATOGRAPHY.
- AdooQ BioScience. (2025). METHYL 2,5-DIOXO-2,5-DIHYDRO-1H-PYRROLE-1-CARBOXYLATE.
- Chem-Impex. (n.d.). 1H-Pyrrole-2-carboxylic acid, methyl ester.
- SIELC Technologies. (2018). Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate.
- Google Patents. (n.d.). US5502213A - Purification of crude pyrroles.
- Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system.
- BenchChem. (2025). Technical Support Center: HPLC Purification of Pyrrole-2,5-Dione Derivatives.
- ResearchGate. (2014). A Short and Efficient Synthesis of (S)-1Boc2,5-dihydro-1H-pyrrole-2-carboxylic Acid.
- ResearchGate. (2013). How to purify polar cyclic peptides?.
- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- ResearchGate. (2025). A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies.
- Organic Syntheses. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl.
- Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide.
- MDPI. (2024). In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes.
- Chemical Synthesis Database. (2025). 2,5-dihydro-1H-pyrrole-2-carboxamide.
- NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. NIST Chemistry WebBook.
- Research and Reviews: A Journal of Pharmaceutical Science. (2015). Clean and Efficient One-Pot Synthesis of New 2-Oxo-2,3-Dihydro-1H-Pyrrole-3-Carboxylic Acid and 2-Oxo-1,2-Dihydro-Pyridine-3-Carboxylic Acid Derivatives through Ball Milling under Catalyst-Free and Solvent-Free Conditions.
- PubChem. (n.d.). 2,5-Dihydro-1-methylpyrrole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS#:55750-48-6 | METHYL 2,5-DIOXO-2,5-DIHYDRO-1H-PYRROLE-1-CARBOXYLATE | Chemsrc [chemsrc.com]
- 6. 1-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride | 1609395-30-3 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
optimizing regioselectivity in pyrrole functionalization
Welcome to the Pyrrole Functionalization Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals navigate the mechanistic complexities of pyrrole regioselectivity.
Pyrroles are highly electron-rich heterocycles, making them prone to over-functionalization, polymerization, and poor regiocontrol. This guide moves beyond basic reaction schemes to explain the causality behind experimental choices, providing self-validating protocols to ensure your functionalization workflows succeed on the first attempt.
Diagnostic Workflow for Pyrrole Regioselectivity
Before beginning any functionalization experiment, use the following logic tree to determine the correct strategic approach based on your target substitution site.
Diagnostic workflow for determining regioselective functionalization strategies in pyrroles.
Frequently Asked Questions (Theory & Causality)
Q: Why does pyrrole naturally favor C2 (alpha) substitution over C3 (beta) substitution? A: The inherent regioselectivity of pyrrole is governed by the thermodynamic stability of the intermediate Wheland (sigma) complex during electrophilic aromatic substitution (EAS). Attack at the C2 position generates an intermediate stabilized by three distinct resonance structures, effectively delocalizing the positive charge across the nitrogen and adjacent carbons. Conversely, attack at the C3 position only yields two resonance structures. Therefore, without external intervention, pyrrole will almost exclusively react at the C2/C5 positions[1].
Q: How can I override this innate C2 selectivity to functionalize the C3 position? A: To achieve C3 functionalization, you must manipulate the steric environment to block the C2 position. The most reliable method is installing a bulky triisopropylsilyl (TIPS) group on the pyrrole nitrogen. The massive steric bulk (A-value) of the N-TIPS group acts as an umbrella, physically shielding the adjacent C2 and C5 positions. This forces incoming transition metal catalysts—such as Palladium for alkenylation or Iridium for borylation—to activate the less sterically hindered C3/C4 C-H bonds[1][2].
Q: I am attempting to halogenate pyrrole, but I keep getting polyhalogenated mixtures. How can I achieve mono-selectivity? A: Chemical halogenation of pyrroles (using NBS or NCS) is notoriously difficult to control because the addition of a halogen does not sufficiently deactivate the highly electron-rich pyrrole ring against further electrophilic attack. To achieve strict site-selectivity, transition to biocatalytic approaches. Flavin-dependent halogenases (FDHs), such as PrnC, utilize a confined enzymatic active site to precisely position the pyrrole substrate relative to a reactive chloramine intermediate, ensuring exquisite regiocontrol for mono-halogenation without over-functionalization[3].
Troubleshooting Guide: Common Experimental Issues
| Symptom | Root Cause | Corrective Action |
| Mixture of C2 and C3 isomers during Ir-catalyzed borylation | Partial deprotection of the N-TIPS group due to trace moisture or fluoride in the reaction vessel. | Ensure strictly anhydrous conditions. Bake all glassware and use freshly distilled, degassed solvents. Verify the integrity of the N-TIPS starting material via 1H-NMR before use. |
| Low yield in C3-selective functionalization | Catalyst poisoning or insufficient steric bulk from the ligand. | Ensure the use of dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) as the ligand. The bidentate nature and steric bulk of dtbpy are required to form the active, sterically demanding iridium complex that synergizes with the N-TIPS group. |
| Incomplete N-TIPS deprotection post-functionalization | The newly installed C3 substituent sterically or electronically hinders the nucleophilic attack of fluoride on the silicon atom. | If standard TBAF (tetra-n-butylammonium fluoride) fails, switch to Cesium Fluoride (CsF) in DMF at elevated temperatures (60-80 °C), or use a combination of TBAF and a mild acid to drive the equilibrium. |
Quantitative Data: Impact of N-Protecting Groups
The choice of protecting group is the single most critical variable in pyrrole regioselectivity. The table below summarizes the causal relationship between steric bulk and the resulting regiochemical outcome during metal-catalyzed C-H functionalization.
| Protecting Group | Steric Bulk (Approx. A-value) | Electronic Effect | Major Regioisomer | Typical Yield |
| N-H (Unprotected) | Minimal | Strongly Activating | C2 | Variable (Prone to degradation) |
| N-Boc | Moderate | Electron Withdrawing | C2 | 60% - 80% |
| N-Me | Small | Activating | C2 | 70% - 85% |
| N-TIPS | Very Large | Mildly Activating | C3 | 65% - 80% |
Self-Validating Experimental Protocols
Protocol A: C3-Selective Iridium-Catalyzed C-H Borylation of N-TIPS Pyrrole
Mechanistic Note: The use of non-coordinating solvents (hexane/octane) prevents solvent coordination to the Iridium center, ensuring the catalyst remains highly active for C-H insertion[2].
-
Catalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with [Ir(OMe)(cod)]2 (1.5 mol%) and dtbpy (3.0 mol%).
-
Solvent Addition: Add anhydrous hexane (2 mL) and stir for 10 minutes.
-
Self-Validation Check: The solution must turn from yellow to a deep, dark red. This color change visually confirms the successful formation of the active iridium-bipyridine complex. If the solution remains pale, the catalyst is dead; abort and use a fresh batch.
-
-
Reagent Addition: Add bis(pinacolato)diboron (B2pin2) (1.0 equiv) and stir for exactly 5 minutes.
-
Substrate Addition: Add N-TIPS pyrrole (1.0 equiv) to the active reaction mixture.
-
Reaction: Seal the flask, remove it from the glovebox, and heat at 60 °C for 16 hours.
-
Analytical Validation: Monitor the reaction by GC-MS. The complete disappearance of the N-TIPS pyrrole mass peak and the emergence of a single new peak corresponding to the boronic ester confirms absolute regiocontrol.
-
Isolation: Concentrate under reduced pressure and purify via silica gel flash chromatography to isolate 1-(triisopropylsilyl)-1H-pyrrole-3-boronic acid pinacol ester.
Protocol B: Regioselective Enzymatic Halogenation using PrnC
Mechanistic Note: PrnC requires a continuous supply of reduced flavin (FADH2). A secondary enzyme (flavin reductase) is used to recycle the cofactor, making the system self-sustaining[3].
-
Buffer Preparation: Prepare a reaction buffer of 50 mM sodium phosphate, adjusted to pH 7.4.
-
Substrate Solubilization: Dissolve the free-standing pyrrole substrate in DMSO and add it to the buffer (1 mM final substrate concentration). Ensure final DMSO concentration is <5% v/v to prevent enzyme denaturation.
-
Cofactor Addition: Add FAD (10 µM), NADH (2 mM), and Sodium Chloride (NaCl) or Sodium Bromide (NaBr) (100 mM) as the halogen source.
-
Enzyme Introduction: Introduce the purified flavin-dependent halogenase PrnC (5 µM) and a flavin reductase (e.g., SsuE, 1 µM).
-
Incubation: Incubate the mixture at 25 °C for 12-24 hours with gentle agitation (150 rpm).
-
Self-Validation Check: Quench a 100 µL aliquot with 100 µL acetonitrile, centrifuge to pellet the denatured proteins, and analyze the supernatant via HPLC-UV. The presence of a single product peak with a longer retention time than the starting material confirms successful mono-halogenation without polyhalogenated byproducts.
-
Extraction: Extract the aqueous phase with ethyl acetate (3x), dry over Na2SO4, and concentrate to yield the mono-halogenated pyrrole.
References
- Title: C-H Activation (Topics in Current Chemistry, 292)
- Source: dspace.mit.
- Source: researchgate.
Sources
troubleshooting enzymatic resolution of racemic pyrrole precursors
Welcome to the Biocatalysis Technical Support Center. As a Senior Application Scientist, I have designed this hub to move beyond basic theoretical overviews. Here, we focus on the mechanistic causality behind reaction failures and provide field-proven, self-validating workflows for the enzymatic kinetic resolution (KR) and dynamic kinetic resolution (DKR) of racemic pyrrole precursors (e.g., pyrrolinones, ketorolac intermediates, and other pharmaceutical building blocks).
Mechanistic Workflows: KR vs. DKR
Understanding the logical flow of your resolution strategy is the first step in troubleshooting. While standard Kinetic Resolution (KR) is capped at a 50% theoretical yield, Dynamic Kinetic Resolution (DKR) couples the enzymatic resolution with an in situ racemization of the unreacted enantiomer, pushing the theoretical yield to 100%.
Workflow of Dynamic Kinetic Resolution (DKR) for pyrrole precursors.
Diagnostic Q&A: Troubleshooting Guide
When your resolution fails, the root cause usually lies in thermodynamics, solvent-enzyme interactions, or substrate inhibition. Use the logic tree below, followed by our specific Q&A, to diagnose your issue.
Diagnostic logic tree for troubleshooting low enantiomeric excess.
Q1: My kinetic resolution of a 5-hydroxy-2(5H)-pyrrolinone derivative halts at 50% conversion, but the product enantiomeric excess (ee) is only 75%. How can I improve the E-value? A: Low ee at the theoretical maximum conversion indicates a low enantiomeric ratio (E-value). This is typically caused by spontaneous (non-enzymatic) background acylation competing with the enzyme.
-
Causality & Solution: Highly polar solvents can strip the essential hydration shell from the enzyme, altering its conformation and reducing selectivity, while simultaneously accelerating non-enzymatic background reactions. Switch to a non-polar organic solvent mixture. For example, studies on pyrrolinone synthons demonstrate that switching to a 1 increases the ee to >99% by completely suppressing the uncatalyzed background reaction[1].
Q2: I am resolving rac-ketorolac (a pyrrole-1-carboxylic acid derivative) using Novozym 435. The reaction stalls at 20% conversion. What is causing this? A: Stalled conversion in pyrrole carboxylic acid resolutions is frequently due to active-site acidification or the accumulation of inhibitory byproducts.
-
Causality & Solution: If you are using vinyl acetate as an acyl donor, the byproduct is acetaldehyde, which can deactivate the enzyme or form Schiff bases with unprotected pyrrole nitrogens. Try substituting the acyl donor with 2, which is bulkier and often improves the E-value without generating reactive aldehydes[2]. Additionally, utilizing microwave-assisted heating at 50°C can facilitate the rapid removal of volatile byproducts, allowing the reaction to achieve3[3].
Q3: After the enzymatic acylation, the unreacted pyrrole alcohol and the newly formed pyrrole ester have very similar Rf values. How can I facilitate downstream separation? A: This is a classic chemoenzymatic bottleneck.
-
Causality & Solution: Instead of standard acylation with vinyl acetate, utilize a "succinylation" approach using succinic anhydride as the acyl donor. The enzyme will selectively acylate one enantiomer to form a hemisuccinate ester. Because the hemisuccinate contains a free carboxylic acid, you can separate the unreacted neutral alcohol from the product ester via a simple liquid-liquid acid-base extraction (washing with saturated NaHCO₃), completely bypassing column chromatography.
Self-Validating Standard Operating Protocols (SOPs)
A robust protocol must validate itself. The following methodology incorporates an internal standard to continuously monitor mass balance, ensuring that any loss of ee is immediately correlated with substrate degradation rather than poor enzyme selectivity.
Protocol A: Validated Lipase-Catalyzed Transesterification of Pyrrolinones
-
Preparation: Weigh 20.0 mg of racemic pyrrole substrate (e.g., 1-acetyl-5-hydroxy-2,5-dihydro-1H-pyrrole) and exactly 8.0 mg of an inert internal standard (dodecane) into a 10 mL glass vial.
-
Solvent Addition: Add 3.0 mL of a pre-dried solvent mixture (cyclohexane/butyl acetate, 1:1 v/v) over molecular sieves.
-
Acyl Donor: Add 0.5 mL of vinyl acetate (or isopropyl 2-ethoxyacetate for sensitive substrates).
-
Biocatalyst Addition: Add 66 mg of immobilized Lipase PS (Pseudomonas cepacia) or 20 mg of Novozym 435 (Candida antarctica lipase B).
-
Incubation: Seal the vial and incubate in an orbital shaker at 40°C and 250 rpm. Do not use magnetic stir bars, as they mechanically grind and destroy the immobilized enzyme resin.
-
Sampling & Validation: Withdraw 50 µL aliquots at 1h, 4h, 8h, and 24h. Filter the aliquot through a short pad of Celite (in a Pasteur pipette) and wash with 0.5 mL acetone to halt the reaction and remove the enzyme[1].
-
Analysis: Analyze the filtrate via chiral GC or HPLC.
-
Self-Validation Check: Calculate the total molar sum of the unreacted substrate and the product against the dodecane standard. If the total mass balance drops below 95%, halt the optimization; your substrate is degrading or polymerizing, and the E-value calculation will be artificially skewed.
-
Quantitative Data: Biocatalyst Selection Matrix
To optimize your reaction conditions rapidly, refer to the following synthesized data comparing different biocatalysts for pyrrole and pyrrolinone kinetic resolution.
| Biocatalyst | Origin | Optimal Temp | Solvent System | Performance / E-value | Application Note |
| Novozym 435 | Candida antarctica B | 50 °C | Solvent-free / Toluene | ee > 99% | Ideal for bulky pyrrole-1-carboxylic acids (e.g., ketorolac)[3]. |
| Lipase PS | Pseudomonas cepacia | 25 - 40 °C | Cyclohexane / Butyl Acetate | ee > 99% | Suppresses spontaneous background acylation in pyrrolinones[1]. |
| Lipase R | Penicillium roqueforti | Ambient | Diethyl ether / Vinyl acetate | E > 100 | High selectivity but slower reaction rates; requires extended times[1]. |
| CRL Type VII | Candida rugosa | 40 - 45 °C | Aqueous buffer / Isooctane | E ≈ 174 | Excellent for biphasic ester hydrolysis; requires strict pH control[3]. |
References
- Source: nih.gov (PMC)
- Title: Lipase-Catalyzed Second-Order Asymmetric Transformations as Resolution and Synthesis Strategies for Chiral 5-(Acyloxy)-2(5H)
- Source: eurjchem.com (European Journal of Chemistry)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction | European Journal of Chemistry [eurjchem.com]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Alkylation of Pyrrole-2,5-Dicarboxylic Acids - A Guide to Minimizing Byproducts
Welcome to the technical support center for the synthesis of N-substituted pyrrole-2,5-dicarboxylic acids. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthetic transformation. Our goal is to provide field-proven insights and actionable troubleshooting strategies to help you minimize byproduct formation and maximize the yield and purity of your target compounds.
The N-alkylation of pyrrole-2,5-dicarboxylic acid is a synthetically valuable reaction for creating novel monomers for performance polymers and functionalized building blocks for pharmaceuticals.[1][2][3][4][5] However, the inherent structure of the starting material presents a significant challenge: multiple reactive sites can lead to a mixture of undesired products, complicating purification and reducing overall efficiency.[2][4][6] This guide explains the causality behind these challenges and provides a robust framework for success.
The Core Challenge: Competing Reactivity
Direct N-alkylation of pyrrole-2,5-dicarboxylic acid is rarely successful. The molecule possesses three acidic protons: one on the pyrrole nitrogen (N-H, pKa ≈ 17) and one on each of the two carboxylic acid groups (-COOH, pKa ≈ 2-3). In the presence of a base, the highly acidic carboxylic acid protons will be deprotonated first, forming a dicarboxylate. This dianion is poorly soluble in common organic solvents and the subsequent N-alkylation is often inefficient. Furthermore, the carboxylate groups can act as nucleophiles, leading to undesired O-alkylation (esterification) of the alkylating agent.
The Recommended Strategy: A Three-Step Approach
To circumvent these issues, the most reliable and widely adopted strategy involves protecting the carboxylic acid groups as esters prior to N-alkylation. This simplifies the reaction by isolating the N-H proton as the sole primary site for deprotonation and subsequent alkylation.
This multi-step process, while longer, provides a much cleaner reaction profile, higher yields, and simpler purification.[1][2] The following troubleshooting guide focuses on the critical N-alkylation (Step 2) and saponification (Step 3) stages.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the N-alkylation of pyrrole-2,5-dicarboxylate esters and their subsequent hydrolysis.
Q1: My N-alkylation reaction is sluggish, gives a low yield, or doesn't proceed at all. What are the likely causes?
This is a frequent issue stemming from incomplete deprotonation of the pyrrole nitrogen or insufficient reactivity of the electrophile.
Answer: The success of this SN2 reaction hinges on the interplay between the base, solvent, and alkylating agent.
-
Base Selection is Critical: The pyrrole N-H is weakly acidic. A sufficiently strong, non-nucleophilic base is required to generate the pyrrolide anion in high concentration.[7][8]
-
Sodium Hydride (NaH): An excellent choice. It irreversibly deprotonates the pyrrole, driving the reaction forward. It requires strictly anhydrous solvents (like DMF or THF) as it reacts violently with water.
-
Potassium Carbonate (K₂CO₃): A milder, easier-to-handle base. Its effectiveness is highly dependent on the solvent. In a polar aprotic solvent like DMF, it can be very effective, but it is often sluggish in less polar solvents like acetone.[9]
-
-
Solvent Choice Dictates Reactivity: The solvent must dissolve the pyrrolide salt and promote the SN2 reaction.
-
DMF (Dimethylformamide): A superior choice as it is highly polar and aprotic, effectively solvating the cation (Na⁺ or K⁺) and leaving a "naked," highly nucleophilic pyrrolide anion.
-
THF (Tetrahydrofuran): A good, less polar alternative. It is essential to use a high-purity, anhydrous grade.
-
-
Alkylating Agent Reactivity: The nature of the leaving group on your alkylating agent is paramount.[7]
-
Reactivity Order: Alkyl Iodides > Alkyl Bromides > Alkyl Chlorides. If you are experiencing low reactivity with an alkyl chloride or bromide, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction).
-
-
Moisture is the Enemy: Water will quench the pyrrolide anion and react with strong bases like NaH. Ensure all glassware is oven-dried, and use anhydrous solvents and an inert atmosphere (Nitrogen or Argon).[7]
| Parameter | Option 1 (High Reactivity) | Option 2 (Milder Conditions) | Causality & Rationale |
| Base | Sodium Hydride (NaH, 60% in oil) | Potassium Carbonate (K₂CO₃) | NaH is a strong, irreversible base ensuring complete deprotonation. K₂CO₃ is a weaker base, suitable for more reactive alkylating agents. |
| Solvent | Anhydrous DMF | Anhydrous DMF or Acetone | DMF is the preferred solvent due to its high polarity, which enhances the nucleophilicity of the pyrrolide anion. |
| Temperature | 0 °C to RT | RT to 60 °C | Deprotonation with NaH is often performed at 0 °C to control H₂ evolution. The reaction is then warmed to drive the alkylation. K₂CO₃ reactions may require heating. |
| Additive | None needed | Catalytic KI (for R-Cl/R-Br) | KI facilitates a halide exchange to form the more reactive alkyl iodide in situ. |
Q2: I'm observing a significant amount of starting material and a major byproduct after the reaction. What is happening?
Answer: This typically points to incomplete conversion or a competing side reaction. The most common byproduct when starting with the unprotected diacid is the O-alkylated ester. If you are correctly using the diester intermediate, the main issues are usually related to reaction conditions.
-
Incomplete Deprotonation: As discussed in Q1, if the base is not strong enough or if there is moisture present, you will not generate enough of the nucleophilic pyrrolide anion, leaving large amounts of starting material.
-
Decarboxylation: While more of a concern under acidic conditions, prolonged heating at high temperatures during the N-alkylation or the final saponification step can potentially lead to decarboxylation, especially if the reaction mixture becomes acidic during workup.[10][11]
-
C-Alkylation: Although the N-anion is thermodynamically favored, some C-alkylation at the C3 or C4 positions can occur, particularly with highly reactive alkylating agents or if the nitrogen is sterically hindered. This is generally a minor pathway for this substrate.
Troubleshooting Workflow:
Q3: I need to introduce a bulky secondary alcohol as the N-substituent, and standard SN2 methods are failing. What is a reliable alternative?
Answer: This is a classic challenge where the SN2 pathway is disfavored due to steric hindrance. For this scenario, the Mitsunobu reaction is an exceptionally powerful alternative.[12][13]
-
Mechanism & Advantage: The Mitsunobu reaction activates the alcohol directly (using reagents like triphenylphosphine, PPh₃, and diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to make it an excellent electrophile.[14] The pyrrole N-H then acts as the nucleophile. A key feature is that the reaction proceeds with a clean inversion of stereochemistry at the alcohol's carbon center.
-
Common Byproducts & Purification: The main byproducts are triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.[15] These can sometimes complicate purification. TPPO can often be removed by crystallization or careful chromatography.
This method significantly expands the scope of possible N-substituents to include those that are inaccessible via traditional SN2 alkylation.[16]
Key Experimental Protocols
The following protocols are generalized and should be adapted based on the specific substrate and alkylating agent.
Protocol 1: N-Alkylation of Dimethyl Pyrrole-2,5-dicarboxylate (NaH/DMF Method)
-
Reactants:
-
Dimethyl pyrrole-2,5-dicarboxylate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide (R-X) (1.1 - 1.3 eq)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add the dimethyl pyrrole-2,5-dicarboxylate to a flask containing anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the NaH portion-wise. Stir the mixture at 0 °C for 30-60 minutes. Cessation of hydrogen gas evolution indicates the formation of the pyrrolide anion.
-
Slowly add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[7]
-
Once complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Saponification to the Dicarboxylic Acid
This protocol is adapted from established, scalable methods.[2]
-
Reactants:
-
N-alkyl dimethyl pyrrole-2,5-dicarboxylate (1.0 eq)
-
Sodium hydroxide (NaOH) (2.5 - 5.0 eq)
-
Tetrahydrofuran (THF) and Water
-
-
Procedure:
-
Dissolve the N-alkyl diester in THF in a round-bottom flask.
-
Add an aqueous solution of NaOH (e.g., 2.5 M solution). A co-solvent system like THF/water is often necessary to ensure solubility of the ester.[7]
-
Heat the mixture to 60-70 °C and stir for 5-12 hours.
-
Monitor the reaction by TLC or LC-MS to ensure the complete disappearance of the starting diester and mono-ester intermediates.[7]
-
After cooling to room temperature, wash the aqueous phase with a solvent like ethyl acetate to remove any non-polar impurities.
-
Acidify the aqueous phase to pH 1-2 using concentrated HCl. The dicarboxylic acid product should precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
By carefully selecting the synthetic route and controlling key reaction parameters, the formation of byproducts in the N-alkylation of pyrrole-2,5-dicarboxylic acids can be effectively managed, leading to a successful and efficient synthesis.
References
-
Streamlined Synthesis of 6-((1H-1,2,3-Triazol-4-yl)methyl)-1H-pyrrolo [3,4-d]pyridazin-1-one System via Sequential N-Alkylation, CuAAC, and [4 + 2] Cyclization Reactions. ResearchGate. Available at: [Link]
-
Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. ResearchGate. Available at: [Link]
-
Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Publications. Available at: [Link]
-
Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. PMC. Available at: [Link]
-
Straightforward N-alkylation of diketopyrrolopyrroles through Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. ResearchGate. Available at: [Link]
-
Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. UQ eSpace. Available at: [Link]
-
Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. PubMed. Available at: [Link]
-
Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. ACS Publications. Available at: [Link]
-
Mitsunobu reaction. Organic Synthesis. Available at: [Link]
-
Synthesis of N ‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid. HSWT. Available at: [Link]
-
Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. PubMed. Available at: [Link]
-
New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. Springer. Available at: [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]
-
Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. ResearchGate. Available at: [Link]
-
Mitsunobu Reaction. Chemistry Steps. Available at: [Link]
-
Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate. Available at: [Link]
-
Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Science Publishing. Available at: [Link]
-
Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. Wiley Online Library. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. Synthesis of N ‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid | HSWT [hswt.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid (also known as N-methyl-3-pyrroline-2-carboxylic acid) [3].
Rather than relying on generic protocols, this center addresses the specific mechanistic bottlenecks, thermodynamic challenges, and regioselectivity issues encountered when transitioning this molecule from milligram-scale discovery to multi-kilogram production.
Process Chemistry Rationale: The Synthetic Workflow
A common pitfall in early-stage route scouting is attempting a Ring-Closing Metathesis (RCM) on N-methyl-diallylamine followed by direct carboxylation. This route universally fails during scale-up due to a lack of regiocontrol during the lithiation step.
To achieve >98% regioselectivity at the C2 position, the industry-standard workflow utilizes N-Boc-diallylamine as the starting material [2]. The tert-butoxycarbonyl (Boc) group serves a critical dual purpose:
-
Catalyst Protection: It prevents the secondary amine from coordinating with and poisoning the ruthenium metathesis catalyst.
-
Directed Metalation Group (DMG): During lithiation, the carbonyl oxygen of the Boc moiety coordinates with the lithium ion, creating a pre-lithiation complex that exclusively directs deprotonation to the adjacent alpha-carbon (C2).
Figure 1: Four-step synthetic workflow for 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid.
Troubleshooting & FAQs
Phase 1: Ring-Closing Metathesis (RCM)
Q: During the RCM of N-Boc-diallylamine, our conversion plateaus at 75-80% despite prolonged heating. Should we spike the reaction with more Grubbs catalyst? A: No. Increasing catalyst loading in batch reactors often leads to ruthenium-mediated double-bond isomerization rather than higher conversion. The plateau is thermodynamically driven: RCM generates ethylene gas as a byproduct. In larger batch reactors, the hydrostatic pressure keeps ethylene dissolved in the solvent (typically DCM or toluene), shifting the equilibrium backward. Solution: Implement continuous sub-surface nitrogen sparging to actively strip ethylene from the reaction matrix, or transition to a continuous flow reactor [1].
Figure 2: Troubleshooting logic tree for stalled Ring-Closing Metathesis (RCM) reactions.
Phase 2: Directed Lithiation & Carboxylation
Q: Our C2-carboxylation step yields a complex mixture with significant starting material recovery and ketone byproducts. How do we fix this? A: This indicates a failure in either kinetic basicity or quench methodology.
-
Basicity: Ensure you are using sec-butyllithium (sec-BuLi) paired with TMEDA. TMEDA is critical; it breaks down the hexameric aggregates of sec-BuLi, increasing its kinetic basicity to ensure rapid deprotonation at -78 °C before the Boc group can degrade.
-
Quench Methodology: Bubbling CO2 gas directly into the reactor causes localized warming and allows the newly formed lithium carboxylate product to react with unquenched carbanions, forming ketones. You must use a reverse-quench technique : cannulate the cold lithiated intermediate into a separate flask containing a saturated, cryogenic solution of dry CO2 in THF.
Phase 3: N-Methylation
Q: For the final N-methylation step, can we use standard Eschweiler-Clarke conditions (formaldehyde and formic acid under reflux) to avoid using expensive borohydride reagents on a large scale? A: Do not use Eschweiler-Clarke conditions for this specific molecule. While CH2O/HCOOH is the standard scale-up choice for N-methylation of saturated amino acids (like proline), the elevated temperatures required will induce isomerization of the sensitive 2,5-dihydro double bond to the thermodynamically more stable 2,3-dihydro isomer. You must use mild reductive amination with Sodium Triacetoxyborohydride (STAB) at room temperature to preserve the isolated alkene.
Quantitative Optimization Data
The following matrix summarizes the critical parameter shifts required when moving from a discovery-scale fume hood to a kilo-lab pilot plant.
| Process Step | Critical Parameter | Discovery Scale (Sub-optimal for Pilot) | Optimized Scale-Up Condition | Impact on Yield / Purity |
| RCM | Ethylene Removal | Headspace sweep only | Sub-surface N2 sparging or Flow | Conversion increases from 78% to >95% |
| Lithiation | Base System | n-BuLi, -78 °C | sec-BuLi + TMEDA, -78 °C | Regioselectivity >98% (C2 position) |
| Carboxylation | Quench Method | Bubbling CO2 gas into reactor | Reverse quench into CO2/THF | Eliminates symmetrical ketone byproducts |
| N-Methylation | Reagent Choice | Methyl Iodide (MeI) / K2CO3 | CH2O, NaBH(OAc)3 (STAB) | Prevents quaternary salt formation & double-bond isomerization |
Standard Operating Procedure (SOP): Key Methodologies
Step 1: Ring-Closing Metathesis (RCM)
-
Dissolve N-Boc-diallylamine in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
-
Insert a sparging tube directly into the solution and begin vigorous sub-surface sparging with dry N2 for 15 minutes to deoxygenate.
-
Add Grubbs 1st Generation Catalyst (1.0 mol%).
-
Heat the mixture to a gentle reflux (40 °C) while maintaining continuous N2 sparging for 4-6 hours.
-
Monitor via GC-MS. Upon completion, concentrate the mixture and filter through a short pad of silica gel (eluting with 10% EtOAc/Hexanes) to remove ruthenium residues.
Step 2: Directed Lithiation and Reverse-Quench Carboxylation
-
Dissolve 1-Boc-2,5-dihydro-1H-pyrrole and freshly distilled TMEDA (1.2 eq) in anhydrous THF. Cool the reactor to -78 °C.
-
Dropwise add sec-BuLi (1.1 eq, 1.4 M in cyclohexane), strictly maintaining the internal temperature below -70 °C. Stir for 2 hours to ensure complete pre-lithiation complexation and deprotonation.
-
Reverse Quench: In a secondary reactor, prepare a saturated solution of dry CO2 in THF at -78 °C. Cannulate the cold lithiated mixture from the primary reactor into the secondary reactor under positive nitrogen pressure.
-
Allow the mixture to slowly warm to room temperature. Quench with 1M HCl to pH 3, extract with EtOAc, dry over Na2SO4, and concentrate.
Step 3: Boc Deprotection
-
Suspend the crude 1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic acid in a 4M solution of HCl in dioxane.
-
Stir at room temperature for 2 hours. Gas evolution (isobutylene and CO2) will be observed.
-
Concentrate the reaction mixture in vacuo and triturate the resulting solid with cold diethyl ether to yield 2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride as a highly pure white powder.
Step 4: Mild Reductive N-Methylation
-
Dissolve the hydrochloride salt in Methanol. Adjust the pH to 5.0 - 6.0 using anhydrous sodium acetate.
-
Add 37% aqueous formaldehyde (1.5 eq) and stir for 30 minutes at room temperature to form the iminium intermediate.
-
Portion-wise, add Sodium Triacetoxyborohydride (STAB, 1.5 eq). Maintain the internal temperature below 25 °C using a water bath.
-
Stir for 12 hours. Quench with a minimal amount of water, adjust the pH to the isoelectric point of the product, and isolate the final 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid via ion-exchange chromatography (e.g., Dowex 50WX8) or direct crystallization from EtOH/Water.
References
-
A Short and Efficient Synthesis of (S)-1-Boc-2,5-dihydro-1H-pyrrole-2-carboxylic Acid Carbogen AMCIS Process Publications URL:[Link]
Technical Support Center: Overcoming Poor Solubility of Pyrrole Carboxylic Acids
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter erratic solubility profiles when working with pyrrole-based scaffolds. Pyrrole carboxylic acids (such as 1H-pyrrole-2-carboxylic acid and 1H-pyrrole-3-carboxylic acid) are privileged structures in medicinal chemistry, often utilized in the synthesis of COX inhibitors, antimicrobial agents, and complex natural products[1],[2],[3].
However, their physicochemical properties often lead to frustrating bottlenecks during in vitro screening and in vivo formulation. This guide is designed to provide you with authoritative, field-proven troubleshooting strategies, moving beyond basic instructions to explain the thermodynamic and kinetic causality behind each experimental choice.
Mechanistic Insight: Why Do Pyrrole Carboxylic Acids Precipitate?
To solve a solubility issue, you must first understand the molecular forces at play. Pyrrole carboxylic acids suffer from poor aqueous solubility primarily due to their high crystal lattice energy .
The planar pyrrole ring encourages tight molecular stacking, while the molecule possesses both a strong hydrogen bond donor (the pyrrole N-H) and a versatile donor/acceptor (the carboxylic acid -COOH). This dual functionality leads to robust intermolecular hydrogen-bonded dimers and polymeric chains in the solid state. This is evidenced by their unusually high melting points (e.g., 204–208 °C for pyrrole-2-carboxylic acid[4] and 209 °C for pyrrole-3-carboxylic acid[5]).
Furthermore, these compounds are weak acids with pKa values typically ranging from 3.7 to 4.45[5],[6]. In unbuffered water or acidic environments, the carboxylic acid remains unionized, rendering the molecule highly lipophilic and insoluble in aqueous media.
Mechanistic relationship between pyrrole carboxylic acid solid-state properties and solubilization.
Quantitative Thermodynamic Data
When selecting an organic solvent for stock solutions or chemical synthesis, it is critical to rely on thermodynamic solubility data rather than trial and error. Aprotic solvents that can accept hydrogen bonds (like DMF and 1,4-Dioxane) disrupt the pyrrole N-H network most effectively.
Table 1: Mole Fraction Solubility of a Substituted Pyrrole-3-Carboxylic Acid at 318.15 K [7]
| Solvent | Mole Fraction Solubility (× 10⁻³) | Solvation Mechanism / Utility |
| N,N-Dimethylformamide (DMF) | 79.10 | Strong H-bond acceptor; ideal for in vitro master stocks. |
| Cyclohexanone | 28.10 | Good organic solubility; useful in synthetic extractions. |
| 1,4-Dioxane | 26.90 | Moderate H-bond acceptor; miscible with water. |
| Acetonitrile | 11.50 | Polar aprotic; standard for HPLC mobile phases. |
| Acetone | 7.04 | Volatile polar aprotic; useful for recrystallization. |
| Ethyl Acetate | 4.20 | Moderate polarity; standard for liquid-liquid extraction. |
| Methanol | 3.17 | Protic solvent; competes poorly with pyrrole dimers[4],[8]. |
Troubleshooting & FAQs
Q1: My pyrrole-2-carboxylic acid precipitates instantly when diluted from a DMSO stock into aqueous cell culture media. How can I prevent this?
Causality: This is known as the "solvent shift" effect. While the compound is highly soluble in DMSO, introducing it to aqueous media (pH ~7.4) causes a localized concentration spike before the bulk fluid can buffer and ionize the carboxylic acid. Solution: Do not add the DMSO stock directly to the bulk media. Instead, perform a serial dilution. First, dilute the DMSO stock 1:10 into a transitional cosolvent mixture (e.g., 50% PEG400 / 50% PBS). Then, add this intermediate solution dropwise to the rapidly vortexing bulk media. Ensure the final DMSO concentration remains ≤0.1% to prevent cellular toxicity.
Q2: We are formulating a pyrrole-3-carboxylic acid derivative for in vivo PK studies, but it is insoluble in standard saline. What is the best vehicle?
Causality: The high lattice energy resists aqueous solvation. Because the pKa is ~4.45[5], the compound is primarily unionized in unbuffered saline (pH ~5.5). Solution: Utilize the Henderson-Hasselbalch equation. By adjusting the vehicle pH to at least 2 units above the pKa (pH > 6.5), you ensure >99% of the compound is ionized as a carboxylate salt. Formulate using a basic buffer (e.g., 0.1 M Sodium Bicarbonate or Tris) and incorporate a surfactant like 5% Tween-80 to stabilize the resulting zwitterionic or anionic species.
Q3: Can we modify the chemical structure to bypass solubility issues during early-stage drug discovery?
Causality: Yes. The primary driver of insolubility is the hydrogen-bonding network between the carboxylic acid and the pyrrole nitrogen. Solution: Masking the carboxylic acid as an ester (e.g., synthesizing ethyl 5-methyl-1H-pyrrole-3-carboxylate) eliminates the O-H hydrogen bond donor, significantly lowering the melting point and increasing lipophilicity[9]. In drug design, adjusting lipophilic substituents at the N-1 position alters the apparent permeability (QPlog Po/w), which is critical for oral bioavailability and COX-1/COX-2 selectivity[3].
Validated Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. Below are the standardized methodologies for handling pyrrole carboxylic acids.
Protocol A: Shake-Flask Thermodynamic Solubility Determination[2]
Purpose: To determine the absolute equilibrium solubility of a pyrrole carboxylic acid in a specific vehicle, avoiding supersaturation artifacts.
-
Preparation: Add an excess amount of the solid pyrrole carboxylic acid (e.g., 50 mg) to a sealed glass vial containing 1.0 mL of the target solvent/buffer.
-
Equilibration: Place the vial in a thermostatic shaker bath set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate at 200 RPM for a minimum of 48 hours. Causality: 48 hours is required to ensure the solid phase and liquid phase reach true thermodynamic equilibrium.
-
Phase Separation: Remove the vial and centrifuge at 10,000 × g for 15 minutes. Critical Step: Do not rely solely on visual inspection. Centrifugation pellets colloidal nano-suspensions that would otherwise artificially inflate the UV/HPLC absorbance readings.
-
Quantification: Carefully extract the supernatant, dilute it appropriately in the mobile phase, and quantify via HPLC-UV against a known calibration curve.
Protocol B: pH-Shift Solubilization for Aqueous Assays
Purpose: To create a stable, aggregate-free aqueous solution for biological screening.
-
Suspension: Suspend 10 mg of the pyrrole carboxylic acid in 8 mL of sterile ultra-pure water. The solution will appear cloudy.
-
Ionization: Add 0.1 M NaOH dropwise while under continuous magnetic stirring. Monitor the pH using a calibrated micro-probe.
-
Clarification: Continue addition until the pH reaches 6.8–7.2. The solution should become optically clear as the carboxylate salt forms.
-
Validation: Shine a laser pointer through the vial. If a visible beam appears (Tyndall effect), nano-aggregates are still present. If so, add 1% w/v HP-β-Cyclodextrin to complex the hydrophobic pyrrole core.
-
Volume Adjustment: QS to 10 mL with water and sterile filter through a 0.22 µm PTFE membrane.
Solubilization Workflow Visualization
Workflow for selecting the appropriate solubilization strategy based on experimental application.
References
- Ontosight AI - Pyrrole-2-Carboxylic Acid Overview.
- ChemicalBook - Pyrrole-2-carboxylic acid.
- ChemicalBook - Pyrrole-3-carboxylic acid.
- Chemheterocycles - Pyrrole-2-Carboxylic Acid Properties, Uses, Safety D
- Benchchem - Pyrrole-2,3,5-tricarboxylic Acid.
- ResearchGate - Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid in organic solvents.
- CymitQuimica - Ethyl 5-methyl-1H-pyrrole-3-carboxyl
- NIH / PMC - Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach.
Sources
- 1. ontosight.ai [ontosight.ai]
- 2. Pyrrole-2,3,5-tricarboxylic Acid|CAS 945-32-4 [benchchem.com]
- 3. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole-2-carboxylic acid | 634-97-9 [chemicalbook.com]
- 5. Pyrrole-3-carboxylic acid | 931-03-3 [chemicalbook.com]
- 6. Pyrrole-2-Carboxylic Acid | Properties, Uses, Safety Data & Supplier China [chemheterocycles.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrole-2-carboxylic acid CAS#: 634-97-9 [m.chemicalbook.com]
- 9. CAS 2199-50-0: Ethyl 5-methyl-1H-pyrrole-3-carboxylate [cymitquimica.com]
Validation & Comparative
A Comparative Guide to the Definitive Structural Validation of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic Acid
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. For novel compounds like 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid, a constrained non-proteinogenic amino acid with significant potential in peptide and medicinal chemistry, absolute stereochemical assignment and conformational analysis are paramount. These structural details directly influence molecular interactions with biological targets, governing efficacy and safety.
This guide provides an in-depth comparison of analytical techniques for the structural validation of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, compare the technique with orthogonal methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and provide actionable protocols for researchers.
The Imperative for Unambiguous Structure: Why X-Ray Crystallography is the Gold Standard
While techniques like NMR and MS provide crucial information about connectivity and mass, they often leave room for ambiguity, particularly concerning absolute stereochemistry. For a chiral molecule like 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid, which possesses a stereocenter at the C2 position, determining the absolute configuration (R or S) is critical. X-ray crystallography is the only technique that provides a direct, three-dimensional visualization of the electron density of a molecule, definitively resolving bond lengths, angles, and the absolute spatial arrangement of atoms. This level of certainty is indispensable for regulatory submissions and for building robust structure-activity relationships (SAR).
The process of X-ray crystallography, however, is contingent on the ability to grow a high-quality single crystal, which can be a significant experimental hurdle. The workflow, from material in hand to a fully refined structure, is a multi-step process requiring careful planning and execution.
Figure 1: A generalized workflow for single-crystal X-ray crystallography.
Comparative Analysis: A Multi-Technique Approach
While X-ray crystallography provides the definitive answer, a comprehensive validation strategy leverages multiple orthogonal techniques. Each method offers unique insights, and their combined data builds an unshakeable structural proof.
| Parameter | Single-Crystal X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) | High-Resolution Mass Spectrometry (HRMS) |
| Information Provided | 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing | Atomic connectivity, chemical environment, relative stereochemistry | Elemental composition, molecular weight, fragmentation |
| Key Advantage | Unambiguous determination of absolute structure. | Provides rich structural information in solution, closer to biological conditions. | High sensitivity and accuracy for confirming molecular formula. |
| Primary Limitation | Requires a high-quality single crystal, which can be difficult to obtain. | Ambiguity in absolute stereochemistry; interpretation can be complex. | Provides no information on stereochemistry or 3D arrangement. |
| Sample Requirement | Single crystal (~0.1 mm) | ~1-5 mg dissolved in deuterated solvent | <1 mg, often in solution |
| Typical Use Case | Final, definitive proof of structure for lead compounds, reference standards. | Routine structural confirmation, conformational analysis in solution. | Rapid confirmation of synthesis success and purity assessment. |
This multi-faceted approach ensures that the structure is validated from multiple perspectives, creating a self-validating system of evidence. The logical flow of such a characterization process typically starts with the most accessible methods and progresses to the most definitive.
Figure 2: Logical flow for comprehensive structural validation.
Experimental Protocols
Protocol 1: Crystallization of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
Causality: The goal of crystallization is to encourage molecules to pack in a highly ordered, repeating lattice. This is achieved by slowly decreasing the solubility of the compound in a given solvent system, forcing the molecules out of solution and into a lower-energy crystalline state. The choice of solvent is critical; ideal solvents are those in which the compound has moderate solubility.
-
Purification: Ensure the sample is of the highest possible purity (>99%), as impurities can inhibit crystal growth. Purification via recrystallization or chromatography is recommended.
-
Solvent Screening: In parallel, screen a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, water) and solvent/anti-solvent pairs for their ability to dissolve the compound when heated and allow it to precipitate upon cooling.
-
Vapor Diffusion (Hanging Drop Method):
-
Dissolve 2-5 mg of the compound in 1 mL of a suitable solvent (the "well solution").
-
Prepare a reservoir of 500 µL of a less-polar "anti-solvent" (e.g., diethyl ether, hexane) in a well plate.
-
Pipette a 2 µL drop of the compound solution onto a siliconized coverslip.
-
Invert the coverslip and seal the reservoir.
-
Allow the anti-solvent to slowly vapor diffuse into the drop over several days at a constant temperature (e.g., 4°C or room temperature).
-
-
Slow Evaporation:
-
Create a near-saturated solution of the compound in a suitable solvent in a small vial.
-
Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the solvent.
-
Store in a vibration-free environment and monitor for crystal growth over days to weeks.
-
-
Crystal Harvesting: Once suitable crystals (well-defined edges, ~0.1-0.3 mm) have formed, carefully remove them from the mother liquor using a cryo-loop and immediately flash-cool them in liquid nitrogen for data collection.
Protocol 2: Data Collection and Structure Refinement
Causality: This protocol aims to collect a complete and redundant set of diffraction data, which arises from the constructive interference of X-rays scattered by the electron clouds of the atoms in the crystal lattice. The positions and intensities of these diffraction spots contain the information needed to reconstruct the 3D structure.
-
Mounting: Mount the flash-cooled crystal on a goniometer head in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source.
-
Unit Cell Determination: Collect a few initial frames to locate diffraction spots and determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Calculate an optimal data collection strategy to ensure high completeness and redundancy of the data. This typically involves a series of scans through different crystal orientations (e.g., omega and phi scans).
-
Data Integration and Scaling: Integrate the raw diffraction images to determine the intensity of each reflection. Scale and merge the data to correct for experimental variations.
-
Structure Solution: Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: Build an atomic model into the electron density map. Refine the atomic positions, and displacement parameters against the experimental data using full-matrix least-squares refinement until convergence is reached (indicated by a low R-factor).
-
Validation: Validate the final structure for geometric reasonability (bond lengths, angles) and generate a Crystallographic Information File (CIF). The absolute structure can be determined using the Flack parameter for chiral molecules in a non-centrosymmetric space group.
Conclusion
For a molecule with the therapeutic potential of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid, structural ambiguity is not an option. While NMR and MS are indispensable tools for routine characterization and confirmation of chemical identity, single-crystal X-ray crystallography stands alone in its ability to provide definitive, unambiguous proof of the three-dimensional atomic arrangement and absolute stereochemistry. By integrating these techniques into a logical workflow, researchers can build a comprehensive and irrefutable data package, ensuring a solid foundation for further drug development, intellectual property claims, and regulatory approval.
References
-
Title: X-Ray Crystallography Source: University of California, Davis ChemWiki URL: [Link]
-
Title: The role of X-ray crystallography in drug discovery Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: High-Resolution Mass Spectrometry Source: ScienceDirect URL: [Link]
-
Title: A short history of SHELX Source: Acta Crystallographica Section A URL: [Link]
-
Title: On the estimation of the absolute structure factor Source: Acta Crystallographica Section A URL: [Link]
A Comparative Analysis of Pyrrole-Based COX-2 Inhibitors: A Guide for Drug Development Professionals
The selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern anti-inflammatory therapy. This guide provides a detailed comparative analysis of emerging pyrrole-based COX-2 inhibitors, offering researchers and drug development professionals a comprehensive overview of their structure-activity relationships, inhibitory potency, and preclinical evaluation. We will delve into the experimental data supporting these compounds and provide detailed protocols for their assessment.
The Rationale for Pyrrole-Based COX-2 Inhibitors
Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic and anti-inflammatory properties.[1] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.[1] While COX-1 is constitutively expressed and plays a crucial role in gastrointestinal protection and platelet aggregation, COX-2 is inducible and is primarily involved in inflammation and pain.[1][2]
Traditional NSAIDs are non-selective and inhibit both COX-1 and COX-2, leading to a risk of gastrointestinal side effects.[1][2][3] This has driven the development of selective COX-2 inhibitors, such as celecoxib and rofecoxib, which offer a better safety profile in this regard.[4][5] However, concerns about potential cardiovascular risks associated with some selective COX-2 inhibitors have highlighted the need for novel scaffolds with improved efficacy and safety.[6][7]
The pyrrole ring is a privileged scaffold in medicinal chemistry, found in several established NSAIDs like tolmetin and ketorolac.[2] This has inspired the design and synthesis of novel pyrrole derivatives with potent and selective COX-2 inhibitory activity.[2][8][9]
Comparative Analysis of Pyrrole-Based COX-2 Inhibitors
A number of novel pyrrole-based compounds have demonstrated promising COX-2 inhibitory activity and selectivity. This section provides a comparative analysis of selected examples, supported by experimental data from the literature.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency and selectivity of pyrrole-based compounds against COX enzymes are highly dependent on their chemical structure. Key SAR observations include:
-
Substituents on the Pyrrole Ring: The nature and position of substituents on the pyrrole ring significantly influence activity. For instance, the presence of an acetic acid group at position 1 of the pyrrole ring has been shown to be effective against both COX-1 and COX-2.[10]
-
Fused Ring Systems: Fused pyrrole derivatives, such as pyrrolopyrimidines and pyrrolizines, have emerged as potent and selective COX-2 inhibitors.[11][12]
-
Hydrophobic Moieties: The incorporation of hydrophobic groups can enhance the interaction with the lipophilic region of the COX-2 active site.[2]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of several recently developed pyrrole-based compounds, with celecoxib included for comparison. The data is presented as IC50 values (the concentration required for 50% inhibition) and the selectivity index (SI = IC50(COX-1)/IC50(COX-2)).
| Compound | Chemical Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | Pyrazole | >50 | 0.129 | >387.6 | [13] |
| Compound 4h | Pyrrole carboxylic acid derivative | - | - | - | [2] |
| Compound 4m | Pyrrole carboxylic acid derivative | - | - | - | [2] |
| Compound 6b | Pyrrolopyrimidine | - | - | 797 | [11] |
| Compound 4b | Pyrrolopyrimidine | - | - | 260 | [11] |
| Compound 17 | Pyrrolizine-5-carboxamide | 2.45 - 5.69 | 0.85 - 3.44 | 2.89 - 6.03 | [12] |
| Compound 5b | N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | - | 5.45 | 8.37 | [14] |
| Compound 5a | Pyridazinone derivative | - | 0.77 | 16.70 | [15] |
| Compound 5f | Pyridazinone derivative | - | 1.89 | 13.38 | [15] |
Note: A direct comparison of IC50 values across different studies should be made with caution due to potential variations in experimental conditions. The provided data is for illustrative purposes.
Experimental Protocols for Evaluation
The following are representative protocols for the in vitro and in vivo evaluation of pyrrole-based COX-2 inhibitors.
In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX enzymes.
Principle: The peroxidase component of COX catalyzes the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid. The increase in absorbance is monitored to determine enzyme activity.[16][17]
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
Test compounds and reference inhibitor (e.g., celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and TMPD in assay buffer according to the manufacturer's instructions.
-
Plate Setup:
-
Blank: Assay buffer only.
-
100% Activity Control: Assay buffer, heme, and enzyme.
-
Inhibitor Wells: Assay buffer, heme, enzyme, and various concentrations of the test compound or reference inhibitor.
-
-
Pre-incubation: Add the enzyme, heme, and inhibitor solutions to the respective wells and incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD to all wells.
-
Measurement: Immediately read the absorbance at a specific wavelength (e.g., 590 nm) kinetically for a set period.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of compounds.[13][18]
Principle: The subcutaneous injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Carrageenan solution (e.g., 1% w/v in saline)
-
Test compound and reference drug (e.g., indomethacin or celecoxib)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital caliper to measure paw volume/thickness
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (e.g., vehicle control, reference drug, and different doses of the test compound).
-
Drug Administration: Administer the test compound, reference drug, or vehicle orally or intraperitoneally at a specified time before carrageenan injection (e.g., 60 minutes).
-
Baseline Measurement: Measure the initial paw volume or thickness of the right hind paw of each rat.
-
Induction of Inflammation: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualizing Key Concepts
To better understand the concepts discussed, the following diagrams illustrate the COX-2 inhibition pathway and a typical experimental workflow.
Caption: Mechanism of COX-2 Inhibition by Pyrrole-Based Compounds.
Caption: General Workflow for Evaluating Pyrrole-Based COX-2 Inhibitors.
Conclusion and Future Directions
The development of novel pyrrole-based COX-2 inhibitors represents a promising avenue for the discovery of safer and more effective anti-inflammatory agents. The compounds highlighted in this guide demonstrate significant potential, with some exhibiting high potency and selectivity for COX-2. The provided experimental protocols offer a framework for the preclinical evaluation of these and other emerging candidates.
Future research in this area should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds, as well as conducting comprehensive safety and toxicology studies. Further exploration of the structure-activity relationships within this chemical class will undoubtedly lead to the identification of even more promising drug candidates for the treatment of inflammatory diseases.
References
-
Clinical profiles of celecoxib and rofecoxib in the rheumatic diseases - PubMed. Available at: [Link]
-
Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC. Available at: [Link]
-
Celecoxib (Celebrex) & Rofecoxib (Vioxx) - Public Citizen. Available at: [Link]
-
Celecoxib and rofecoxib. The role of COX-2 inhibitors in dental practice - PubMed. Available at: [Link]
-
Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation - Frontiers. Available at: [Link]
-
Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC. Available at: [Link]
-
Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Available at: [Link]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. Available at: [Link]
-
Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives - ResearchGate. Available at: [Link]
-
Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects - Canadian Association of Emergency Physicians. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability - MDPI. Available at: [Link]
-
COX-1/COX-2 inhibition activities and molecular docking study of newly designed and synthesized pyrrolo[3,4-c]pyrrole Mannich bases | Request PDF - ResearchGate. Available at: [Link]
-
Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach | ACS Omega - ACS Publications. Available at: [Link]
-
African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. Available at: [Link]
-
Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors - MDPI. Available at: [Link]
-
Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC. Available at: [Link]
-
NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Available at: [Link]
-
Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed. Available at: [Link]
-
Full article: Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - Taylor & Francis. Available at: [Link]
-
Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed. Available at: [Link]
-
Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - MDPI. Available at: [Link]
Sources
- 1. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celecoxib and rofecoxib. The role of COX-2 inhibitors in dental practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical profiles of celecoxib and rofecoxib in the rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caep.ca [caep.ca]
- 6. citizen.org [citizen.org]
- 7. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academicjournals.org [academicjournals.org]
- 17. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
assessing the purity of synthetic 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
An In-Depth Technical Guide to Assessing the Purity of Synthetic 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
Introduction: The Critical Role of Purity in Drug Discovery
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid is a synthetic cyclic amino acid analog. Such molecules are pivotal building blocks in medicinal chemistry, serving as scaffolds for novel therapeutic agents. In the journey from synthesis to biological evaluation, the purity of the active compound is paramount. The presence of uncharacterized impurities, such as starting materials, by-products, or isomers, can lead to erroneous biological data, misinterpretation of structure-activity relationships (SAR), and potential toxicity. Therefore, a robust and validated analytical workflow to accurately determine the purity of this compound is not merely a quality control measure but a fundamental requirement for scientific integrity and the successful development of new pharmaceuticals.
This guide provides a comparative analysis of the primary and alternative analytical methodologies for assessing the purity of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid. We will delve into the causality behind experimental choices, provide detailed protocols, and offer a comparative framework to assist researchers in selecting the most appropriate technique for their specific needs.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For non-volatile, polar, and UV-active compounds like 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for purity assessment.[1][][3] Its high resolving power, sensitivity, and reproducibility make it ideal for separating the main compound from closely related impurities.
The Causality Behind the Method:
The principle of RP-HPLC involves a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.[4] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. By gradually increasing the organic solvent content in the mobile phase (a gradient elution), compounds are eluted in order of increasing hydrophobicity.
For this specific analyte, an acidic mobile phase modifier, such as formic acid or phosphoric acid, is crucial.[5] The carboxylic acid moiety on the molecule is ionizable. At a neutral pH, it will be deprotonated (negatively charged), which can lead to poor retention on the C18 column and peak tailing due to interactions with residual silanol groups on the stationary phase. By maintaining an acidic pH (typically 2-5), the carboxylic acid remains in its neutral, protonated form, which enhances its retention and results in sharper, more symmetrical peaks, leading to better resolution and more accurate quantification.
Caption: Workflow for HPLC Purity Analysis
Experimental Protocol: HPLC Purity Determination
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade water. Using formic acid makes the method compatible with mass spectrometry (LC-MS) for impurity identification.[6][7]
-
Mobile Phase B (Organic): 0.1% Formic Acid in HPLC-grade acetonitrile.
-
Degas both mobile phases thoroughly using sonication or vacuum filtration to prevent bubble formation in the pump.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthetic 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter that could damage the column.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.[5]
-
Injection Volume: 10 µL.
-
UV Detection: 215 nm. The peptide-like bond in the pyrrole ring allows for detection in the 210-220 nm range.[1]
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100. This method assumes all impurities have a similar response factor at the chosen wavelength.
-
Alternative Methodologies: Orthogonal Techniques for Comprehensive Analysis
Relying on a single analytical method can be misleading. Orthogonal methods, which rely on different chemical or physical principles, provide a more complete and trustworthy purity profile. Quantitative NMR (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as excellent complementary techniques.
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR is a powerful primary analytical method that allows for the determination of absolute purity without requiring a reference standard of the analyte itself.[8][9] It is a non-destructive technique that provides both quantitative and structural information.[8][10]
The Causality Behind the Method:
The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of protons giving rise to that signal. By co-dissolving a known mass of the analyte with a known mass of a certified internal standard (e.g., maleic acid, dimethyl sulfone) in a deuterated solvent, the purity of the analyte can be calculated. The standard must have a simple spectrum with at least one signal that is well-resolved from any analyte signals.
This method is particularly valuable as it is orthogonal to HPLC.[8] It can detect impurities that are not UV-active or that co-elute with the main peak in HPLC. It also readily identifies residual solvents and water.[8]
Experimental Protocol: Purity by qNMR
-
Standard and Sample Preparation:
-
Select a certified internal standard (e.g., maleic acid) with a known purity (>99.5%).
-
Accurately weigh approximately 10-20 mg of the internal standard and 10-20 mg of the 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆ or D₂O) and transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
Sufficiently long relaxation delay (d1): Typically 5 times the longest T₁ of any proton being quantified (often 30-60 seconds) to ensure full relaxation and accurate integration.
-
High signal-to-noise ratio: Achieved by acquiring a sufficient number of scans (e.g., 16-64).
-
90° pulse angle calibration.
-
-
-
Data Processing and Calculation:
-
Process the spectrum with a zero-filling and a small line-broadening factor.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
Pstd: Purity of the internal standard
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[11][12] For a polar molecule like a carboxylic acid, derivatization is often required to increase its volatility and prevent thermal degradation in the GC inlet.
The Causality Behind the Method:
Derivatization, for example, by converting the carboxylic acid to its methyl or silyl ester, makes the molecule less polar and more volatile, allowing it to be vaporized and travel through the GC column. Separation occurs based on the compound's boiling point and its interaction with the stationary phase of the column. The eluting compounds are then ionized (typically by Electron Ionization, EI), and the resulting fragments are separated by their mass-to-charge ratio (m/z) in the mass spectrometer. This provides a "fingerprint" mass spectrum that is highly specific and useful for structural elucidation of impurities.[11]
While more complex due to the derivatization step, GC-MS offers exceptional sensitivity and specificity, making it ideal for identifying and quantifying volatile impurities that might not be detected by HPLC or NMR.[13]
Experimental Protocol: GC-MS Impurity Profiling (Post-Derivatization)
-
Sample Derivatization (Esterification):
-
Dissolve ~1 mg of the sample in 1 mL of methanol.
-
Add a catalyst, such as a few drops of concentrated sulfuric acid or by bubbling HCl gas.
-
Heat the mixture under reflux for 1-2 hours to form the methyl ester.
-
Neutralize, extract with a suitable organic solvent (e.g., dichloromethane), and dry the sample before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min).[11]
-
MS Ion Source: Electron Ionization (EI) at 70 eV.[11]
-
Scan Range: m/z 40-500.
-
-
Data Analysis:
-
Identify peaks corresponding to impurities.
-
Analyze their mass spectra by comparing them to spectral libraries (e.g., NIST) and examining fragmentation patterns to propose structures.
-
Caption: Decision tree for selecting an analytical method.
Comparative Guide: HPLC vs. qNMR vs. GC-MS
The selection of an analytical technique depends on the specific question being asked. Is the goal a routine quality control check, an absolute purity determination for a reference standard, or the identification of a specific volatile impurity? The table below provides a direct comparison to guide this decision.
| Feature | RP-HPLC | Quantitative ¹H NMR (qNMR) | GC-MS (with Derivatization) |
| Principle | Differential partitioning between a polar mobile phase and a non-polar stationary phase. | Nuclear spin resonance in a magnetic field; signal area is proportional to the number of nuclei. | Separation based on volatility/boiling point, followed by mass-based detection and fragmentation. |
| Primary Use | Routine purity assessment, separation of non-volatile impurities. | Absolute purity determination, structural confirmation, identification of residual solvents. | Identification and quantification of volatile and semi-volatile impurities. |
| Sensitivity | High (ng to pg range). | Moderate (µg to mg range). | Very High (pg to fg range). |
| Specificity | Moderate (based on retention time). Can be coupled to MS for higher specificity. | High (provides detailed structural information). | Very High (mass spectrum provides a molecular "fingerprint"). |
| Quantification | Relative (area percent), requires reference standards for absolute quantification. | Absolute (primary method), uses a certified internal standard.[8][9] | Can be quantitative with appropriate calibration. |
| Sample State | Liquid/Solution. | Liquid/Solution. | Gas/Vapor (requires volatile or derivatized sample). |
| Destructive? | Yes (sample is consumed). | No (sample can be recovered).[8] | Yes (sample is consumed). |
| Common Challenges | Co-elution of impurities, detection of non-UV active compounds, peak tailing. | Lower sensitivity, peak overlap in complex spectra, requires long relaxation delays. | Thermal degradation of the analyte, incomplete derivatization, not suitable for non-volatile impurities. |
Conclusion
Assessing the purity of synthetic 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid requires a multi-faceted analytical approach. While RP-HPLC stands as the robust, primary method for routine analysis and separation of polar impurities, its results must be validated and complemented by orthogonal techniques. Quantitative NMR offers an unparalleled ability to determine absolute purity without an analyte-specific standard and provides crucial structural confirmation. GC-MS , although requiring a derivatization step, is essential for profiling volatile and thermally stable impurities with high sensitivity and specificity. By employing at least two of these methods, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile, ensuring the quality and integrity of their scientific endeavors.
References
- Benchchem. (n.d.). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.
- Benchchem. (n.d.). Technical Support Center: Characterization of Pyrrole Derivatives.
- MilliporeSigma. (n.d.). 1-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride.
- Benchchem. (n.d.). Mass Spectrometry for the Analysis of Pyrrole Reaction Products: A Comparative Guide.
- SIELC Technologies. (n.d.). Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column.
- Oxford Academic. (n.d.). Behavior of Some Pyrrole Derivatives in Gas Chromatography.
- Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
- Various Authors. (2014). Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Various Journals.
- Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide.
- Chem-Impex. (n.d.). 1H-Pyrrole-2-carboxylic acid, methyl ester.
- Futurity Proceedings. (2025). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines.
- Spectral Service AG. (n.d.). Purity Testing & Quantitative NMR Analysis.
- Nanalysis. (n.d.). Molecular Identification and Product Purity Assessment Using NMR Spectroscopy.
- ChemScene. (n.d.). 2-Methyl-2,5-dihydro-1h-pyrrole-2-carboxylic acid hcl.
- SIELC Technologies. (2018). Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate.
- Iris Biotech GmbH. (n.d.). Determination of optical purity of amino acids amino acid derivatives and peptides.
- PubMed. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities.
- BOC Sciences. (n.d.). A Comprehensive Guide to Amino Acid Analysis Methods and Protocols.
- Benchchem. (n.d.). Technical Support Center: HPLC Purification of Pyrrole-2,5-Dione Derivatives.
- NJ Labs. (n.d.). Amino Acids Testing Services : Assay, Purity, and Impurities.
- ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives.
- ResearchGate. (2025). A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies.
- PubChem. (n.d.). 1-(Methoxycarbonyl)-2-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid.
- PubMed. (1983). Analysis of 5-pyrrolidone-2-carboxylate ester by reverse phase high-performance liquid chromatography.
- Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
Sources
- 1. bachem.com [bachem.com]
- 3. njlabs.com [njlabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Separation of 1H-Pyrrole-2-carboxylic acid, 2,5-dihydro-, (S)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate | SIELC Technologies [sielc.com]
- 8. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purity Testing & Quantitative NMR Analysis | Spectral Service AG [spectralservice.de]
- 10. Molecular Identification and Product Purity Assessment Using NMR Spectroscopy | Purity-IQ [purity-iq.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Catalytic Systems in Pyrrole Synthesis: A Technical Guide for Drug Development
Executive Summary
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the structural core of blockbuster drugs such as atorvastatin (Lipitor) and non-steroidal anti-inflammatory agents like amtolmetin. While the classical Paal-Knorr and Clauson-Kaas reactions remain the foundational pathways for synthesizing substituted pyrroles, the choice of catalyst dictates the reaction's thermodynamic efficiency, functional group tolerance, and scalability.
This guide provides an objective, data-driven comparison of modern catalytic systems—ranging from traditional Brønsted acids to advanced heterogeneous transition-metal catalysts. By analyzing the mechanistic causality behind catalyst performance, this document empowers synthetic chemists to optimize yields and align their workflows with green chemistry principles.
Mechanistic Causality: The Role of the Catalyst
In the Paal-Knorr synthesis, a 1,4-dicarbonyl compound condenses with a primary amine. Without catalytic intervention, this reaction requires harsh thermal conditions that often degrade sensitive substrates.
The introduction of a catalyst serves two critical mechanistic functions:
-
Electrophilic Activation: The catalyst (proton or Lewis acid) coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy required for the initial nucleophilic attack by the amine.
-
Facilitation of Dehydration: Following the formation of the cyclic hemiaminal intermediate, the catalyst protonates/activates the hydroxyl groups, transforming them into excellent leaving groups (water) to drive the final aromatization step.
Mechanistic pathway of the catalyzed Paal-Knorr pyrrole synthesis.
Comparative Analysis of Catalytic Classes
Brønsted Acids: The Traditional Workhorses
Brønsted acids like p-Toluenesulfonic acid (p-TSA) and Trifluoroacetic acid (TFA) are historical staples. A comparative study of Brønsted acids in the condensation of acetonylacetone with p-bromoaniline demonstrated that TFA significantly outperforms others, yielding 92% of the target pyrrole in 1 hour under reflux, compared to 80% for p-TSA and a mere 40% for sulfuric acid [1].
-
Causality: TFA provides optimal acidity (pKa ~0.23)—strong enough to rapidly protonate the carbonyl and intermediate hydroxyl groups, but not so harsh as to cause extensive polymerization of the pyrrole product, a common side-reaction with sulfuric acid.
Lewis Acids: Precision and Mildness
For substrates containing acid-labile protecting groups, Lewis acids offer a milder alternative. Cerium (IV) ammonium nitrate (CAN) has emerged as a highly efficient catalyst. Operating at just 5 mol% loading, CAN achieves 96% yield in 15 minutes at room temperature [2].
-
Causality: The large ionic radius and high charge density of the Ce⁴⁺ ion allow it to act as a highly effective, yet transient, coordinating center for the dicarbonyl oxygen atoms, accelerating cyclization without altering the bulk pH of the reaction matrix. Similarly, Indium(III) salts (e.g., InCl₃) provide near-quantitative yields (95%) in 30 minutes [3].
Heterogeneous & Cascade Catalysts: The Green Frontier
Modern drug development demands step-economy and sustainability. A breakthrough in this space is the use of heterogeneous cobalt nanoparticles (Co/NGr-C@SiO₂-L). This catalyst enables a cascade synthesis directly from nitroarenes, bypassing the need to isolate primary amine intermediates [4].
-
Causality: The catalyst is bifunctional. The active cobalt hydride species selectively reduces the nitro group to an aniline in situ using benign reductants (H₂ or formic acid). The silica support then provides localized Lewis acidic sites to immediately catalyze the Paal-Knorr condensation with a dicarbonyl partner. This prevents the oxidation of the sensitive amine intermediate and allows the catalyst to be recycled up to 10 times without activity loss.
Quantitative Performance Data
The following table synthesizes the experimental efficacy of various catalysts in the formation of 2,5-dimethyl-1-substituted pyrroles.
| Catalyst | Classification | Substrates | Time | Temp | Yield | Key Advantage |
| Sulfuric Acid | Brønsted Acid | Acetonylacetone + p-bromoaniline | 1 h | Reflux | 40% | Low cost, but poor yield due to side reactions. |
| p-TSA | Brønsted Acid | Acetonylacetone + p-bromoaniline | 1 h | Reflux | 80% | Standard benchtop reagent; moderate efficiency. |
| TFA | Brønsted Acid | Acetonylacetone + p-bromoaniline | 1 h | Reflux | 92% | Excellent homogeneous efficiency; easy removal. |
| CAN (5 mol%) | Lewis Acid | Hexane-2,5-dione + aniline | 15 min | Room Temp | 96% | Extremely fast; mild conditions; high functional group tolerance. |
| InCl₃ | Lewis Acid | 1,4-Dicarbonyl + amine | 30 min | Room Temp | 95% | Water-tolerant Lewis acid; highly selective. |
| Co/NGr-C@SiO₂-L | Heterogeneous | Nitroarene + 2,5-diketone | 24 h | 120 °C | 85% | Step-economy (cascade from nitroarene); highly recyclable. |
Catalyst Selection Workflow
Decision matrix for selecting optimal catalysts in pyrrole synthesis.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process checks to confirm catalytic efficacy.
Protocol A: Mild Homogeneous Synthesis using CAN [2]
Objective: Rapid synthesis of N-substituted pyrroles at room temperature.
-
Preparation: In a round-bottom flask, dissolve the primary amine (1.0 mmol) and hexane-2,5-dione (1.0 mmol) in ethanol (5 mL).
-
Catalyst Addition: Add Cerium (IV) ammonium nitrate (CAN) (0.05 mmol, 5 mol%) to the stirring mixture.
-
In-Process Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 8:2). The disappearance of the amine spot (typically within 10–15 minutes) and the emergence of a highly UV-active, less polar spot confirms successful cyclization.
-
Workup: Quench the reaction with water (10 mL) and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via silica gel column chromatography to isolate the pure pyrrole (Expected yield: >90%).
Protocol B: Cascade Heterogeneous Synthesis using Cobalt Nanoparticles [4]
Objective: One-pot synthesis of pyrroles directly from nitroarenes.
-
Reaction Setup: In a high-pressure autoclave, combine the nitroarene (0.5 mmol), 2,5-hexanedione (0.6 mmol), and the Co/NGr-C@SiO₂-L catalyst (40 mg) in THF (0.8 mL).
-
Pressurization: Purge the reactor with H₂ gas three times to remove ambient oxygen. Pressurize the system to 40 bar H₂.
-
Thermal Activation: Heat the reactor to 120 °C and maintain stirring for 24 hours. Causality note: The elevated temperature and pressure are required to overcome the activation barrier for the initial nitro-reduction step on the heterogeneous solid surface.
-
In-Process Validation: After cooling and depressurizing, take a 10 µL aliquot, dilute in GC-grade solvent, and analyze via GC-FID. The complete absence of the nitroarene and intermediate aniline peaks validates total cascade conversion.
-
Catalyst Recovery: Centrifuge the reaction mixture or apply an external magnetic field (if the support is magnetized) to separate the solid catalyst. Decant the liquid for standard purification. The recovered catalyst can be washed with ethanol, dried, and reused directly for the next cycle.
References
- Venugopala, K. N., Prasanna, R. T., & Odhav, B. (2013). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry, 25(15), 8685-8689.
- Azizi, N., et al. (2013). Convenient synthesis of substituted pyrroles via a cerium (IV) ammonium nitrate (CAN)-catalyzed Paal–Knorr reaction. Arabian Journal of Chemistry.
- BenchChem Technical Resource. (2025). A Comparative Guide to Catalysts for Paal-Knorr Pyrrole Synthesis.
- Formenti, D., et al. (2020). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. Angewandte Chemie International Edition, 59(42), 18679-18685.
Unlocking Therapeutic Potential: A Comparative Guide to the Docking Performance of Pyrrole Derivatives
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Its unique electronic properties and ability to participate in various molecular interactions make it a privileged structure in the design of novel therapeutics. In the realm of modern drug discovery, in silico molecular docking has emerged as an indispensable tool for rapidly screening and prioritizing lead compounds by predicting their binding affinity and orientation within the active site of a target protein. This guide provides a comprehensive comparison of the docking scores of various pyrrole derivatives against a range of therapeutically relevant protein targets, supported by experimental data from peer-reviewed literature.
Comparative Docking Analysis of Pyrrole Derivatives
The following sections present a comparative analysis of the docking performance of pyrrole derivatives across different therapeutic areas. The docking score, typically reported in kcal/mol, represents the binding affinity of the ligand to the protein, with a more negative value indicating a stronger interaction.
Anticancer Activity
Pyrrole derivatives have shown significant promise as anticancer agents by targeting various proteins involved in cancer progression.
A study on the pyrrole derivative SR9009 demonstrated its potential in targeting multiple breast cancer-related proteins.[1][2] The docking analysis revealed favorable binding affinities, particularly against Aromatase, REV-ERBα, and HER2.[2]
| Pyrrole Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| SR9009 | Aromatase | - | -10.6 | [2] |
| SR9009 | REV-ERBα | - | -7.7 | [2] |
| SR9009 | ERα | - | -7.65 | [2] |
| SR9009 | BRMS1 | - | -7.64 | [2] |
| SR9009 | HER2 | - | -7.4 | [2] |
| SR9009 | Topoisomerase II | - | -6.78 | [2] |
| Trastuzumab (Standard) | HER2 | - | -6.8 | [3] |
| Pertuzumab (Standard) | HER2 | - | -6.3 | [3] |
Furthermore, a series of novel pyrrolo[2,3-d]pyrimidine derivatives were evaluated for their anticancer activity, with molecular docking studies confirming their promising binding affinities against the anti-apoptotic protein Bcl2.[4] In another study, pyrrolo[2,3-b]pyridine derivatives were identified as potent inhibitors of V600E-BRAF kinase, a key enzyme in the MAPK signaling pathway.[5]
| Pyrrole Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| Compound 35 | V600E-BRAF | 4R5P | - | [5] |
| Compound 33 | V600E-BRAF | 4R5P | - | [5] |
| Compound 32 | V600E-BRAF | 4R5P | - | [5] |
| Compound 18 | V600E-BRAF | 4R5P | - | [5] |
| Compound 3 | V600E-BRAF | 4R5P | - | [5] |
| Vemurafenib (Standard) | V600E-BRAF | 4R5P | - | [5] |
Note: Specific docking scores for the V600E-BRAF inhibitors were not explicitly provided in the abstract, but the study indicated that the top-ranked compounds had superior scores compared to the native ligand, Vemurafenib.
Newly synthesized pyrrole derivatives have also been investigated for their antiproliferative effects, with docking studies targeting α-topoisomerase II (α-Topo II).[6]
| Pyrrole Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |
| Ligand 1a | α-topoisomerase II | 1zxm | -5.049 | [6] |
| Ligand 1b | α-topoisomerase II | 1zxm | -5.035 | [6] |
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrrole derivatives have been explored as potential solutions, with studies targeting key bacterial enzymes.
A series of pyrrolyl benzohydrazide derivatives were designed and evaluated as dual inhibitors of Enoyl-ACP Reductase (InhA) and Dihydrofolate Reductase (DHFR), crucial enzymes in Mycobacterium tuberculosis.[7][8]
Table 3: Surflex Docking Scores of Pyrrole Derivatives against M. tuberculosis Enzymes
| Compound | Target Protein | PDB ID | Total Score (kcal/mol) | Reference |
| 3c | Enoyl ACP Reductase (ENR) | 2NSD | - | [7] |
| 3d | Enoyl ACP Reductase (ENR) | 2NSD | - | [7] |
| 3g | Enoyl ACP Reductase (ENR) | 2NSD | - | [7] |
| 3h | Enoyl ACP Reductase (ENR) | 2NSD | - | [7] |
| 5a | Enoyl ACP Reductase (ENR) | 2NSD | - | [7] |
| 5d | Enoyl ACP Reductase (ENR) | 2NSD | - | [7] |
| 5e | Enoyl ACP Reductase (ENR) | 2NSD | - | [7] |
| 2NSD_ligand (Standard) | Enoyl ACP Reductase (ENR) | 2NSD | 9.25 | [7] |
| 3c | Dihydrofolate Reductase (DHFR) | 1DF7 | - | [7] |
| 3d | Dihydrofolate Reductase (DHFR) | 1DF7 | - | [7] |
| 3g | Dihydrofolate Reductase (DHFR) | 1DF7 | - | [7] |
| 3h | Dihydrofolate Reductase (DHFR) | 1DF7 | - | [7] |
| 5a | Dihydrofolate Reductase (DHFR) | 1DF7 | - | [7] |
| 5d | Dihydrofolate Reductase (DHFR) | 1DF7 | - | [7] |
| 5e | Dihydrofolate Reductase (DHFR) | 1DF7 | - | [7] |
| 1DF7_ligand (Standard) | Dihydrofolate Reductase (DHFR) | 1DF7 | - | [7] |
Note: While the study mentions excellent docking scores for the derivatives, specific numerical values for each compound were not provided in the abstract.
Anti-inflammatory and Other Activities
Pyrrole derivatives have also been investigated for their potential as anti-inflammatory agents and for their activity against other targets.
A study focused on the design of pyrrole derivatives as dual inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory pathway.[9]
| Pyrrole Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| Indomethacin (Standard) | COX-1 | 5F1a | -11.380 | [9] |
Additionally, a novel pyrrole derivative, 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole, was evaluated in silico against Dipeptidyl Peptidase-IV (DPP-4) and Monoamine Oxidase-A (MAO-A).[10]
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |
| 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole | DPP-4 | - | -7.2 | [10] |
| Alternative 1 (DPP-4 Inhibitor) | DPP-4 | - | -9.8 | [10] |
| 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole | MAO-A | - | - | [10] |
| Alternative 2 (MAO-A Inhibitor) | MAO-A | - | - | [10] |
Experimental Protocol: A Representative Molecular Docking Workflow
The following is a generalized, step-by-step protocol for performing molecular docking using AutoDock, a widely used and freely available software suite. The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To predict the binding affinity and interaction of a pyrrole derivative with a target protein.
Materials:
-
3D structure of the target protein (from the Protein Data Bank - PDB).
-
3D structure of the pyrrole derivative (ligand), typically in SDF or MOL2 format.
-
AutoDock Tools (ADT) for preparing input files.
-
AutoDock Vina for performing the docking simulation.
-
Discovery Studio or PyMOL for visualization and analysis.
Methodology:
-
Protein Preparation:
-
Rationale: The raw PDB file often contains water molecules, co-factors, and multiple chains that may not be relevant to the binding interaction. This step cleans the protein structure to focus on the essential components.
-
Procedure:
-
Load the protein PDB file into ADT.
-
Remove water molecules and any heteroatoms not involved in the binding site.
-
Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
-
Assign Kollman charges to the protein atoms to account for electrostatic interactions.
-
Save the prepared protein in the PDBQT format, which includes charge and atom type information.
-
-
-
Ligand Preparation:
-
Rationale: The ligand structure needs to be optimized and prepared in a format that AutoDock can recognize. This includes defining rotatable bonds to allow for conformational flexibility during docking.
-
Procedure:
-
Load the ligand file into ADT.
-
Detect and define the rotatable bonds within the ligand.
-
Assign Gasteiger charges to the ligand atoms.
-
Save the prepared ligand in the PDBQT format.
-
-
-
Grid Box Generation:
-
Rationale: The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for the best binding pose of the ligand. A well-defined grid box is critical for an efficient and accurate docking simulation.
-
Procedure:
-
Open the prepared protein in ADT.
-
Center the grid box on the known active site of the protein. If the active site is unknown, it can be predicted using tools like CASTp or by identifying the location of a co-crystallized ligand.
-
Adjust the dimensions of the grid box to encompass the entire active site with some surrounding space to allow for ligand movement.
-
Save the grid parameter file (GPF).
-
-
-
Docking Simulation:
-
Rationale: This is the core computational step where AutoDock Vina explores different conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.
-
Procedure:
-
Create a docking parameter file (DPF) that specifies the names of the prepared protein and ligand files, as well as the grid parameter file.
-
Run the AutoDock Vina executable from the command line, providing the DPF as input.
-
The software will generate an output file containing the predicted binding poses of the ligand, ranked by their docking scores.
-
-
-
Analysis of Results:
-
Rationale: The final step involves analyzing the docking results to understand the binding interactions between the ligand and the protein.
-
Procedure:
-
Load the protein and the docked ligand poses into a visualization software like Discovery Studio or PyMOL.
-
Analyze the top-ranked pose to identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
Compare the docking score and interactions with those of known inhibitors or reference compounds to evaluate the potential of the pyrrole derivative.
-
-
Caption: Molecular Docking Workflow.
Visualizing a Key Signaling Pathway: The MAPK/ERK Cascade
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. The V600E mutation in the BRAF kinase, a key component of this pathway, is implicated in several cancers.[5] The diagram below illustrates a simplified representation of this pathway, highlighting the role of BRAF.
Caption: Simplified MAPK/ERK Signaling Pathway.
Conclusion
This guide has provided a comparative overview of the docking performance of various pyrrole derivatives against a range of protein targets implicated in cancer, infectious diseases, and inflammation. The data presented, sourced from peer-reviewed literature, highlights the versatility of the pyrrole scaffold in designing potent and selective inhibitors. The detailed molecular docking protocol and workflow visualizations offer a practical framework for researchers to employ these computational techniques in their own drug discovery endeavors. The continued exploration of pyrrole derivatives, guided by in silico methods, holds significant promise for the development of next-generation therapeutics.
References
-
Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase - PMC. (2024, May 13). National Center for Biotechnology Information. [Link]
-
Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. (2023, April 16). MDPI. [Link]
-
Molecular docking analysis of pyrrole derivatives with different breast cancer targets. (2024, December 31). Bioinformation. [Link]
-
Molecular docking analysis of pyrrole derivatives with the human epidermal growth factor receptor 2: Combating breast cancer - PMC. (2025, May 31). National Center for Biotechnology Information. [Link]
-
A promising anti-cancer and anti-oxidant agents based on the pyrrole and fused pyrrole: synthesis, docking studies and biological evaluation. (n.d.). PubMed. [Link]
-
In vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties. (2024, October 22). Bentham Science. [Link]
-
Molecular docking analysis of pyrrole derivatives with different breast cancer targets. (2024, December 31). Semantic Scholar. [Link]
-
Molecular Docking Study of New Pyrrolyl Benzohydrazide Schiff Bases as M. tuberculosis InhA Enzyme Inhibitors. (2024, March 31). RGUHS Journal of Pharmaceutical Sciences. [Link]
-
In vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties. (2024, October 22). Bentham Science Publishers. [Link]
-
Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. (n.d.). Advanced Journal of Chemistry, Section A. [Link]
-
Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Surflex docking score for pyrrole derivatives on the PDB ID: 2NSD in... (n.d.). ResearchGate. [Link]
-
Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC. (2023, August 28). National Center for Biotechnology Information. [Link]
Sources
- 1. Molecular docking analysis of pyrrole derivatives with different breast cancer targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Molecular docking analysis of pyrrole derivatives with the human epidermal growth factor receptor 2: Combating breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajchem-a.com [ajchem-a.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid proper disposal procedures
Operational and Disposal Master Plan: 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic Acid
As a Senior Application Scientist, I recognize that handling specialized cyclic amino acid derivatives like 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's behavior. Widely utilized as a building block in drug development (often as a proline analog), this compound exists either as a zwitterionic free base (CAS: 1256642-90-6) or as a hydrochloride salt (CAS: 1609395-30-3)[1],[2].
Proper operational handling and disposal are critical to maintaining laboratory safety, ensuring environmental compliance, and preventing cross-contamination in sensitive assays. This guide provides a self-validating, step-by-step framework for managing this chemical from the benchtop to final destruction.
Section 1: Chemical Profiling & Causality-Driven Hazard Assessment
Understanding the physicochemical properties of this compound dictates our handling strategy. The presence of both a tertiary amine and a carboxylic acid makes it amphoteric. When supplied as an HCl salt, its aqueous solutions will be acidic and potentially corrosive to certain metals, necessitating specific container choices and segregation strategies.
Table 1: Physicochemical Profile and Safety Implications
| Property | Value / Characteristic | Operational Implication |
| CAS Numbers | 1256642-90-6 (Free Base)[2]1609395-30-3 (HCl Salt)[1] | Determines the waste stream classification (halogenated vs. non-halogenated). |
| Molecular Formula | C6H9NO2 (Free Base) / C6H9NO2·HCl[3] | High nitrogen content requires specific incineration protocols to manage NOx emissions. |
| Reactivity | Amphoteric; reacts with strong oxidizers. | Must be physically segregated from strong oxidizing agents to prevent exothermic degradation[4]. |
| Storage | Room Temperature (RT) or Cold-chain[2],[3]. | Maintain an inert atmosphere if prolonged storage is required to prevent oxidative degradation of the pyrroline ring. |
Section 2: Operational Safety & Handling Protocol
Causality Check: The pyrroline ring is susceptible to oxidation, and the fine powder form poses an inhalation risk. Nitrile gloves are selected over latex due to superior chemical resistance to organic acids and amines, preventing trans-dermal exposure.
Step-by-Step Handling Methodology:
-
Environmental Preparation: Conduct all weighing and dissolution operations inside a certified Class II biological safety cabinet or a chemical fume hood to mitigate the inhalation of airborne particulates.
-
PPE Selection: Don standard laboratory PPE: chemical-resistant nitrile gloves, wraparound safety goggles (ANSI Z87.1 compliant), and a flame-resistant lab coat.
-
Dispensing: Use anti-static spatulas to weigh the solid. Why: Static charge can cause fine organic powders to aerosolize or adhere to weighing vessels, leading to inaccurate dosing and widespread surface contamination.
-
Dissolution: When preparing aqueous solutions, add the solid to the solvent slowly. If utilizing the HCl salt variant, expect a drop in pH. Buffer the solution accordingly prior to introducing it to biological assays to prevent pH-shock to cells or enzymes.
Section 3: Waste Segregation & Accumulation Workflow
Under the Resource Conservation and Recovery Act (RCRA), laboratory chemical waste cannot be disposed of in regular trash or the sanitary sewer system[5],[6]. Laboratories must manage this compound through a designated Environmental Health and Safety (EHS) Hazardous Waste Program[6].
Causality in Segregation: Mixing organic acids/amines with incompatible waste streams (like strong oxidizers or cyanides) can lead to catastrophic pressure buildup, fires, or toxic gas release[4],[7].
Step-by-Step Waste Accumulation Methodology:
-
Determine the Waste Stream:
-
Free Base (CAS 1256642-90-6): Route to Non-Halogenated Organic Waste .
-
HCl Salt (CAS 1609395-30-3): Route to Halogenated Organic Waste (due to the presence of the chloride ion)[1].
-
-
Containerization: Use high-density polyethylene (HDPE) or glass containers. Ensure containers are tightly sealed and free from external contamination[8]. Why: HDPE is highly resistant to organic acids and prevents chemical leaching.
-
Secondary Containment: Place the primary waste container in a secondary bin to capture potential leaks, segregating it physically from incompatible chemicals[8],[4].
-
Labeling (Critical EPA Requirement): Attach a "Hazardous Waste" tag immediately upon adding the first drop of waste. Use the full chemical name (1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid)—abbreviations, acronyms, or chemical formulas are strictly prohibited by EPA guidelines[8],[6]. Include the start date of accumulation.
Caption: Decision matrix for the segregation and disposal of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid.
Section 4: Spill Response & Decontamination Protocol
In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure.
Step-by-Step Spill Response Methodology:
-
Isolate the Area: Restrict access to the spill zone. If the spill is large or highly concentrated, evacuate the immediate area and consult your EHS office immediately.
-
Containment: For solid spills, avoid dry sweeping, which aerosolizes the powder. For liquid spills (aqueous solutions), surround the spill with an inert absorbent material (e.g., vermiculite or universal spill pads)[7].
-
Neutralization & Absorption: If the HCl salt solution is spilled, it will be acidic. Apply a weak base like sodium bicarbonate (NaHCO3) to neutralize the acid before absorption. Why: Neutralization prevents corrosive damage to laboratory surfaces and stabilizes the waste for safe transport.
-
Collection: Carefully scoop the absorbed material using non-sparking tools and place it into a compatible, sealable hazardous waste container.
-
Decontamination: Wash the spill area with copious amounts of water and a mild detergent. Collect the wash water as hazardous waste, as it contains trace amounts of the chemical.
Section 5: Regulatory Compliance & EHS Integration
A self-validating safety system requires strict adherence to federal and institutional guidelines. To maintain compliance:
-
Satellite Accumulation Area (SAA) Limits: Do not exceed 55 gallons of hazardous waste in your laboratory's designated SAA[8].
-
Time Limits: Plan to have your waste collected by EHS within 90 days of the start date listed on the waste tag[8].
-
Ultimate Disposal Method: The final disposal route for this chemical is high-temperature incineration at an EPA-licensed facility[9]. Incineration ensures complete thermal destruction of the pyrroline ring, converting the organic components to CO2, H2O, and NOx (which are subsequently scrubbed by the facility's emission controls).
References
-
Drake University Environmental Health and Safety. "Chemical Waste Management." Drake.edu. Available at: [Link]
-
Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." Emsllcusa.com. Available at: [Link]
-
Case Western Reserve University. "How to Dispose of Chemical Waste." Case.edu. Available at: [Link]
-
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Danielshealth.com. Available at: [Link]
-
Environmental Protection Agency (EPA). "Waste Disposal At AWBERC, Safety! Laboratory Waste Management Guidelines." Epa.gov. Available at: [Link]
-
Nipissing University. "Hazardous Materials Disposal Guide." Nipissingu.ca. Available at: [Link]
Sources
- 1. 1-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride | 1609395-30-3 [sigmaaldrich.com]
- 2. 1256642-90-6|1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 1-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid hydrochloride | 1609395-30-3 [sigmaaldrich.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. Chemical Waste Management | Drake University [drake.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
